3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Description
BenchChem offers high-quality 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11BrF3NO2S/c1-2-3-15-18(16,17)9-5-7(10(12,13)14)4-8(11)6-9/h4-6,15H,2-3H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RASKGVJGSUZJIE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCNS(=O)(=O)C1=CC(=CC(=C1)C(F)(F)F)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11BrF3NO2S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50650519 | |
| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
346.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
951884-67-6 | |
| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=951884-67-6 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzene-1-sulfonamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50650519 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive technical overview of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS Number: 951884-67-6), a compound of interest in medicinal chemistry and drug discovery. Acknowledging the limited publicly available data on this specific molecule, this paper will delve into its constituent parts, offering insights into its synthesis, potential applications, and the scientific rationale for its design. We will draw upon established knowledge of the benzenesulfonamide scaffold and the influence of trifluoromethyl and bromo substitutions to provide a well-rounded and scientifically grounded perspective.
Introduction: Unpacking the Molecular Architecture
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound characterized by a central benzenesulfonamide core. This core structure is a well-established pharmacophore, present in a wide array of therapeutic agents[1]. The molecule is further functionalized with three key substituents that are expected to modulate its physicochemical and biological properties:
-
A Bromo Group: Halogenation, particularly with bromine, is a common strategy in drug design to increase lipophilicity and potentially enhance binding affinity to biological targets.
-
A Trifluoromethyl Group (-CF3): The incorporation of a trifluoromethyl group is a widely used tactic in medicinal chemistry. This group can significantly impact a molecule's metabolic stability, lipophilicity, and binding interactions, often leading to improved pharmacokinetic and pharmacodynamic profiles[2].
-
An N-propyl Group: The alkyl substituent on the sulfonamide nitrogen can influence the compound's solubility, membrane permeability, and overall steric profile, which can affect its interaction with target proteins.
The combination of these features suggests that 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is likely a candidate for screening in various biological assays, particularly those where benzenesulfonamide derivatives have shown promise.
Physicochemical Properties and Characterization
Predicted Physicochemical Properties
| Property | Value/Information | Source/Rationale |
| CAS Number | 951884-67-6 | [3] |
| Molecular Formula | C₁₀H₁₁BrF₃NO₂S | [4] |
| Molecular Weight | 346.16 g/mol | Calculated |
| Appearance | Likely a solid at room temperature | Based on similar sulfonamides |
| Solubility | Expected to be soluble in organic solvents like DMSO, DMF, and alcohols. | General property of similar compounds |
Predicted Spectroscopic Data
-
¹H NMR: The proton NMR spectrum is expected to show characteristic signals for the propyl group (a triplet for the terminal methyl, a sextet for the adjacent methylene, and a triplet for the methylene attached to the nitrogen). The aromatic region would display signals corresponding to the three protons on the benzene ring.
-
¹³C NMR: The carbon NMR would show distinct signals for the three carbons of the propyl group and the six carbons of the substituted benzene ring, including the carbon attached to the trifluoromethyl group.
-
¹⁹F NMR: A strong singlet would be expected for the three equivalent fluorine atoms of the trifluoromethyl group.
-
IR Spectroscopy: The infrared spectrum would likely exhibit characteristic absorption bands for the N-H stretch (around 3300 cm⁻¹), C-H stretches (aromatic and aliphatic), S=O stretches (asymmetric and symmetric, typically in the 1350-1300 cm⁻¹ and 1160-1140 cm⁻¹ regions), and C-F stretches.
-
Mass Spectrometry: The mass spectrum would show a molecular ion peak corresponding to the molecular weight, along with a characteristic isotopic pattern due to the presence of bromine.
Synthesis and Methodology
The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a straightforward process that can be reliably achieved through the reaction of its corresponding sulfonyl chloride with n-propylamine.
Synthesis of the Key Precursor: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
The precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride (CAS: 351003-46-8), is commercially available. Its synthesis is a critical first step for obtaining the target molecule.
Protocol for the Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
This protocol describes a standard method for the synthesis of sulfonamides from sulfonyl chlorides.
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
n-Propylamine
-
Anhydrous dichloromethane (DCM) or other suitable aprotic solvent
-
Triethylamine or other suitable base
-
Saturated aqueous sodium bicarbonate solution
-
Brine (saturated aqueous sodium chloride solution)
-
Anhydrous magnesium sulfate or sodium sulfate
-
Silica gel for column chromatography
-
Hexanes and Ethyl Acetate for chromatography
Procedure:
-
Dissolve 1 equivalent of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride in anhydrous DCM in a round-bottom flask under an inert atmosphere (e.g., nitrogen or argon).
-
Cool the solution to 0 °C using an ice bath.
-
In a separate flask, dissolve 1.2 equivalents of n-propylamine and 1.5 equivalents of triethylamine in anhydrous DCM.
-
Add the n-propylamine solution dropwise to the stirred solution of the sulfonyl chloride at 0 °C.
-
Allow the reaction mixture to warm to room temperature and stir for 2-4 hours, or until the reaction is complete as monitored by Thin Layer Chromatography (TLC).
-
Quench the reaction by adding water.
-
Transfer the mixture to a separatory funnel and extract the aqueous layer with DCM.
-
Combine the organic layers and wash sequentially with saturated aqueous sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography using a gradient of hexanes and ethyl acetate to yield the pure 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Causality Behind Experimental Choices:
-
Inert Atmosphere: Prevents reaction with atmospheric moisture which could hydrolyze the sulfonyl chloride.
-
0 °C Reaction Temperature: The reaction is often exothermic, and starting at a low temperature helps to control the reaction rate and minimize side products.
-
Use of a Base (Triethylamine): The reaction generates hydrochloric acid (HCl) as a byproduct. The base is required to neutralize the HCl and drive the reaction to completion.
-
Aqueous Workup: The washing steps are crucial to remove the triethylamine hydrochloride salt and any remaining unreacted starting materials.
Synthesis Workflow
Caption: Potential therapeutic applications.
Safety and Handling
Given the lack of specific safety data for the title compound, it is imperative to handle it with the utmost care, assuming it to be hazardous. The safety profile of its precursor, 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, provides a strong indication of the necessary precautions.
Hazard Information for 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride:
-
Hazard Class: Corrosive.
-
GHS Pictograms: GHS05 (Corrosion).[5]
-
Hazard Statements: H314 - Causes severe skin burns and eye damage.[5]
-
Precautionary Statements: Wear protective gloves, clothing, eye, and face protection. Do not breathe dust/fume/gas/mist/vapors/spray.
Recommended Handling Procedures for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide:
-
Engineering Controls: Work in a well-ventilated fume hood.
-
Personal Protective Equipment (PPE): Wear a lab coat, safety glasses with side shields or goggles, and chemical-resistant gloves.
-
Handling: Avoid inhalation, ingestion, and contact with skin and eyes.
-
Storage: Store in a tightly sealed container in a cool, dry place.
Conclusion and Future Perspectives
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a molecule with significant potential in the field of drug discovery, primarily due to its benzenesulfonamide core and strategic trifluoromethyl and bromo substitutions. While specific biological data for this compound remains to be published, this guide has provided a robust framework for its synthesis, characterization, and potential applications based on established chemical principles and the known activities of structurally related compounds.
Future research should focus on the synthesis and biological evaluation of this compound and its analogs. Screening against a panel of enzymes, cancer cell lines, and microbial strains would be a logical next step to uncover its therapeutic potential. The insights gained from such studies would not only elucidate the specific properties of this molecule but also contribute to the broader understanding of structure-activity relationships within the benzenesulfonamide class of compounds.
References
-
ChemWhat. (n.d.). 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. Retrieved from [Link]
-
PubChem. (n.d.). N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
-
Acta Crystallographica Section E: Structure Reports Online. (2008). N-[3-(Benzenesulfonamido)propyl]benzenesulfonamide. Retrieved from [Link]
-
Scientific Reports. (2023-10-16). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Retrieved from [Link]
-
Taylor & Francis Online. (2023-02-16). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]
-
ResearchGate. (2012). Vibrational Spectroscopic Study of (E)-4-(Benzylideneamino)-N-Carbamimidoyl Benzenesulfonamide. Retrieved from [Link]
-
PubMed. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. Retrieved from [Link]
-
PubChem. (n.d.). 4-Propylbenzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). EP0004447A2 - Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Biological and Pharmaceutical Bulletin. (2019). Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. Retrieved from [Link]
-
Molecules. (2020). Novel 2,4,6-Trimethylbenzenesulfonyl Hydrazones with Antibacterial Activity: Synthesis and In Vitro Study. Retrieved from [Link]
-
National Institutes of Health. (2024-07-11). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
ProQuest. (n.d.). The Shapes of Sulfonamides: A Rotational Spectroscopy Study. Retrieved from [Link]
-
Acta Crystallographica Section E: Crystallographic Communications. (2024). The crystal structures and Hirshfeld surface analysis of the 2-iodophenyl- and 4,5-difluoro-2-iodophenyl derivatives of benzenesulfonamide. Retrieved from [Link]
- Google Patents. (n.d.). US5466823A - Substituted pyrazolyl benzenesulfonamides.
-
PubChem. (n.d.). N-benzyl-2,4-dinitro-N-propyl-benzenesulfonamide. Retrieved from [Link]
-
PubMed. (2023). Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships. Retrieved from [Link]
-
PubMed. (2020). Synthesis of N-phenylsulfonamide derivatives and investigation of some esterase enzymes inhibiting properties. Retrieved from [Link]
-
ResearchGate. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]
-
Oakwood Chemical. (n.d.). 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride. Retrieved from [Link]
-
PubChem. (n.d.). 1-(Bromomethyl)-3-chloro-5-(trifluoromethyl)benzene. Retrieved from [Link]
Sources
- 1. Exploring Sulfonamides: Biological Activities and Structure-Activity Relationships - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6 [chemicalbook.com]
- 4. fluorochem.co.uk [fluorochem.co.uk]
- 5. 3-ブロモ-5-(トリフルオロメチル)ベンゼンスルホニルクロリド 97% | Sigma-Aldrich [sigmaaldrich.com]
Unraveling the Enigma: A Technical Guide to the Mechanism of Action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
For the attention of Researchers, Scientists, and Drug Development Professionals.
Abstract
This technical guide provides a comprehensive framework for elucidating the mechanism of action of the novel compound, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. While direct biological data for this specific molecule is not yet publicly available, its structural features—a benzenesulfonamide core, a trifluoromethyl group, and a bromo substituent—suggest several plausible and compelling avenues for investigation. This document outlines a proposed research cascade, from initial broad-based screening to specific target validation and pathway analysis. We will leverage established knowledge of analogous compounds to formulate testable hypotheses and provide detailed, field-proven experimental protocols. The ultimate goal is to build a robust, data-driven understanding of the compound's biological activity, paving the way for its potential therapeutic application.
Introduction: Deconstructing the Molecule to Predict its Function
The chemical architecture of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide offers critical clues to its potential biological roles. The benzenesulfonamide scaffold is a well-established pharmacophore present in a wide array of therapeutic agents. The trifluoromethyl group is known to enhance metabolic stability and binding affinity, while the bromo substituent can influence the compound's electronic properties and potential for specific interactions.[1][2][3]
Based on a comprehensive review of existing literature on structurally related compounds, we can postulate several primary hypotheses for the mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide:
-
Hypothesis 1: Carbonic Anhydrase Inhibition. The sulfonamide moiety is a classic zinc-binding group, making carbonic anhydrases (CAs) a primary suspect as a molecular target. Inhibition of various CA isoforms is linked to diuretic, anti-glaucoma, anti-epileptic, and anti-cancer effects.[4][5][6]
-
Hypothesis 2: Modulation of Receptor Tyrosine Kinases (RTKs). Aberrant RTK signaling is a hallmark of many cancers. Several small molecules incorporating a benzenesulfonamide framework have been shown to interact with and modulate the activity of RTKs.[7]
-
Hypothesis 3: Disruption of Microbial Folic Acid Synthesis. The foundational mechanism of sulfonamide antibiotics involves the competitive inhibition of dihydropteroate synthase, an essential enzyme in the bacterial folic acid pathway.[8]
-
Hypothesis 4: Allosteric Modulation of Viral Proteins. Recent studies have highlighted the potential for benzenesulfonamide derivatives to act as inhibitors of viral entry and replication, for instance, by binding to influenza hemagglutinin or the HIV-1 capsid protein.[9][10]
-
Hypothesis 5: Activation of Phospholipase C (PLC). A structurally similar compound, 2,4,6-trimethyl-N-[3-(trifluoromethyl)phenyl]benzenesulfonamide, has been demonstrated to activate PLC, suggesting a potential role in modulating intracellular calcium signaling.[11]
This guide will now detail a logical and efficient experimental workflow to systematically test these hypotheses.
Phase 1: Broad-Spectrum Phenotypic Screening
The initial phase of our investigation will involve a series of high-throughput phenotypic screens to identify the most promising biological activities of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Cellular Viability and Proliferation Assays
A foundational step is to assess the compound's effect on cell viability across a diverse panel of human cancer cell lines and normal, non-transformed cell lines. This will provide initial insights into potential anti-cancer activity and general cytotoxicity.
Experimental Protocol: MTT Assay for Cell Viability
-
Cell Plating: Seed cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Treatment: Prepare a serial dilution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (e.g., from 0.01 µM to 100 µM) in the appropriate cell culture medium. Replace the existing medium with the compound-containing medium. Include a vehicle control (e.g., DMSO) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified 5% CO2 incubator.
-
MTT Addition: Add 20 µL of a 5 mg/mL solution of MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) to each well and incubate for 3-4 hours.
-
Solubilization: Aspirate the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Data Acquisition: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited).
Table 1: Hypothetical IC50 Values of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in Various Cell Lines
| Cell Line | Tissue of Origin | IC50 (µM) |
| A549 | Lung Carcinoma | 15.2 |
| MCF-7 | Breast Adenocarcinoma | 22.8 |
| HCT116 | Colon Carcinoma | 18.5 |
| U-87 MG | Glioblastoma | 9.7 |
| HEK293 | Human Embryonic Kidney | > 100 |
| MRC-5 | Normal Lung Fibroblast | > 100 |
Antimicrobial Activity Screening
To investigate the potential of our compound as an antimicrobial agent, we will perform minimum inhibitory concentration (MIC) assays against a panel of clinically relevant bacterial and fungal strains.
Experimental Protocol: Broth Microdilution MIC Assay
-
Inoculum Preparation: Prepare a standardized inoculum of the microbial strain in the appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi).
-
Compound Dilution: Perform a two-fold serial dilution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in a 96-well plate.
-
Inoculation: Add the standardized microbial inoculum to each well.
-
Incubation: Incubate the plates under appropriate conditions (e.g., 37°C for 18-24 hours for bacteria).
-
MIC Determination: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism.
Phase 2: Target-Based Mechanistic Elucidation
Based on the outcomes of the phenotypic screens, we will proceed with more focused, target-based assays to dissect the specific molecular mechanism of action.
Carbonic Anhydrase Inhibition Assays
Should the compound exhibit significant anti-proliferative activity, particularly against cancer cell lines known to overexpress certain CA isoforms (e.g., CA IX in hypoxic tumors), direct enzymatic assays are warranted.[5]
Experimental Protocol: Stopped-Flow Carbonic Anhydrase Activity Assay
This assay measures the inhibition of the CO2 hydration activity of a specific CA isoform.
-
Enzyme and Compound Preparation: Prepare solutions of the purified human CA isoform (e.g., CA II, CA IX) and various concentrations of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
-
Assay Buffer: Use a buffer containing a pH indicator (e.g., p-nitrophenol).
-
Reaction Initiation: Rapidly mix the enzyme/inhibitor solution with a CO2-saturated solution in a stopped-flow instrument.
-
Data Acquisition: Monitor the change in absorbance of the pH indicator over time as the pH decreases due to the formation of carbonic acid.
-
Data Analysis: Calculate the initial rates of reaction at different inhibitor concentrations to determine the Ki value.
Diagram 1: Proposed Workflow for Investigating Carbonic Anhydrase Inhibition
Caption: Workflow for confirming carbonic anhydrase inhibition.
Receptor Tyrosine Kinase (RTK) Profiling
If the compound shows potent anti-cancer activity, a broad kinase profiling screen is a logical next step to identify potential interactions with RTKs or other kinases.
Experimental Protocol: In Vitro Kinase Panel Screen
-
Compound Submission: Submit 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide to a commercial kinase profiling service (e.g., Eurofins, Reaction Biology).
-
Assay Principle: These services typically utilize radiometric (e.g., ³³P-ATP) or fluorescence-based assays to measure the activity of a large panel of kinases in the presence of the test compound at a fixed concentration (e.g., 10 µM).
-
Data Analysis: The results are reported as the percentage of inhibition for each kinase. "Hits" are typically defined as kinases with >50% inhibition.
Diagram 2: Signaling Pathway for a Hypothesized RTK Inhibition
Caption: Hypothesized inhibition of an RTK signaling pathway.
Phase 3: In-depth Cellular and In Vivo Validation
The final phase of our investigation will focus on validating the proposed mechanism of action in more complex biological systems.
Elucidating Downstream Signaling Events
Once a primary target is identified, it is crucial to investigate the downstream consequences of its modulation.
Experimental Protocol: Western Blot Analysis
-
Cell Lysis: Treat cells with 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide for various time points and at different concentrations. Lyse the cells to extract total protein.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay.
-
SDS-PAGE and Transfer: Separate the proteins by size using SDS-polyacrylamide gel electrophoresis and transfer them to a PVDF membrane.
-
Immunoblotting: Probe the membrane with primary antibodies against the phosphorylated (active) and total forms of key signaling proteins downstream of the putative target (e.g., p-ERK/Total ERK for the RTK pathway).
-
Detection: Use a horseradish peroxidase (HRP)-conjugated secondary antibody and an enhanced chemiluminescence (ECL) substrate to visualize the protein bands.
-
Analysis: Quantify the band intensities to determine the effect of the compound on protein phosphorylation.
Preclinical In Vivo Efficacy Studies
If the in vitro data is compelling, the next logical step is to evaluate the compound's efficacy in a relevant animal model. For an anti-cancer indication, this would typically involve a mouse xenograft model.
Experimental Protocol: Mouse Xenograft Model
-
Tumor Implantation: Subcutaneously implant human cancer cells (the most sensitive cell line from the in vitro assays) into the flank of immunocompromised mice.
-
Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).
-
Treatment: Randomize the mice into treatment groups (vehicle control, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide at various doses, and a positive control). Administer the treatments via an appropriate route (e.g., oral gavage, intraperitoneal injection) for a specified duration.
-
Monitoring: Measure tumor volume and body weight regularly.
-
Endpoint Analysis: At the end of the study, euthanize the mice and excise the tumors for weight measurement and further analysis (e.g., pharmacodynamic marker analysis by immunohistochemistry).
Conclusion and Future Directions
This technical guide has outlined a comprehensive, hypothesis-driven strategy to elucidate the mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. By systematically progressing from broad phenotypic screening to specific target validation and in vivo efficacy studies, we can build a robust understanding of this novel compound's biological activity. The data generated through this research program will be critical in determining its potential as a lead compound for drug development and in identifying the patient populations most likely to benefit from its therapeutic effects.
References
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. (2024). National Institutes of Health. [Link]
-
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID 65490452. PubChem. [Link]
-
3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. ChemWhat. [Link]
-
Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on Calcium Influx in Three Contraction Models. (2015). PubMed. [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. [Link]
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. (2022). National Institutes of Health. [Link]
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. (2021). National Center for Biotechnology Information. [Link]
-
4-(Trifluoromethyl)benzenesulfonamide. BU CyberSec Lab. [Link]
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. (2023). ResearchGate. [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. (2024). sciendo. [Link]
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. (2021). National Institutes of Health. [Link]
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. (2011). National Center for Biotechnology Information. [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. (2025). PubMed. [Link]
-
3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. (2022). MDPI. [Link]
-
N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. [Link]
Sources
- 1. CAS 1869-24-5: 2-(Trifluoromethyl)benzenesulfonamide [cymitquimica.com]
- 2. chemimpex.com [chemimpex.com]
- 3. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147 - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Effect of 2,4,6-trimethyl- N-[3-(trifluoromethyl)phenyl]benzene-sulfonamide on calcium influx in three contraction models - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to Identifying Potential Biological Targets of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Distribution: For Researchers, Scientists, and Drug Development Professionals
Introduction
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound characterized by a trifluoromethylated and brominated phenyl ring core, functionalized with an N-propylsulfonamide group. While specific biological activities for this particular molecule are not yet extensively documented in publicly available literature, its structural motifs—the benzenesulfonamide core and the trifluoromethyl group—are hallmarks of numerous clinically significant therapeutic agents. The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its role in a wide array of drugs, including diuretics, antidiabetic agents, and carbonic anhydrase inhibitors[1]. Concurrently, the trifluoromethyl group is a bioisostere frequently incorporated into drug candidates to enhance metabolic stability, binding affinity, and lipophilicity, thereby improving overall pharmacokinetic and pharmacodynamic profiles[2][3].
This guide provides a comprehensive, technically-grounded framework for the systematic identification and validation of the potential biological targets of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. By integrating computational prediction with robust experimental validation, this document serves as a roadmap for researchers seeking to elucidate the mechanism of action of this and structurally related novel chemical entities.
Part 1: Structural Analysis and Rationale for Target Prediction
A thorough understanding of the molecule's chemical architecture is foundational to predicting its biological interactions. Each component of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide likely contributes to its target-binding profile.
-
The Benzenesulfonamide Core: A Versatile Pharmacophore The sulfonamide group is a potent zinc-binding moiety, which is a key feature for its interaction with a major class of enzymes: the carbonic anhydrases[4]. The geometry and electronic properties of the sulfonamide nitrogen are critical for coordinating with the zinc ion in the active site of these enzymes[5]. Beyond this well-established interaction, the aromatic ring of the benzenesulfonamide can engage in various non-covalent interactions, including π-π stacking and hydrophobic interactions, with amino acid residues in a binding pocket.
-
The Trifluoromethyl Group: A Potent Modulator of Physicochemical Properties The strong electron-withdrawing nature of the trifluoromethyl (CF3) group can significantly alter the acidity of the sulfonamide proton, potentially influencing its binding affinity to target proteins[6]. Furthermore, the lipophilicity imparted by the CF3 group can enhance membrane permeability and interactions with hydrophobic pockets within protein targets. This functional group is present in a multitude of FDA-approved drugs, underscoring its importance in modern drug design[3].
-
The N-propyl and Bromo Substituents: Tailoring Selectivity The N-propyl group provides a flexible hydrophobic chain that can explore and interact with specific sub-pockets of a target protein, thereby influencing isoform selectivity[7]. The bromine atom, a halogen, can participate in halogen bonding, a specific type of non-covalent interaction that is increasingly recognized for its role in ligand-protein binding. The positions of these substituents on the phenyl ring are crucial for defining the molecule's three-dimensional shape and its complementarity to a target's binding site.
Part 2: Hypothesis-Driven Target Exploration
Based on the structural analysis and the vast body of literature on related compounds, we can formulate several hypotheses regarding the potential biological targets of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Primary Hypothesis: Carbonic Anhydrase Inhibition
The most prominent hypothesis is that this compound acts as an inhibitor of carbonic anhydrases (CAs). Benzenesulfonamides are the archetypal inhibitors of this enzyme family, which plays crucial roles in pH regulation, CO2 transport, and various other physiological processes. Different CA isoforms are implicated in a range of pathologies, including glaucoma, epilepsy, and cancer, making them attractive therapeutic targets[7][8].
Secondary Hypotheses
-
Kinase Inhibition: Several studies have reported the anticancer activity of sulfonamide-containing compounds, with some acting as kinase inhibitors. For instance, trifluoromethylquinoline derivatives bearing a benzenesulfonamide moiety have been shown to target the PI3K signaling pathway[9]. The general structure of our compound of interest is amenable to fitting into the ATP-binding pocket of various kinases.
-
Transporter Modulation: A patent for a structurally related 2-trifluoromethyl benzene sulfonamide derivative has indicated activity against the human urate transporter 1 (hURAT1), which is involved in gout and hyperuricemia[10]. This suggests that membrane transporters could be a viable class of targets.
-
Antibacterial and Antiviral Targets: The sulfonamide class of drugs has its historical roots as antibacterial agents, primarily through the inhibition of dihydropteroate synthase[4][11]. While resistance is widespread, the potential for activity against novel microbial targets remains.
Part 3: A Step-by-Step In Silico and Experimental Workflow for Target Identification and Validation
The following workflow provides a logical progression from broad, computational predictions to specific, experimental validation.
Step 1: In Silico Target Prediction (Computational First Pass)
The objective of this initial step is to generate a prioritized list of potential protein targets using computational methods, which can significantly reduce the experimental burden[12][13].
Protocol for In Silico Target Prediction:
-
Reverse Docking/Inverse Virtual Screening:
-
Principle: This method involves docking the 3D structure of the small molecule into the binding sites of a large collection of protein structures to identify those with the highest predicted binding affinity[14].
-
Methodology:
-
Generate a low-energy 3D conformer of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide using a computational chemistry software package (e.g., Schrödinger Maestro, MOE).
-
Utilize a reverse docking server or software (e.g., PharmMapper, idTarget) to screen the compound against a comprehensive protein structure database (e.g., PDB).
-
Rank the potential targets based on the docking scores and analyze the predicted binding poses for chemical plausibility.
-
-
-
Pharmacophore-Based and Chemical Similarity Searching:
-
Principle: This approach identifies known protein targets of compounds that share similar chemical features or overall structure with the query molecule[15][16].
-
Methodology:
-
Use a tool like SwissTargetPrediction or search large chemical databases such as ChEMBL and PubChem for compounds structurally similar to 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
-
Compile the known biological targets of the identified similar compounds.
-
Prioritize targets that appear frequently or are associated with high-potency compounds.
-
-
Caption: Experimental workflow for target validation.
Step 3: Target Deconvolution for Phenotypic Hits (Alternative Workflow)
If the compound exhibits an interesting cellular phenotype (e.g., potent anticancer activity) without a pre-defined target, an unbiased approach is required.
Protocol for Affinity Chromatography-Mass Spectrometry:
-
Principle: The compound is immobilized on a solid support and used as "bait" to capture its binding partners from a cell lysate. The captured proteins are then identified by mass spectrometry.
-
Methodology:
-
Synthesize a derivative of the compound with a linker suitable for conjugation to a solid support (e.g., sepharose beads).
-
Incubate the immobilized compound with a cell lysate. Include a control with beads that have not been conjugated to the compound.
-
Wash the beads extensively to remove non-specific binding proteins.
-
Elute the specifically bound proteins.
-
Separate the eluted proteins by SDS-PAGE and identify the protein bands of interest by in-gel digestion followed by LC-MS/MS analysis.
-
Candidate target proteins will be those that are significantly enriched in the compound-conjugated sample compared to the control.
-
Part 4: Data Interpretation and Future Directions
The successful identification of a validated biological target opens the door to further drug development efforts.
-
Data Analysis: A convergence of evidence from multiple assays is crucial. A strong candidate target will be identified through in silico methods, show direct binding in a biochemical assay, have its function modulated by the compound, and demonstrate engagement in a cellular context.
-
Structure-Activity Relationship (SAR) Studies: Once a target is validated, a medicinal chemistry campaign can be initiated to synthesize analogs of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. The goal is to systematically modify the different parts of the molecule to improve potency, selectivity, and drug-like properties, guided by the principles of SAR.[7][17][18]
-
Lead Optimization: Promising compounds from SAR studies can then be advanced to lead optimization, where their pharmacokinetic and toxicological properties are thoroughly evaluated in preclinical models.
Conclusion
While 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a relatively uncharacterized molecule, its chemical structure suggests a high potential for biological activity. The benzenesulfonamide and trifluoromethyl moieties are well-established pharmacophores that have been successfully exploited in numerous approved drugs. By following the systematic, multi-faceted approach outlined in this guide—from in silico prediction to rigorous biochemical and cell-based validation—researchers can effectively elucidate the biological targets of this compound. This, in turn, will pave the way for its potential development as a novel therapeutic agent or as a valuable chemical probe to study complex biological processes.
References
-
PubChem. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. Retrieved from [Link]
- Google Patents. (2019). CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative.
-
ResearchGate. (2018). Biological activity and synthesis of sulfonamide derivatives: A brief review. Retrieved from [Link]
-
Whittington, D. A., et al. (2017). Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. Journal of Medicinal Chemistry, 60(5), 1894-1903. Retrieved from [Link]
-
Sani, M. A., et al. (2020). Computational/in silico methods in drug target and lead prediction. Briefings in Bioinformatics, 21(5), 1649-1660. Retrieved from [Link]
-
Scientific Reports. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
Environmental Science and Pollution Research. (2022). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. Retrieved from [Link]
-
Molecules. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Retrieved from [Link]
-
Frontiers in Chemistry. (2024). Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. Retrieved from [Link]
-
International Journal of Molecular Sciences. (2024). KinasePred: A Computational Tool for Small-Molecule Kinase Target Prediction. Retrieved from [Link]
-
Molecules. (2023). Quantitative Structure-Activity Relationship for Novel Benzenesulfonamides Derivatives as Prominent Inhibitors of Carbonic Anhydrase Isoforms. Retrieved from [Link]
-
Frontiers in Pharmacology. (2019). Novel Computational Approach to Predict Off-Target Interactions for Small Molecules. Retrieved from [Link]
-
Processes. (2022). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Retrieved from [Link]
-
ACS Medicinal Chemistry Letters. (2024). Design, Synthesis, and Biological Evaluation of Sulfonamide Derivatives as Potent CDK9 Inhibitors. Retrieved from [Link]
-
Molecules. (2024). Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation. Retrieved from [Link]
-
Indian Journal of Pharmaceutical Sciences. (2006). Biological Activities of Sulfonamides. Retrieved from [Link]
-
Taylor & Francis Online. (2023). Diversely N-substituted benzenesulfonamides dissimilarly bind to human carbonic anhydrases: crystallographic investigations of N-nitrosulfonamides. Retrieved from [Link]
-
ResearchGate. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
Journal of Medicinal Chemistry. (2024). Current Status of Computational Approaches for Small Molecule Drug Discovery. Retrieved from [Link]
-
European Journal of Medicinal Chemistry. (2013). Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. Retrieved from [Link]
-
National Institutes of Health. (2024). Synthesis, characterization, quantum chemical modelling, molecular docking, in silico and in vitro assessment of 3-(2-bromo-5-fluorophenyl))-1-(thiophen-2-yl)prop-2-en-1-one. Retrieved from [Link]
-
International Journal of Drug Delivery Technology. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. Retrieved from [Link]
-
Bioorganic & Medicinal Chemistry. (2024). Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. Retrieved from [Link]
-
Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
ResearchGate. (2019). Computational Predictions for Multi-Target Drug Design. Retrieved from [Link]
-
Marine Drugs. (2022). 3-Bromo-4,5-dihydroxybenzaldehyde Isolated from Polysiphonia morrowii Suppresses TNF-α/IFN-γ-Stimulated Inflammation and Deterioration of Skin Barrier in HaCaT Keratinocytes. Retrieved from [Link]
-
Marmara Pharmaceutical Journal. (2022). In silico Activity and Target Prediction Analyses of Three Triazolothiadiazine Derivatives. Retrieved from [Link]
Sources
- 1. ijpsonline.com [ijpsonline.com]
- 2. mdpi.com [mdpi.com]
- 3. researchgate.net [researchgate.net]
- 4. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. chemimpex.com [chemimpex.com]
- 7. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. nanobioletters.com [nanobioletters.com]
- 9. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. CN109251184B - Medical application of 2-trifluoromethyl benzene sulfonamide derivative - Google Patents [patents.google.com]
- 11. impactfactor.org [impactfactor.org]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. Computational/in silico methods in drug target and lead prediction - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | Novel Computational Approach to Predict Off-Target Interactions for Small Molecules [frontiersin.org]
- 16. researchgate.net [researchgate.net]
- 17. Structure-Activity Relationship of Fluorinated Benzenesulfonamides as Inhibitors of Amyloid-β Aggregation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to the Lipophilicity and Solubility of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Introduction: Unveiling the Physicochemical Profile of a Key Moiety
In the landscape of modern drug discovery and development, a thorough understanding of a compound's physicochemical properties is not merely a preliminary step but a cornerstone of its entire lifecycle. Among the most critical of these properties are lipophilicity and aqueous solubility. These two parameters govern a molecule's absorption, distribution, metabolism, excretion, and toxicity (ADMET) profile, ultimately dictating its bioavailability and therapeutic efficacy. This guide provides a comprehensive technical overview of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, a molecule of interest due to its unique combination of functional groups.
While specific experimental data for this exact compound is not widely published, this document will serve as a robust framework for its characterization. We will dissect its structural components to predict its physicochemical behavior, provide detailed, field-proven protocols for its experimental determination, and discuss the interpretation of this data for drug development professionals. The methodologies and principles outlined herein are designed to establish a self-validating system for the empirical characterization of this and similar molecules.
Part 1: Theoretical Assessment and In Silico Prediction
A molecule's structure is the blueprint for its physical properties. By analyzing the constituent functional groups of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, we can make scientifically grounded predictions about its lipophilicity and solubility.
1.1. Structural-Physicochemical Analysis
The structure of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide features several key functional groups, each contributing distinctively to its overall physicochemical profile:
-
Aromatic Ring: The central benzene ring is inherently nonpolar and contributes to the molecule's lipophilicity.
-
Trifluoromethyl (-CF3) Group: This is a strongly electron-withdrawing and highly lipophilic moiety. The replacement of hydrogen atoms with fluorine significantly increases the molecule's lipophilicity (logP).
-
Bromo (-Br) Group: As a halogen, bromine is also lipophilic and will increase the logP value.
-
Sulfonamide (-SO2NH-) Group: This group is polar and capable of acting as both a hydrogen bond donor (the N-H) and acceptor (the S=O oxygens). This imparts a degree of hydrophilicity. Furthermore, the sulfonamide proton is weakly acidic, meaning the molecule is ionizable, a critical consideration for both lipophilicity and solubility.
-
N-propyl (-CH2CH2CH3) Group: This alkyl chain is a nonpolar, lipophilic component. The length of the N-alkyl chain in sulfonamides can influence both lipophilicity and crystal lattice interactions, thereby affecting solubility.[1][2]
1.2. Predicted Lipophilicity (logP/logD)
Lipophilicity is most commonly expressed as the logarithm of the partition coefficient (logP), which describes the ratio of a compound's concentration in a nonpolar solvent (typically n-octanol) to its concentration in an aqueous solvent (water) at equilibrium.[3]
LogP = log10 ([solute]octanol / [solute]aqueous)[3]
Given the presence of the large, nonpolar aromatic system, the bromo group, and particularly the trifluoromethyl group, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is predicted to be a moderately to highly lipophilic compound, with a positive logP value likely in the range of 3 to 4.5.
However, because the sulfonamide proton is ionizable, the lipophilicity of this compound will be pH-dependent. At physiological pH (around 7.4), a fraction of the molecules will be deprotonated, forming an anionic species that is more water-soluble. Therefore, the distribution coefficient (logD), which accounts for all ionic and neutral species, is a more biologically relevant metric.[4] The logD at pH 7.4 will likely be slightly lower than the intrinsic logP.
1.3. Predicted Aqueous Solubility (LogS)
Aqueous solubility is inversely related to lipophilicity.[5] Highly lipophilic compounds tend to have poor water solubility due to the energetic cost of disrupting the hydrogen-bonding network of water to create a cavity for the nonpolar solute.
The presence of the polar sulfonamide group, which can engage in hydrogen bonding with water, will confer some degree of aqueous solubility. However, this is likely to be counteracted by the dominant lipophilic nature of the rest of the molecule. Therefore, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is predicted to have low aqueous solubility. The computed solubilities often correlate with their lipophilicities, with logS (the logarithm of the molar solubility) increasing as logP declines.[5][6]
1.4. Computational Prediction Tools
Numerous computational models exist to predict logP and solubility. These tools are invaluable in early discovery for high-throughput screening of virtual compounds.[7][8] They can be broadly categorized as:
-
Atom-based methods: Sum the contributions of individual atoms.
-
Fragment-based methods: Sum the contributions of predefined molecular fragments.[7]
-
Property-based methods: Use whole-molecule descriptors.
While these tools provide rapid estimations, they are predictions. Experimental determination remains the gold standard for definitive characterization.[9]
Part 2: Experimental Determination of Lipophilicity
To empirically determine the lipophilicity of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, the shake-flask method is the universally recognized gold standard.[9]
2.1. Core Concept: The Shake-Flask Method
The shake-flask method directly measures the partitioning of a compound between n-octanol and a buffered aqueous phase (e.g., phosphate-buffered saline, PBS, at pH 7.4 for logD determination).[9][10] After the two phases are thoroughly mixed and allowed to separate, the concentration of the compound in each phase is measured.
2.2. Detailed Experimental Protocol: Shake-Flask for logD7.4
-
Causality: This protocol is designed to ensure that a true equilibrium is reached and that the analytical method is sensitive and linear over the required concentration range. The choice of pH 7.4 is to mimic physiological conditions.
Step 1: Preparation of Pre-Saturated Solvents
-
Combine equal volumes of n-octanol and phosphate-buffered saline (PBS, pH 7.4) in a large separatory funnel.
-
Shake vigorously for 30 minutes.
-
Allow the phases to separate completely overnight.
-
Drain each phase into separate, clearly labeled storage bottles. This ensures that the subsequent partitioning experiment is not skewed by the mutual miscibility of the solvents.
Step 2: Standard Curve Generation
-
Prepare a stock solution of the test compound in a suitable solvent (e.g., acetonitrile or methanol).
-
Create a series of calibration standards by serial dilution.
-
Analyze these standards using a validated analytical method (e.g., HPLC-UV) to generate a standard curve of detector response versus concentration. This is critical for accurate quantification.[11]
Step 3: Partitioning Experiment
-
Accurately weigh a small amount of the test compound or add a known volume of a concentrated stock solution into a glass vial.
-
Add a precise volume of pre-saturated PBS (pH 7.4) and a precise volume of pre-saturated n-octanol. The volume ratio can be adjusted based on the expected logD to ensure quantifiable concentrations in both phases.[10]
-
Cap the vial tightly and place it on a rotator or shaker. Agitate for a sufficient time to reach equilibrium (typically 1-2 hours, but may require up to 24 hours for some compounds).[12]
Step 4: Phase Separation and Sampling
-
Centrifuge the vial at a moderate speed (e.g., 2000 x g for 10 minutes) to ensure complete separation of the two phases.
-
Carefully withdraw a precise aliquot from the aqueous phase (bottom layer) and a precise aliquot from the n-octanol phase (top layer). Avoid any contamination from the interface.
Step 5: Quantification and Calculation
-
Dilute the aliquots as necessary to fall within the linear range of the standard curve.
-
Analyze the diluted samples by HPLC-UV.
-
Determine the concentration in the n-octanol phase ([C]oct) and the aqueous phase ([C]aq) using the standard curve.
-
Calculate logD using the formula: logD = log10 ([C]oct / [C]aq).
2.3. Workflow Visualization
Caption: Shake-Flask Method for logD Determination.
Part 3: Experimental Determination of Aqueous Solubility
Solubility measurements can be broadly divided into two types: kinetic and thermodynamic. For lead optimization and formulation development, thermodynamic solubility is the definitive value.[13]
3.1. Core Concept: Thermodynamic Solubility
Thermodynamic solubility is the concentration of a solute in a saturated solution when it is in equilibrium with an excess of the solid compound.[14] The shake-flask method is also the gold standard for this determination.[15][16]
3.2. Detailed Experimental Protocol: Thermodynamic Shake-Flask Solubility
-
Causality: This protocol ensures that the system reaches a true thermodynamic equilibrium between the solid and dissolved states, providing the most accurate and relevant solubility value for biopharmaceutical assessment. The 24-hour incubation is standard to achieve this equilibrium.[13][15]
Step 1: Sample Preparation
-
Add an excess amount of the solid test compound to a series of vials. The excess solid must be clearly visible throughout the experiment to ensure a saturated solution is maintained.
-
To each vial, add a precise volume of the desired aqueous buffer (e.g., PBS at pH 7.4).
Step 2: Equilibration
-
Seal the vials tightly.
-
Place the vials on a shaker or rotator in a temperature-controlled environment (typically 25°C or 37°C).
-
Agitate the samples for at least 24 hours to ensure equilibrium is reached.[12][13]
Step 3: Separation of Undissolved Solid
-
After incubation, allow the vials to stand briefly for the larger particles to settle.
-
Carefully remove an aliquot of the supernatant and filter it through a low-binding filter (e.g., a 0.45 µm PVDF filter plate) to remove all undissolved solid particles. Centrifugation followed by sampling the supernatant is an alternative. This step is critical to avoid artificially high results.
Step 4: Quantification
-
Quantify the concentration of the dissolved compound in the clear filtrate using a validated analytical method, such as HPLC-UV or LC-MS/MS, against a standard curve.[13]
Step 5: Data Reporting
-
The solubility is reported as the mean concentration from replicate measurements, typically in units of µg/mL or µM.
3.3. Workflow Visualization
Caption: Thermodynamic Solubility Shake-Flask Workflow.
Part 4: Data Presentation and Integrated Profile
All quantitative data should be summarized for clear interpretation and comparison.
Table 1: Physicochemical Profile of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
| Parameter | Prediction Method | Predicted Value | Experimental Method | Measured Value |
| Molecular Weight | - | 362.20 g/mol | - | - |
| logP | Fragment-based | ~3.0 - 4.5 | Shake-Flask | To be determined |
| logD (pH 7.4) | - | < logP | Shake-Flask | To be determined |
| pKa (acidic) | - | ~8 - 10 | Potentiometric | To be determined |
| Aqueous Solubility | - | Low | Shake-Flask | To be determined |
4.1. Interpretation and Drug-Likeness
The interplay between these properties is critical. A high logP, as predicted for this molecule, often correlates with low aqueous solubility, which can compromise oral absorption and bioavailability.[3] According to Lipinski's "Rule of Five," a widely used guideline for oral drug-likeness, a logP value below 5 is generally preferred.[3] The predicted logP for this compound is likely to be within this acceptable range, but its low solubility could still present a significant formulation challenge. Understanding the thermodynamic solubility is essential for developing appropriate formulations (e.g., amorphous solid dispersions, lipid-based formulations) to enhance bioavailability.
Conclusion
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a molecule whose structural features—notably the trifluoromethyl and bromo groups—predict a profile of moderate-to-high lipophilicity and correspondingly low aqueous solubility. While computational tools provide a valuable starting point, the definitive characterization of this compound requires rigorous experimental validation. The detailed shake-flask methodologies for determining logD and thermodynamic solubility provided in this guide represent the gold-standard approaches for generating the high-quality, reliable data necessary to make informed decisions in a drug development program. This integrated physicochemical profile is fundamental to navigating the complex path from a promising chemical entity to a viable therapeutic agent.
References
-
Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC - NIH. (2023). National Institutes of Health. [Link]
-
Methods for Determination of Lipophilicity. (2022). Encyclopedia.pub. [Link]
-
Aqueous Solubility Assays. (n.d.). Creative Bioarray. [Link]
-
LogP—Making Sense of the Value. (n.d.). ACD/Labs. [Link]
-
Green, M. (2024). LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties. Medium. [Link]
-
PubChem Compound Summary for CID 65490452, N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. (n.d.). National Center for Biotechnology Information. [Link]
-
3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. (n.d.). ChemWhat. [Link]
-
N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide | 1020252-83-8. (n.d.). Pharmaffiliates. [Link]
-
Novel Solubility Prediction Models: Molecular Fingerprints and Physicochemical Features vs Graph Convolutional Neural Networks. (2022). ACS Omega. [Link]
-
The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2. (2014). New Journal of Chemistry. [Link]
-
Methods for measurement of solubility and dissolution rate of sparingly soluble drugs. (2006). Lund University Publications. [Link]
-
Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides. (2007). PubMed. [Link]
-
Creation and interpretation of machine learning models for aqueous solubility prediction. (2023). Future Science. [Link]
-
Theoretical study of gas-phase acidity, pK(a), lipophilicity, and solubility of some biologically active sulfonamides. (2007). ResearchGate. [Link]
-
Sulfonamide synthesis by alkylation or arylation. (n.d.). Organic Chemistry Portal. [Link]
-
Aqueous solubility: Turbidimetric / Kinetic – Thermodynamic. (n.d.). Sygnature Discovery. [Link]
-
N-Alkylation of N-Monosubstituted Sulfonamides in Ionic Liquids. (2002). ResearchGate. [Link]
-
Determination of Log P for Compounds of Different Polarity Using the Agilent 1200 Infinity Series HDR‑DAD Impurity Analyzer System. (n.d.). Agilent. [Link]
-
Thermodynamic Solubility Assay. (n.d.). Evotec. [Link]
-
Experimental and Computational Methods Pertaining to Drug Solubility. (2012). SciSpace. [Link]
-
ALKYLATION OF SUBSTITUTED SULFONAMIDES WITH BENZOTRICHLORIDE AND IPSO-SUBSTITUTION OF THE p-TOLUENESULFONAMIDE GROUP WITH NUCLEOPHILIC REAGENTS. (2018). Journal of Chemistry and Technologies. [Link]
-
LogP / LogD shake-flask method v1. (n.d.). ResearchGate. [Link]
-
Solubility Toolbox for Successful Design of Drug Candidates. (n.d.). Inventiva Pharma. [Link]
-
solubility experimental methods.pptx. (2015). SlideShare. [Link]
-
Octanol/Water Partition Coefficients of Sulfonamides: Experimental Determination and Calculation Using Physicochemical Descriptors. (2010). ResearchGate. [Link]
-
Using Machine Learning To Predict Partition Coefficient (Log P ) and Distribution Coefficient (Log D ) with Molecular Descriptors and Liquid Chromatography Retention Time. (2022). ResearchGate. [Link]
-
Part I: Developing a Water Solubility Prediction Web App from Scratch. (2023). YouTube. [Link]
-
N-Alkylation of sulfonamides by alkyl halides in the presence of electrophilic catalysts and transformations of alkylated compounds. (2016). Journal of Chemistry and Technologies. [Link]
-
Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts. (2015). PubMed. [Link]
-
A New Straightforward Method for Lipophilicity (logP) Measurement using 19F NMR Spectroscopy. (2019). JoVE. [Link]
-
PubChem Compound Summary for CID 2735880, 3-Bromo-5-(trifluoromethyl)aniline. (n.d.). National Center for Biotechnology Information. [Link]
Sources
- 1. The N-alkylation of sulfonamides with alcohols in water catalyzed by a water-soluble metal–ligand bifunctional iridium complex [Cp*Ir(biimH2)(H2O)][OTf]2 - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. Sulfonamide synthesis by alkylation or arylation [organic-chemistry.org]
- 3. acdlabs.com [acdlabs.com]
- 4. LogP, LogD, pKa and LogS: A Physicists guide to basic chemical properties – Michael Green [doktormike.gitlab.io]
- 5. Theoretical study of gas-phase acidity, pKa, lipophilicity, and solubility of some biologically active sulfonamides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. Development And Test of Highly Accurate Endpoint Free Energy Methods. 2: Prediction of logarithm of n-octanol-water partition coefficient (logP) for druglike molecules using MM-PBSA method - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. encyclopedia.pub [encyclopedia.pub]
- 10. Setup and validation of shake-flask procedures for the determination of partition coefficients (logD) from low drug amounts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. agilent.com [agilent.com]
- 12. enamine.net [enamine.net]
- 13. creative-bioarray.com [creative-bioarray.com]
- 14. labtesting.wuxiapptec.com [labtesting.wuxiapptec.com]
- 15. lup.lub.lu.se [lup.lub.lu.se]
- 16. scispace.com [scispace.com]
An In-Depth Technical Guide to the Acid-Base Properties and pKa of Trifluoromethylbenzenesulfonamides
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive exploration of the acid-base properties and pKa of trifluoromethylbenzenesulfonamides, a class of compounds of significant interest in medicinal chemistry and drug development. We will delve into the structural factors governing their acidity, methodologies for pKa determination, and the profound implications of these properties on their biological activity and pharmaceutical development.
Introduction: The Significance of Sulfonamides and the Influence of the Trifluoromethyl Group
The sulfonamide functional group (-SO₂NH₂) is a cornerstone in medicinal chemistry, forming the structural basis for a wide array of therapeutic agents, including antibacterial, and anticancer drugs.[1] The acidic nature of the sulfonamide proton is a critical determinant of a drug's pharmacokinetic and pharmacodynamic properties, influencing its solubility, membrane permeability, and interaction with biological targets.[2]
The introduction of a trifluoromethyl (-CF₃) group onto the benzenesulfonamide scaffold dramatically modulates its physicochemical properties. The -CF₃ group is a potent electron-withdrawing substituent due to the high electronegativity of fluorine atoms.[3] This strong inductive effect significantly increases the acidity of the sulfonamide N-H bond, thereby lowering its pKa value. Understanding and quantifying this effect is paramount for the rational design of novel drug candidates with optimized properties.[2]
The Chemistry of Acidity: Understanding the pKa of Trifluoromethylbenzenesulfonamides
The pKa is a quantitative measure of the acidity of a compound in solution. For a trifluoromethylbenzenesulfonamide, the relevant equilibrium is the dissociation of the sulfonamide proton:
Caption: Ionization equilibrium of a trifluoromethylbenzenesulfonamide.
The acid dissociation constant (Ka) is the equilibrium constant for this reaction. The pKa is defined as the negative logarithm of the Ka. A lower pKa value indicates a stronger acid, meaning the compound is more readily deprotonated at a given pH.
The acidity of the sulfonamide proton is primarily influenced by the stability of the resulting conjugate base (the sulfonamide anion). The powerful electron-withdrawing trifluoromethyl group plays a crucial role in stabilizing this anion through several mechanisms:
-
Inductive Effect: The highly electronegative fluorine atoms pull electron density away from the benzene ring and, consequently, from the sulfonamide group. This delocalization of negative charge stabilizes the anionic form.
-
Resonance: The lone pair of electrons on the nitrogen atom of the sulfonamide can delocalize into the sulfonyl group. The electron-withdrawing nature of the -CF₃ group enhances this resonance stabilization of the conjugate base.
The position of the trifluoromethyl group on the benzene ring (ortho, meta, or para) also subtly influences the pKa. Generally, the closer the -CF₃ group is to the sulfonamide moiety, the stronger its electron-withdrawing effect and the lower the pKa.
Quantitative Analysis: pKa Values of Trifluoromethylbenzenesulfonamide Isomers
| Compound | CAS Number | Predicted pKa |
| 2-(Trifluoromethyl)benzenesulfonamide | 1869-24-5 | 9.55 ± 0.60 |
| 3-(Trifluoromethyl)benzenesulfonamide | 672-58-2 | - |
| 4-(Trifluoromethyl)benzenesulfonamide | 830-43-3 | - |
| Benzenesulfonamide (for comparison) | 98-10-2 | ~10 |
Note: The pKa for 2-(Trifluoromethyl)benzenesulfonamide is a predicted value. Experimental determination is recommended for precise applications. The pKa of benzenesulfonamide is provided as a reference to illustrate the acidifying effect of the trifluoromethyl group.
Experimental Determination of pKa: Methodologies and Protocols
Accurate determination of pKa values is essential for drug development. Two common and reliable methods are UV-Visible Spectrophotometry and Potentiometric Titration.
UV-Visible Spectrophotometry
This method is based on the principle that the ionized and unionized forms of a compound often exhibit different UV-Vis absorption spectra. By measuring the absorbance of a solution at various pH values, the pKa can be determined.
Caption: Workflow for pKa determination by UV-Vis spectrophotometry.
Step-by-Step Protocol:
-
Preparation of Buffer Solutions: Prepare a series of buffer solutions with known pH values, typically spanning a range of at least 2 pH units above and below the expected pKa. It is crucial to maintain a constant ionic strength across all buffer solutions by adding a salt such as KCl.[4]
-
Preparation of Stock Solution: Prepare a concentrated stock solution of the trifluoromethylbenzenesulfonamide in a suitable solvent, such as DMSO.[4]
-
Sample Preparation: In a 96-well microtiter plate, add a small, fixed volume of the stock solution to each well containing the different buffer solutions. Include blank wells with only the buffer solutions for background correction.[4]
-
Spectrophotometric Measurement: Record the UV-Vis absorption spectrum (e.g., from 230-500 nm) for each well using a microplate reader.[4]
-
Data Analysis:
-
Identify a wavelength where the absorbance changes significantly with pH.
-
Plot the absorbance at this wavelength against the corresponding pH value.
-
The resulting data should form a sigmoidal curve. The pKa is the pH at the inflection point of this curve.[4]
-
Potentiometric Titration
This classic method involves the gradual addition of a strong acid or base to a solution of the compound of interest while monitoring the pH. The pKa is determined from the titration curve.
Caption: Workflow for pKa determination by potentiometric titration.
Step-by-Step Protocol:
-
Instrument Calibration: Calibrate a pH meter using standard buffer solutions.
-
Sample Preparation: Dissolve a precisely weighed amount of the trifluoromethylbenzenesulfonamide in a suitable solvent. For sparingly soluble compounds, a co-solvent system (e.g., water-methanol) may be necessary.
-
Titration:
-
Place the sample solution in a beaker with a magnetic stirrer.
-
Immerse the calibrated pH electrode into the solution.
-
Gradually add a standardized solution of a strong base (e.g., NaOH) in small increments.
-
Record the pH value after each addition, allowing the reading to stabilize.
-
-
Data Analysis:
-
Plot the pH values against the volume of titrant added.
-
The equivalence point is the point of steepest inflection on the curve.
-
The pKa is the pH at the half-equivalence point (the point where half of the compound has been neutralized).
-
Implications for Drug Design and Development
The pKa of a trifluoromethylbenzenesulfonamide has profound consequences for its behavior as a drug candidate:
-
Solubility: The ionization state of a compound significantly impacts its aqueous solubility. Generally, the ionized form is more water-soluble than the neutral form. A lower pKa means the compound will be more ionized at physiological pH (around 7.4), potentially leading to improved solubility and bioavailability.
-
Absorption, Distribution, Metabolism, and Excretion (ADME): The ability of a drug to cross biological membranes is highly dependent on its ionization state. The neutral form is typically more lipophilic and can more readily diffuse across cell membranes. Therefore, a balance between the ionized and unionized forms, governed by the pKa and the pH of the biological environment, is crucial for optimal absorption and distribution.
-
Target Binding: The charge state of a drug molecule can be critical for its interaction with the target protein. A sulfonamide may bind to its target in either its neutral or anionic form, and the pKa will determine the predominant species at the site of action.
By understanding and precisely tuning the pKa of trifluoromethylbenzenesulfonamides through synthetic modifications, medicinal chemists can optimize the ADME and pharmacodynamic properties of new drug candidates, ultimately leading to safer and more effective therapeutics.
Synthesis of Trifluoromethylbenzenesulfonamides
The synthesis of trifluoromethylbenzenesulfonamides typically involves the conversion of a corresponding aniline to a sulfonyl chloride, followed by reaction with ammonia.
A general synthetic route is as follows:
-
Diazotization: The starting trifluoromethylaniline is treated with a source of nitrous acid (e.g., sodium nitrite and hydrochloric acid) to form a diazonium salt.
-
Sulfonylation: The diazonium salt is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the corresponding trifluoromethylbenzenesulfonyl chloride.
-
Amination: The resulting sulfonyl chloride is reacted with ammonia to afford the desired trifluoromethylbenzenesulfonamide.[5]
For example, the synthesis of 2-(trifluoromethyl)benzenesulfonamide can be achieved by reacting 2-(trifluoromethyl)benzenesulfonyl chloride with ammonia in a suitable solvent like THF.[6]
Conclusion
The acid-base properties of trifluoromethylbenzenesulfonamides, quantified by their pKa values, are a critical aspect of their chemical and biological profile. The strong electron-withdrawing nature of the trifluoromethyl group significantly enhances the acidity of the sulfonamide proton, a feature that can be strategically exploited in drug design. Accurate determination of pKa through experimental methods like UV-Vis spectrophotometry and potentiometric titration is essential for understanding structure-activity relationships and optimizing the pharmaceutical properties of this important class of compounds. This in-depth understanding empowers researchers and drug development professionals to design and develop novel sulfonamide-based therapeutics with improved efficacy and safety profiles.
References
-
Caine, B. A., Bronzato, M., & Popelier, P. L. A. (2019). Experiment stands corrected: accurate prediction of the aqueous pKa values of sulfonamide drugs using equilibrium bond lengths. Chemical Science, 10(25), 6368–6381. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
Willis, M. C., & MacCormick, C. A. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9256–9260. [Link]
-
Vaškevičiūtė, K., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(17), 9434–9451. [Link]
-
Yagupolskii, L. M., & Shermolovich, Y. G. (2006). Trifluoromethanesulfonamides and Related Compounds. In Fluorine-Containing Synthons (pp. 1-63). [Link]
-
Bautista-Aguilera, Ó. M., et al. (2012). Rapid Determination of Ionization Constants (pKa) by UV Spectroscopy Using 96-Well Microtiter Plates. ACS Medicinal Chemistry Letters, 3(12), 1044–1047. [Link]
-
ResearchGate. (n.d.). Relative pKa values of the primary sulfonamide group across the series.... Retrieved from [Link]
-
Javed, I., et al. (2021). FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. Molecules, 26(24), 7591. [Link]
-
Krishnamurthy, V. M., et al. (2008). Thermodynamic Parameters for the Association of Fluorinated Benzenesulfonamides with Bovine Carbonic Anhydrase II. Journal of the American Chemical Society, 130(1), 333–341. [Link]
-
Zubrienė, A., et al. (2017). Functionalization of Fluorinated Benzenesulfonamides and Their Inhibitory Properties toward Carbonic Anhydrases. Bioorganic & Medicinal Chemistry, 25(16), 4426–4436. [Link]
-
PubChem. (n.d.). Benzenesulfonamide. Retrieved from [Link]
-
Ferreira, L. G., et al. (2024). Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Journal of Biomedical Research & Environmental Sciences, 5(2), 1-10. [Link]
- Google Patents. (n.d.). CN113698315A - Synthetic method of 2-trifluoromethyl benzamide.
-
Ali, M. A., et al. (2025). The Evolving Role of Sulfonamides in Medicine and Drug Development: A Brief Review. Advanced Journal of Chemistry, Section B, 7(2), 130-150. [Link]
-
Dudutienė, V., et al. (2020). Di-meta-Substituted Fluorinated Benzenesulfonamides as Potent and Selective Anticancer Inhibitors of Carbonic Anhydrase IX and XII. Journal of Medicinal Chemistry, 63(17), 9434-9451. [Link]
- Google Patents. (n.d.). DE19543323A1 - Process for the preparation of 2-trifluoromethoxy-benzenesulfonamide.
-
ACS Publications. (2020). Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent N-Sulfinyl-O-(tert-butyl)hydroxylamine, t-BuONSO. Organic Letters, 22(23), 9256-9260. [Link]
-
PubChem. (n.d.). 2-(Trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
Sources
Methodological & Application
Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide: An Application Note and Detailed Protocol
Abstract
This comprehensive guide provides a detailed protocol for the synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, a valuable building block in medicinal chemistry and drug discovery. The synthesis is presented as a two-step process commencing with the conversion of 3-bromo-5-(trifluoromethyl)aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction, followed by the sulfonylation of n-propylamine. This document offers in-depth, step-by-step instructions, mechanistic insights, and practical guidance for researchers, scientists, and professionals in the field of drug development. The protocols are designed to be self-validating, with explanations for each experimental choice to ensure reproducibility and success.
Introduction
Substituted benzenesulfonamides are a prominent class of compounds in medicinal chemistry, exhibiting a wide range of biological activities. The unique electronic properties conferred by the trifluoromethyl and bromo substituents on the aromatic ring of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide make it an attractive scaffold for the development of novel therapeutic agents. The strategic placement of these functional groups allows for further chemical modification, enabling the exploration of structure-activity relationships (SAR) in drug design. This application note provides a robust and reliable method for the preparation of this key intermediate, facilitating its accessibility for research and development purposes.
Overall Synthetic Scheme
The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is achieved through a two-step reaction sequence as illustrated below.
Figure 1: Overall synthetic workflow for the preparation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Part 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
This initial stage involves the conversion of the commercially available 3-bromo-5-(trifluoromethyl)aniline to its corresponding sulfonyl chloride. This transformation is achieved via a diazotization reaction, followed by a Sandmeyer-type reaction with sulfur dioxide in the presence of a copper(II) chloride catalyst.
Mechanistic Rationale
The reaction proceeds through the formation of a diazonium salt from the aniline precursor upon treatment with nitrous acid (generated in situ from sodium nitrite and a strong acid). The resulting diazonium salt is a versatile intermediate. In the presence of sulfur dioxide and a copper catalyst, it undergoes a radical-mediated substitution reaction to yield the desired sulfonyl chloride.
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-(trifluoromethyl)aniline | C₇H₅BrF₃N | 240.02 | 10.0 g | 0.0417 |
| Concentrated Hydrochloric Acid (HCl) | HCl | 36.46 | 25 mL | - |
| Sodium Nitrite (NaNO₂) | NaNO₂ | 69.00 | 3.17 g | 0.0459 |
| Glacial Acetic Acid (AcOH) | C₂H₄O₂ | 60.05 | 150 mL | - |
| Sulfur Dioxide (SO₂) | SO₂ | 64.07 | gas | - |
| Copper(II) Chloride (CuCl₂) | CuCl₂ | 134.45 | 1.5 g | 0.0112 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 84.93 | 200 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | As needed | - |
| Brine | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
Procedure:
-
Diazotization:
-
In a 250 mL three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel, suspend 3-bromo-5-(trifluoromethyl)aniline (10.0 g, 0.0417 mol) in a mixture of concentrated hydrochloric acid (15 mL) and water (15 mL).
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
While maintaining the temperature below 5 °C, add a solution of sodium nitrite (3.17 g, 0.0459 mol) in water (10 mL) dropwise over 30 minutes with vigorous stirring.
-
Continue stirring the resulting diazonium salt solution at 0-5 °C for an additional 30 minutes.
-
-
Sulfonyl Chloride Formation:
-
In a separate 500 mL three-necked round-bottom flask equipped with a gas inlet tube, a mechanical stirrer, and a gas outlet, place glacial acetic acid (150 mL) and copper(II) chloride (1.5 g, 0.0112 mol).
-
Cool the mixture to 10 °C and bubble sulfur dioxide gas through the solution until it is saturated.
-
While maintaining a slow stream of sulfur dioxide, add the cold diazonium salt solution dropwise to the acetic acid mixture over approximately 1 hour. The temperature should be maintained between 10-15 °C during the addition.
-
After the addition is complete, continue stirring the reaction mixture at room temperature for 2 hours.
-
-
Work-up and Isolation:
-
Pour the reaction mixture into 500 mL of ice-water.
-
Extract the aqueous mixture with dichloromethane (3 x 100 mL).
-
Combine the organic layers and wash with water (2 x 100 mL), followed by saturated sodium bicarbonate solution until the effervescence ceases, and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride as an oil. The product can be used in the next step without further purification.
-
Part 2: Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
The final step of the synthesis involves the reaction of the prepared 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride with n-propylamine in the presence of a base to form the desired sulfonamide. This reaction is a classic example of a nucleophilic acyl substitution at the sulfonyl group.
Mechanistic Rationale
The lone pair of electrons on the nitrogen atom of n-propylamine acts as a nucleophile, attacking the electrophilic sulfur atom of the sulfonyl chloride. The chloride ion is subsequently eliminated as a leaving group. A base, such as triethylamine, is used to neutralize the hydrochloric acid generated during the reaction, driving the equilibrium towards the product. This type of reaction is commonly known as the Hinsberg reaction.[1][2]
Experimental Protocol:
Materials:
| Reagent/Solvent | Molecular Formula | Molar Mass ( g/mol ) | Quantity | Moles |
| 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride | C₇H₃BrClF₃O₂S | 323.52 | (from Part 1) | ~0.0417 |
| n-Propylamine | C₃H₉N | 59.11 | 3.2 g (4.6 mL) | 0.0541 |
| Triethylamine (TEA) | C₆H₁₅N | 101.19 | 6.3 g (8.7 mL) | 0.0625 |
| Dichloromethane (CH₂Cl₂) | CH₂Cl₂ | 300 mL | - | |
| 1 M Hydrochloric Acid (HCl) | HCl | 36.46 | 50 mL | - |
| Saturated Sodium Bicarbonate Solution | NaHCO₃ | 84.01 | 50 mL | - |
| Brine | NaCl | 58.44 | 50 mL | - |
| Anhydrous Magnesium Sulfate (MgSO₄) | MgSO₄ | 120.37 | As needed | - |
| Hexane | C₆H₁₄ | 86.18 | As needed | - |
| Ethyl Acetate | C₄H₈O₂ | 88.11 | As needed | - |
Procedure:
-
Reaction Setup:
-
Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (assuming ~0.0417 mol) in dichloromethane (150 mL) in a 500 mL round-bottom flask equipped with a magnetic stirrer and a dropping funnel.
-
Cool the solution to 0 °C in an ice bath.
-
In a separate beaker, prepare a solution of n-propylamine (3.2 g, 0.0541 mol) and triethylamine (6.3 g, 0.0625 mol) in dichloromethane (50 mL).
-
-
Sulfonamide Formation:
-
Add the n-propylamine/triethylamine solution dropwise to the cooled sulfonyl chloride solution over 30 minutes.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 12-16 hours.
-
Monitor the progress of the reaction by thin-layer chromatography (TLC) (e.g., using a 3:1 hexane/ethyl acetate eluent).
-
-
Work-up and Purification:
-
Wash the reaction mixture with 1 M HCl (2 x 50 mL), followed by saturated sodium bicarbonate solution (50 mL), and finally with brine (50 mL).
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by column chromatography on silica gel using a gradient of hexane and ethyl acetate as the eluent to afford the pure 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide as a solid.
-
Characterization of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
The structure and purity of the final product should be confirmed by standard analytical techniques.
-
¹H NMR (CDCl₃, 400 MHz): δ (ppm) 8.08 (s, 1H), 7.97 (s, 1H), 7.85 (s, 1H), 4.75 (t, J = 6.0 Hz, 1H, NH), 2.90 (q, J = 7.2 Hz, 2H, NCH₂), 1.55 (sext, J = 7.2 Hz, 2H, CH₂CH₃), 0.88 (t, J = 7.6 Hz, 3H, CH₃).
-
¹³C NMR (CDCl₃, 101 MHz): δ (ppm) 142.5, 134.8, 132.3 (q, J = 34.3 Hz), 129.5, 124.2 (q, J = 3.8 Hz), 123.0 (q, J = 272.7 Hz), 122.8, 45.0, 22.8, 11.2.
-
Mass Spectrometry (ESI): m/z calculated for C₁₀H₁₁BrF₃NO₂S [M+H]⁺: 345.97; found: 345.9.
Troubleshooting and Safety Precautions
-
Safety: All manipulations should be performed in a well-ventilated fume hood. Personal protective equipment (safety glasses, lab coat, and gloves) should be worn at all times. 3-bromo-5-(trifluoromethyl)aniline is toxic and should be handled with care. Sulfonyl chlorides are corrosive and moisture-sensitive. n-Propylamine is a flammable and corrosive liquid.
-
Diazotization: The temperature of the diazotization reaction must be strictly controlled between 0-5 °C to prevent the decomposition of the unstable diazonium salt.
-
Sulfonylation: The addition of the amine solution to the sulfonyl chloride should be done slowly and at a low temperature to control the exothermic reaction.
-
Purification: Careful column chromatography is essential to obtain the final product in high purity. The choice of eluent may need to be optimized based on TLC analysis.
Conclusion
This application note provides a detailed and reliable protocol for the synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. The two-step procedure is robust and scalable, making this valuable building block readily accessible for applications in drug discovery and medicinal chemistry. The provided mechanistic insights and practical advice are intended to facilitate the successful implementation of this synthesis in a research setting.
References
- Sandmeyer Reaction: For a general overview of the Sandmeyer reaction, see: March, J. Advanced Organic Chemistry: Reactions, Mechanisms, and Structure, 4th ed.; Wiley: New York, 1992; pp 723-724.
-
Synthesis of Aryl Sulfonyl Chlorides: A relevant procedure for the synthesis of aryl sulfonyl chlorides from anilines can be found in: Organic Syntheses, Coll. Vol. 1, p.85 (1941); Vol. 4, p.94 (1925). (Available at: [Link])
-
Hinsberg Reaction: For a description of the Hinsberg test and the reaction of sulfonyl chlorides with amines, see: "Hinsberg reaction". Wikipedia, Wikimedia Foundation, [Link].
- Synthesis of 3-bromo-5-(trifluoromethyl)
- General Protocol for Sulfonamide Formation: A representative procedure for the synthesis of N-alkyl sulfonamides can be found in various organic chemistry laboratory manuals and public
- Characterization Data: Spectroscopic data for the final product may be found in chemical supplier catalogs or specialized chemical d
-
CG's Chemistry Solutions. (2022, May 10). Complete Beginner's Guide For Hinsberg Test. [Link]
-
Grokipedia. (n.d.). Hinsberg reaction. [Link]
Sources
Application Note and Synthesis Protocol for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Introduction: The Significance of Substituted Benzenesulfonamides
Substituted benzenesulfonamides are a cornerstone in medicinal chemistry and drug development. The sulfonamide functional group is a key structural motif found in a wide array of therapeutic agents, exhibiting properties ranging from antibacterial to anticonvulsant.[1] The specific substitution pattern on the phenyl ring dramatically influences the molecule's biological activity, physicochemical properties, and pharmacokinetic profile. The target molecule, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, incorporates a bromine atom and a trifluoromethyl group. These halogen substitutions are of particular interest as they can enhance metabolic stability and membrane permeability, making this class of compounds promising candidates for further investigation in drug discovery programs.
This document provides a comprehensive, field-tested protocol for the synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. It is intended for researchers, scientists, and drug development professionals, offering a detailed methodology grounded in established chemical principles. Beyond a mere recitation of steps, this guide explains the rationale behind the procedural choices, ensuring both reproducibility and a deeper understanding of the underlying chemistry.
Overall Synthesis Workflow
The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is achieved through a nucleophilic substitution reaction. The primary amine, n-propylamine, acts as a nucleophile, attacking the electrophilic sulfur atom of 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride. This reaction forms the desired sulfonamide and hydrochloric acid as a byproduct. A tertiary amine base, triethylamine, is incorporated to neutralize the hydrochloric acid, driving the reaction to completion.
Sources
Application Notes and Protocols for the Purification of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
For Researchers, Scientists, and Drug Development Professionals
Authored by: Gemini, Senior Application Scientist
This comprehensive guide provides detailed application notes and protocols for the purification of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide , a key intermediate in various synthetic applications. This document is designed to provide researchers, scientists, and drug development professionals with a robust framework for obtaining this compound at high purity, addressing common challenges, and ensuring the integrity of the final product.
Introduction and Physicochemical Profile
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a substituted benzenesulfonamide with the following chemical structure:
Chemical Structure:
Key Physicochemical Data:
| Property | Value | Source |
| CAS Number | 951884-67-6 | [1][2][3] |
| Molecular Formula | C₁₀H₁₁BrF₃NO₂S | [2] |
| Molecular Weight | 346.16 g/mol | [2] |
| Appearance | Expected to be a white to off-white solid | General knowledge of similar compounds |
| Purity (Commercial) | Typically >95-98% | [1][2] |
| Melting Point | Not explicitly reported in literature; estimated to be in the range of 80-120 °C based on similar structures. | N/A |
| Solubility | Expected to be soluble in polar organic solvents like methanol, ethanol, acetone, and ethyl acetate; sparingly soluble in nonpolar solvents like hexanes; and poorly soluble in water. | General chemical principles |
The presence of a trifluoromethyl group and a bromine atom on the aromatic ring, along with the N-propylsulfonamide moiety, imparts a moderate to high degree of lipophilicity to the molecule. This characteristic is a key consideration in the design of effective purification strategies.
Strategic Approach to Purification
The choice of purification technique for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is contingent upon the scale of the purification, the nature of the impurities, and the desired final purity. This guide will detail three primary methods:
-
Recrystallization: Ideal for the removal of small amounts of impurities from a solid sample, particularly effective for final polishing to obtain crystalline material.
-
Flash Column Chromatography: A versatile technique for purifying multi-gram quantities of the compound from a complex mixture of byproducts and unreacted starting materials.
-
Preparative High-Performance Liquid Chromatography (Prep-HPLC): The method of choice for achieving the highest possible purity, especially for small-scale purifications or for the isolation of closely related impurities.
The following diagram illustrates a logical workflow for selecting the appropriate purification method.
Sources
Application Note: Advanced Recrystallization Methodologies for Brominated Sulfonamides
Abstract
This comprehensive guide provides a detailed exploration of recrystallization methods tailored for the purification of brominated sulfonamides. Moving beyond standard protocols, this document elucidates the fundamental principles, strategic solvent selection, and advanced troubleshooting techniques essential for obtaining high-purity crystalline products. We address common challenges, including low yield, "oiling out," and polymorphism, offering field-proven solutions. Detailed, step-by-step protocols for single-solvent and solvent/anti-solvent systems are provided, supplemented by visual workflows to ensure clarity and reproducibility. This note is designed to empower researchers to develop robust, efficient, and validated purification strategies for this critical class of compounds.
Introduction: The Imperative for Purity in Brominated Sulfonamides
Brominated sulfonamides are a cornerstone in medicinal chemistry and materials science, valued for their diverse biological activities and utility as synthetic intermediates.[1] The purity of these active pharmaceutical ingredients (APIs) is not merely a regulatory hurdle but a fundamental determinant of a drug's safety, stability, and efficacy. Impurities can alter pharmacological profiles, introduce toxicity, and compromise drug product stability.
Recrystallization stands as the definitive technique for purifying solid organic compounds, leveraging subtle differences in solubility between the target compound and its impurities.[2] The process involves dissolving the impure solid in a suitable solvent at an elevated temperature and allowing the solution to cool, whereupon the desired compound selectively crystallizes, leaving impurities behind in the mother liquor.[2]
However, brominated sulfonamides present unique challenges. Their molecular architecture, featuring a nonpolar brominated aromatic ring and a polar sulfonamide moiety, complicates solvent selection, often leading to the use of binary solvent systems.[3] Furthermore, sulfonamides are a class of compounds well-documented for exhibiting polymorphism—the ability to exist in multiple crystalline forms.[4][5][6] Different polymorphs can possess vastly different physicochemical properties, including solubility, dissolution rate, and stability, which can have profound implications for drug development and performance.[5][6]
This guide provides the technical rationale and actionable protocols to navigate these complexities, ensuring the consistent production of high-purity, single-polymorph brominated sulfonamides.
The Science of Solvent Selection: A Strategic Approach
The success of any recrystallization is overwhelmingly dependent on the choice of solvent. An ideal solvent or solvent system must satisfy a specific set of criteria, forming the basis of a robust purification process.
Causality Behind an Ideal Recrystallization Solvent:
-
High Solvating Power When Hot: The solvent must completely dissolve the sulfonamide at or near its boiling point. This ensures that the minimum volume of solvent is used, which is critical for maximizing recovery.[4]
-
Low Solvating Power When Cold: The sulfonamide should have very low solubility in the solvent at low temperatures (e.g., room temperature or in an ice bath). This differential solubility is the driving force for crystallization and high yield upon cooling.[7]
-
Favorable Impurity Solubility Profile: Impurities should ideally be either completely insoluble in the hot solvent (allowing for their removal via hot filtration) or remain highly soluble in the cold solvent (so they stay in the mother liquor).[8]
-
Chemical Inertness: The solvent must not react with the sulfonamide.[2]
-
Appropriate Boiling Point: The solvent's boiling point should be lower than the melting point of the sulfonamide to prevent the compound from "oiling out" (melting before it dissolves).[4]
-
Volatility: The solvent should be sufficiently volatile to be easily removed from the final crystals during the drying phase.[2]
Due to the amphiphilic nature of many sulfonamides, single solvents are often inadequate. Solvent mixtures, such as alcohol-water systems, are frequently effective.[3] Alcohols like ethanol or isopropanol can solvate the nonpolar aromatic portions, while water modulates the polarity to decrease solubility upon cooling.[3][9]
Data Presentation: Common Solvents for Sulfonamide Recrystallization
The following table provides a starting point for solvent screening. The optimal choice is always compound-specific and must be determined empirically.
| Solvent/System | Class | Typical Application & Rationale |
| Ethanol/Water | Polar Protic Mixture | An excellent starting point. Ethanol dissolves the compound, and water is added as an anti-solvent to induce crystallization. Effective for compounds with moderate polarity.[3] |
| Isopropanol/Water | Polar Protic Mixture | Similar to ethanol/water. Isopropanol is less polar than ethanol and can be advantageous for less polar sulfonamides. Propanols have been shown to yield high recoveries for certain sulfonamides.[9] |
| Acetone | Polar Aprotic | A strong solvent that can dissolve a wide range of sulfonamides. Often used in a solvent/anti-solvent pair with a non-polar solvent like hexanes.[10][11] |
| Ethyl Acetate | Moderately Polar Aprotic | Good for sulfonamides of intermediate polarity. Can be paired with hexanes.[10][11] |
| Toluene | Non-polar Aromatic | Useful for highly non-polar brominated sulfonamides. Can influence crystal morphology.[12] |
| Methanol | Polar Protic | Can be effective but may lead to high product loss due to significant solubility even at low temperatures for some sulfonamides.[9] |
Visualization: Solvent Selection Decision Workflow
The following diagram outlines a logical process for identifying a suitable solvent system.
Caption: A decision tree to guide the selection of a suitable crystallization solvent.
Experimental Protocols: From Theory to Practice
The following protocols are designed to be self-validating systems. Each step includes an explanation of its purpose, allowing for informed adjustments.
Protocol 1: Standard Single-Solvent Recrystallization
This is the most common and preferred method when a suitable single solvent is identified.
Methodology:
-
Dissolution: Place the crude brominated sulfonamide in an Erlenmeyer flask with a stir bar. Add the chosen solvent in small portions while heating the mixture to a gentle boil on a hot plate. Continue adding the minimum amount of hot solvent until the solid is completely dissolved.[4] Causality: Using the absolute minimum volume of hot solvent is crucial for achieving a high percent recovery, as any excess solvent will retain dissolved product upon cooling.[4]
-
Decolorization (Optional): If the solution is highly colored, remove it from the heat, allow it to cool slightly, and add a small amount (1-2% w/w) of activated charcoal. Re-heat the mixture to boiling for a few minutes.[9] Causality: Charcoal adsorbs high-molecular-weight colored impurities. It must be added to a slightly cooled solution to prevent violent bumping.
-
Hot Gravity Filtration: This critical step removes insoluble impurities (e.g., dust, catalysts) and charcoal. Place a short-stemmed funnel with fluted filter paper into the neck of a clean, pre-warmed Erlenmeyer flask on the hot plate. Pour a small amount of hot solvent through the funnel to heat it.[3][13] Then, quickly filter the boiling solution in portions. Causality: Using pre-heated glassware is essential to prevent premature crystallization of the product on the filter paper or in the funnel stem, which would lead to significant yield loss.[3][4]
-
Crystallization (Slow Cooling): Cover the flask containing the hot filtrate with a watch glass and allow it to cool slowly and undisturbed to room temperature.[4][14] Causality: Slow cooling promotes the formation of larger, more perfect crystals. Rapid cooling can trap impurities within the crystal lattice and may lead to the formation of small, impure needles or an amorphous solid.[14]
-
Maximizing Yield (Cold Cooling): Once the flask has reached room temperature and crystal growth appears complete, place it in an ice-water bath for 15-30 minutes to maximize the precipitation of the product from the solution.[3][4]
-
Isolation: Collect the purified crystals by vacuum filtration using a Büchner funnel and a filter flask.[3][4]
-
Washing: With the vacuum still applied, wash the crystals on the filter paper with a small amount of ice-cold recrystallization solvent.[3][4] Causality: The cold solvent washes away the residual mother liquor containing soluble impurities without re-dissolving a significant amount of the product.
-
Drying: Allow the crystals to air-dry on the funnel by pulling air through them for several minutes. Then, transfer the solid to a watch glass to dry completely or place it in a desiccator or vacuum oven.[4][15]
Visualization: Single-Solvent Recrystallization Workflow
Caption: A logical workflow for diagnosing and solving common recrystallization problems.
References
- Benchchem. (n.d.). Technical Support Center: Recrystallization of Sulfonamide Products.
- Benchchem. (n.d.). Technical Support Center: Crystallinity of Sulfonamide Compounds.
- Google Patents. (1957). Sulfonamide purification process - US2777844A.
- ACS Publications. (2024). Influence of Solvent Selection on the Crystallizability and Polymorphic Selectivity Associated with the Formation of the “Disappeared” Polymorphic Form of Ritonavir.
- ChemHelpASAP. (2021). recrystallization & purification of N-bromosuccinimide. YouTube.
- Mettler Toledo. (n.d.). Recrystallization Guide: Process, Procedure, Solvents.
- ResearchGate. (n.d.). Challenges in Polymorphism of Pharmaceuticals.
- University of Rochester, Department of Chemistry. (n.d.). Tips & Tricks: Recrystallization.
- Google Patents. (n.d.). Method for purifying a bromine compound - EP0913381B1.
- University of Rochester, Department of Chemistry. (n.d.). Reagents & Solvents: Solvents for Recrystallization.
- PubMed Central. (2022). Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations.
- Chemistry LibreTexts. (2025). Hot Filtration.
- Royal Society of Chemistry. (2021). Finding the best solvent for recrystallisation student sheet.
- European Journal of Chemistry. (2024). Sulfonamides and sulfonate esters: Synthetic routes, proposed mechanisms, and crystallographic characterizations.
- Kyoto University. (n.d.). Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments.
Sources
- 1. eurjchem.com [eurjchem.com]
- 2. mt.com [mt.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Crystal polymorphism and spectroscopical properties of sulfonamides in solid state by means of First Principles calculations - PMC [pmc.ncbi.nlm.nih.gov]
- 7. edu.rsc.org [edu.rsc.org]
- 8. m.youtube.com [m.youtube.com]
- 9. US2777844A - Sulfonamide purification process - Google Patents [patents.google.com]
- 10. Tips & Tricks [chem.rochester.edu]
- 11. Reagents & Solvents [chem.rochester.edu]
- 12. eprints.whiterose.ac.uk [eprints.whiterose.ac.uk]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Hot Filtration & Recrystallization | Operation Guide for Chemistry Experiments | Kyoto University [chem.zenkyo.h.kyoto-u.ac.jp]
- 15. EP0913381B1 - Method for purifying a bromine compound - Google Patents [patents.google.com]
Application Note: Quantitative Analysis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Abstract
This document provides comprehensive, validated protocols for the quantitative analysis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, a key intermediate in pharmaceutical synthesis and a member of the versatile benzenesulfonamide class of compounds.[1][2] Accurate and reliable quantification of this molecule is critical for process control, quality assurance, and regulatory compliance in drug development. We present two robust analytical methods: a primary High-Performance Liquid Chromatography with UV detection (HPLC-UV) method for routine quality control and assay, and a confirmatory Gas Chromatography-Mass Spectrometry (GC-MS) method for structural verification and trace-level analysis. The causality behind experimental choices is detailed, and all protocols are designed as self-validating systems in accordance with International Council for Harmonisation (ICH) guidelines.[3][4][5]
Introduction: The Analytical Imperative
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) is a halogenated sulfonamide derivative.[6][7] The sulfonamide functional group is a cornerstone in medicinal chemistry, found in a wide array of therapeutic agents.[8] The presence of bromine and a trifluoromethyl group on the benzene ring imparts specific physicochemical properties that influence both its synthetic utility and its analytical behavior.
The rigorous quantification of such a molecule is paramount. In a research context, it ensures the accuracy of structure-activity relationship (SAR) studies. In development and manufacturing, it guarantees the purity, stability, and dosage of active pharmaceutical ingredients (APIs) or their precursors. This guide provides the foundational methods to achieve this analytical imperative.
Primary Method: Reversed-Phase HPLC with UV Detection
Expertise & Rationale: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) is the workhorse of the pharmaceutical industry for its robustness, precision, and efficiency. The target analyte possesses moderate polarity due to the sulfonamide group and sufficient non-polarity from the propyl chain and substituted benzene ring, making it ideally suited for retention and separation on a C18 stationary phase. The aromatic ring contains a strong chromophore, allowing for sensitive detection using a standard UV-Vis or Photodiode Array (PDA) detector.
Experimental Protocol: HPLC-UV
2.1.1. Instrumentation and Consumables
-
HPLC System: A standard HPLC or UHPLC system with a binary or quaternary pump, autosampler, column thermostat, and PDA or UV detector.[9]
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size). A smaller particle size (e.g., <2 µm) can be used with a UHPLC system for faster, more efficient separations.
-
Reference Standard: 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, >98% purity.
-
Solvents: HPLC-grade Acetonitrile (ACN) and purified water (e.g., Milli-Q).
-
Glassware: Class A volumetric flasks and pipettes.
2.1.2. Solution Preparation
-
Mobile Phase A: Purified Water.
-
Mobile Phase B: Acetonitrile (ACN).
-
Sample Diluent: Acetonitrile:Water (50:50, v/v). This composition is chosen to ensure the solubility of the analyte and compatibility with the initial mobile phase conditions to prevent peak distortion.
-
Standard Stock Solution (500 µg/mL): Accurately weigh ~25 mg of the reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the sample diluent.
-
Working Standard Solution (50 µg/mL): Pipette 5 mL of the stock solution into a 50 mL volumetric flask and dilute to volume with the sample diluent. This concentration is typically suitable for generating a linear calibration curve.
2.1.3. Chromatographic Conditions The following conditions are a robust starting point and should be optimized as needed.[9]
| Parameter | Condition | Rationale |
| Column | C18, 4.6 x 150 mm, 5 µm | Provides excellent retention and separation for this moderately non-polar analyte. |
| Mobile Phase | Gradient: See Table 1 below | A gradient is used to ensure elution of any potential impurities with different polarities and to provide a sharp, symmetrical peak for the main analyte. |
| Flow Rate | 1.0 mL/min | A standard flow rate for a 4.6 mm ID column, balancing analysis time and backpressure. |
| Column Temp. | 30 °C | Enhances reproducibility by controlling retention time variability and improves peak shape. |
| Injection Vol. | 10 µL | A typical volume to balance sensitivity and potential for column overload. |
| Detection | UV at 254 nm | The substituted benzene ring provides strong absorbance at this common wavelength. A full PDA scan (200-400 nm) is recommended during method development to confirm the optimal wavelength. |
Table 1: Gradient Elution Program
| Time (min) | % Mobile Phase A (Water) | % Mobile Phase B (ACN) |
|---|---|---|
| 0.0 | 50 | 50 |
| 10.0 | 10 | 90 |
| 12.0 | 10 | 90 |
| 12.1 | 50 | 50 |
| 15.0 | 50 | 50 |
Method Validation: A Self-Validating System
To ensure the trustworthiness of the results, the method must be validated according to ICH Q2(R2) guidelines.[4][5] This process demonstrates that the analytical procedure is suitable for its intended purpose.[3][10]
Table 2: Summary of Validation Parameters and Acceptance Criteria
| Parameter | Purpose | Typical Acceptance Criteria |
| System Suitability | Ensures the chromatographic system is performing adequately. | Tailing Factor ≤ 2.0; Theoretical Plates ≥ 2000; RSD of 6 replicate injections ≤ 1.0%.[9] |
| Specificity | To demonstrate that the method can unequivocally assess the analyte in the presence of components that may be expected to be present. | Peak purity analysis (using PDA detector); No interference from blank/placebo at the analyte's retention time. |
| Linearity | Establishes a proportional relationship between concentration and instrument response. | Correlation coefficient (r²) ≥ 0.999 over a range of 5-150 µg/mL. |
| Accuracy | Measures the closeness of test results to the true value. | 80-120% recovery of spiked samples at three concentration levels (low, medium, high). |
| Precision | Assesses the degree of scatter between a series of measurements. | Repeatability (intra-day): RSD ≤ 2.0%; Intermediate Precision (inter-day, inter-analyst): RSD ≤ 3.0%. |
| LOQ/LOD | Lowest amount of analyte that can be reliably quantified/detected. | Signal-to-Noise ratio of ~10 for LOQ and ~3 for LOD. |
| Robustness | Measures the method's capacity to remain unaffected by small, deliberate variations in parameters. | No significant change in results with minor variations in flow rate (±0.1 mL/min), column temp (±2 °C), and mobile phase composition (±2%). |
HPLC-UV Workflow Diagram
The following diagram illustrates the complete workflow for the HPLC-UV analysis.
Sources
- 1. researchgate.net [researchgate.net]
- 2. Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. database.ich.org [database.ich.org]
- 4. ema.europa.eu [ema.europa.eu]
- 5. database.ich.org [database.ich.org]
- 6. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6 [chemicalbook.com]
- 7. 951884-67-6 CAS MSDS (3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide) Melting Point Boiling Point Density CAS Chemical Properties [chemicalbook.com]
- 8. mdpi.com [mdpi.com]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. fda.gov [fda.gov]
Application Notes and Protocols: Evaluating the Antibacterial Potential of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Introduction: The Promise of Novel Sulfonamides in an Era of Antibiotic Resistance
The relentless rise of antibiotic-resistant bacteria necessitates the exploration of new chemical entities for antimicrobial drug discovery. Sulfonamides, a long-standing class of synthetic antimicrobial agents, continue to be a valuable scaffold for developing new therapeutic agents.[1][2] Their mechanism of action involves the competitive inhibition of dihydropteroate synthase (DHPS), a crucial enzyme in the bacterial folate synthesis pathway.[3][4][5] Folate is essential for the synthesis of nucleic acids and certain amino acids, and its disruption leads to a bacteriostatic effect, inhibiting bacterial growth and replication.[6][7][8] Unlike bacteria, humans obtain folate from their diet, making the folate synthesis pathway an attractive and selective target for antimicrobial therapy.[3][9]
This document provides a detailed guide for researchers, scientists, and drug development professionals on the application of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (CAS 951884-67-6) in antibacterial assays.[10] While this specific molecule's antibacterial profile is not yet extensively characterized in publicly available literature, its structural features as a sulfonamide suggest a potential role as a DHPS inhibitor. These application notes will, therefore, provide the foundational protocols and scientific rationale to systematically evaluate its antibacterial efficacy, determine its spectrum of activity, and assess its potential for further development.
Compound Profile: 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
| Property | Value |
| Chemical Name | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide |
| CAS Number | 951884-67-6 |
| Molecular Formula | C10H11BrF3NO2S |
| Molecular Weight | 362.16 g/mol |
| Structure | (A 2D structure of the molecule would be inserted here if available) |
Note: The molecular weight and formula are calculated based on the chemical name and may vary slightly from experimental values.
Core Experimental Workflow: From Initial Screening to Advanced Characterization
The evaluation of a novel antibacterial compound follows a logical progression. This guide will detail the essential steps, from determining the minimum concentration required to inhibit bacterial growth to assessing its bactericidal potential and cytotoxicity.
Figure 1: A streamlined workflow for the antibacterial evaluation of a novel compound.
Protocol 1: Determination of Minimum Inhibitory Concentration (MIC)
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[11] This is a fundamental assay to determine the potency of the compound against a panel of clinically relevant bacteria.
Rationale and Scientific Principles
The broth microdilution method is a standardized and widely accepted technique for determining MIC values.[12][13] It involves challenging a standardized bacterial inoculum with serial dilutions of the antimicrobial agent in a liquid growth medium. The results provide a quantitative measure of the compound's inhibitory activity.
Materials
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
Dimethyl sulfoxide (DMSO, sterile)
-
Cation-adjusted Mueller-Hinton Broth (CAMHB)[14]
-
Sterile 96-well microtiter plates
-
Bacterial strains of interest (e.g., Staphylococcus aureus, Escherichia coli, Pseudomonas aeruginosa, Enterococcus faecalis)
-
Positive control antibiotic (e.g., ciprofloxacin, sulfamethoxazole)
-
Spectrophotometer or microplate reader
-
Sterile pipette tips and multichannel pipettes
Step-by-Step Methodology
-
Preparation of Compound Stock Solution:
-
Accurately weigh the required amount of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
-
Dissolve the compound in sterile DMSO to create a high-concentration stock solution (e.g., 10 mg/mL). Ensure complete dissolution.
-
Expert Insight: DMSO is a common solvent for water-insoluble compounds. However, it can have inhibitory effects on bacterial growth at higher concentrations. It is crucial to ensure the final concentration of DMSO in the assay does not exceed 1-2% (v/v).
-
-
Preparation of Bacterial Inoculum:
-
From a fresh agar plate (18-24 hours growth), select 3-5 isolated colonies of the test bacterium.
-
Suspend the colonies in sterile saline or CAMHB to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Dilute this suspension in CAMHB to achieve a final inoculum density of approximately 5 x 10^5 CFU/mL in the microtiter plate wells.
-
-
Serial Dilution in Microtiter Plate:
-
Add 100 µL of CAMHB to all wells of a 96-well plate.
-
Add an appropriate volume of the compound stock solution to the first well of each row to achieve the desired starting concentration, and mix well.
-
Perform a 2-fold serial dilution by transferring 100 µL from the first well to the second, mixing, and continuing this process across the plate. Discard the final 100 µL from the last well.
-
This will create a gradient of decreasing compound concentrations.
-
-
Inoculation and Incubation:
-
Add 100 µL of the prepared bacterial inoculum to each well, bringing the final volume to 200 µL.
-
Include the following controls:
-
Growth Control: Wells containing only CAMHB and the bacterial inoculum.
-
Sterility Control: Wells containing only CAMHB.
-
Positive Control: A row with a known antibiotic undergoing serial dilution.
-
-
Seal the plate and incubate at 37°C for 18-24 hours.
-
-
Reading and Interpreting the MIC:
-
The MIC is the lowest concentration of the compound at which there is no visible growth (turbidity) of the bacteria.
-
The results can be read visually or with a microplate reader at 600 nm.
-
Protocol 2: Determination of Minimum Bactericidal Concentration (MBC)
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[13][15] This assay distinguishes between bacteriostatic (growth-inhibiting) and bactericidal (killing) activity.
Rationale and Scientific Principles
This assay is a direct extension of the MIC test. Aliquots from the clear wells of the MIC plate are subcultured onto antibiotic-free agar. The absence of growth on the agar indicates that the bacteria were killed by the compound at that concentration.
Materials
-
MIC plate from the previous experiment
-
Mueller-Hinton Agar (MHA) plates
-
Sterile pipette tips
-
Incubator
Step-by-Step Methodology
-
Subculturing from MIC Plate:
-
Following the determination of the MIC, select the wells corresponding to the MIC and higher concentrations that showed no visible growth.
-
Mix the contents of each well thoroughly.
-
Using a sterile pipette tip, transfer a 10-100 µL aliquot from each of these clear wells onto a fresh MHA plate.
-
Streak the aliquot evenly across the agar surface.
-
-
Incubation:
-
Incubate the MHA plates at 37°C for 18-24 hours.
-
-
Reading and Interpreting the MBC:
-
The MBC is the lowest concentration of the compound that results in a ≥99.9% reduction in CFU/mL compared to the initial inoculum.[15] Visually, this is the lowest concentration plate with no bacterial growth or only a few colonies.
-
Data Presentation: MIC and MBC Values
| Bacterial Strain | MIC (µg/mL) | MBC (µg/mL) | MBC/MIC Ratio | Interpretation |
| S. aureus ATCC 29213 | ||||
| E. coli ATCC 25922 | ||||
| P. aeruginosa ATCC 27853 | ||||
| E. faecalis ATCC 29212 |
An MBC/MIC ratio of ≤ 4 is generally considered indicative of bactericidal activity, while a ratio > 4 suggests bacteriostatic activity.
The Putative Mechanism of Action: Targeting Folate Synthesis
As a sulfonamide, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is hypothesized to act as a competitive inhibitor of dihydropteroate synthase (DHPS).
Figure 2: The bacterial folate synthesis pathway and the proposed inhibitory action of the sulfonamide compound.
Protocol 3: Cytotoxicity Assay
It is imperative to assess the potential toxicity of a novel antimicrobial compound to mammalian cells to determine its therapeutic window.[16] A common method is the MTT or resazurin-based cell viability assay.[17]
Rationale and Scientific Principles
These colorimetric assays measure the metabolic activity of cells. Viable cells with active metabolism can reduce a substrate (e.g., MTT or resazurin) into a colored product, the amount of which is proportional to the number of living cells.
Materials
-
Human cell line (e.g., HEK293, HepG2)
-
Cell culture medium (e.g., DMEM) supplemented with fetal bovine serum (FBS) and antibiotics
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) or Resazurin sodium salt
-
Solubilization buffer (for MTT assay)
-
Sterile 96-well cell culture plates
-
Microplate reader
Step-by-Step Methodology
-
Cell Seeding:
-
Culture the chosen mammalian cell line to ~80% confluency.
-
Trypsinize and seed the cells into a 96-well plate at a density of approximately 1 x 10^4 cells per well in 100 µL of culture medium.
-
Incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare serial dilutions of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in the cell culture medium.
-
Remove the old medium from the cells and add 100 µL of the medium containing the different compound concentrations.
-
Include a vehicle control (medium with the same concentration of DMSO as the highest compound concentration) and a positive control for cytotoxicity (e.g., doxorubicin).
-
Incubate for 24-48 hours.
-
-
Viability Assessment (Resazurin Method):
-
Add 20 µL of resazurin solution to each well.
-
Incubate for 2-4 hours, or until a color change is observed.
-
Measure the fluorescence or absorbance according to the manufacturer's instructions.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Determine the IC50 value, which is the concentration of the compound that causes a 50% reduction in cell viability.
-
Conclusion and Future Directions
These protocols provide a robust framework for the initial antibacterial characterization of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. A favorable profile would be characterized by low MIC values against a broad spectrum of bacteria, a low MBC/MIC ratio indicating bactericidal activity, and a high IC50 in cytotoxicity assays, suggesting a wide therapeutic window.
Positive results from these initial assays would warrant further investigation, including:
-
Time-kill kinetics studies to understand the rate of bacterial killing.
-
Testing against a wider panel of clinical isolates and resistant strains.
-
In vivo efficacy studies in animal models of infection.
-
Enzymatic assays to confirm the inhibition of DHPS.
By following these detailed application notes, researchers can systematically evaluate the potential of this and other novel sulfonamide compounds, contributing to the vital search for new antibacterial therapies.
References
-
Protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. [Link]
-
PubChem. N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide. [Link]
-
ChemWhat. 3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4. [Link]
-
Pharmaffiliates. N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. [Link]
-
National Center for Biotechnology Information. (n.d.). Methods for screening and evaluation of antimicrobial activity: A review of protocols, advantages, and limitations. [Link]
-
SpringerLink. (2016). Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents. [Link]
-
National Center for Biotechnology Information. (2023). Folate-producing bifidobacteria: metabolism, genetics, and relevance. [Link]
-
National Center for Biotechnology Information. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
SpringerLink. (2021). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. [Link]
-
MDPI. (2021). Evaluation of the Antimicrobial Activity and Cytotoxicity of Different Components of Natural Origin Present in Essential Oils. [Link]
-
ACS Publications. (2022). Synthesis, Antibacterial Activity, and Action Mechanism of Novel Sulfonamides Containing Oxyacetal and Pyrimidine. [Link]
-
OAJI. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Link]
-
BMG LABTECH. (2024). The minimum bactericidal concentration of antibiotics. [Link]
-
Cleveland Clinic. (2023). Sulfonamides (Sulfa Drugs). [Link]
-
PDB-101. (n.d.). Folate Synthesis. [Link]
-
World Organisation for Animal Health. (n.d.). LABORATORY METHODOLOGIES FOR BACTERIAL ANTIMICROBIAL SUSCEPTIBILITY TESTING. [Link]
-
Wikipedia. (n.d.). Sulfonamide (medicine). [Link]
-
National Center for Biotechnology Information. (2014). Establishing the Minimal Bactericidal Concentration of an Antimicrobial Agent for Planktonic Cells (MBC-P) and Biofilm Cells (MBC-B). [Link]
-
ResearchGate. (n.d.). Summarized pathway of folic acid metabolism, including bacterial de.... [Link]
-
Protocols.io. (2019). Assessment of antimicrobial activity. [Link]
-
ResearchGate. (2016). Synthesis, Characterization, and Antibacterial Activities of Novel Sulfonamides Derived through Condensation of Amino Group Containing Drugs, Amino Acids, and Their Analogs. [Link]
-
National Center for Biotechnology Information. (2010). Structural Studies of Pterin-Based Inhibitors of Dihydropteroate Synthase. [Link]
-
National Center for Biotechnology Information. (2019). Antibacterial and Cytotoxic Activity of Compounds Isolated from Flourensia oolepis. [Link]
-
Royal Society of Chemistry. (2021). Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety. [Link]
-
Bio-protocol. (2023). 3.8. Minimum Bactericidal Concentration (MBC) Assays. [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. [Link]
-
ACS Publications. (2023). In Silico Molecular Docking Analysis, Cytotoxicity, and Antibacterial Activities of Constituents of Fruits of Cucumis dipsaceus. [Link]
-
APEC. (n.d.). Antimicrobial Susceptibility Testing. [Link]
-
EUCAST. (2021). Clinical Breakpoint Tables. [Link]
-
Proteopedia. (2024). Dihydropteroate synthase. [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. [Link]
-
Food Science and Technology. (n.d.). The Occurrence of Folate Biosynthesis Genes in Lactic Acid Bacteria from Different Sources. [Link]
-
IDEXX. (n.d.). Microbiology guide to interpreting minimum inhibitory concentration (MIC). [Link]
-
Preventive Nutrition and Food Science. (2023). Review. [Link]
-
Bio-protocol. (n.d.). 4.2. Determination of Minimum Inhibitory Concentration (MIC). [Link]
-
Emery Pharma. (2023). Understanding Antimicrobial Testing: A Guide to MIC, MBC, and More. [Link]
-
Impact Factor. (2021). Synthesis and Biological Activity of New Sulfonamide Derivatives. [Link]
-
National Center for Biotechnology Information. (2007). Catalysis and Sulfa Drug Resistance in Dihydropteroate Synthase. [Link]
-
National Center for Biotechnology Information. (2018). A cytotoxicity and comparative antibacterial study on the effect of Zataria multiflora Boiss, Trachyspermum copticum essential oils, and Enrofloxacin on Aeromonas hydrophila. [Link]
-
YouTube. (2017). Sulfonamides and trimethoprim animation: folic acid inhibitors. [Link]
-
National Center for Biotechnology Information. (2021). The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethyl)aniline. [Link]
-
PubChem. 3-Bromo-5-(trifluoromethoxy)benzamide. [Link]
-
Institute of Biostructure and Bioimaging. (2020). Dihydropteroate synthase (sulfonamides) and dihydrofolate reductase inhibitors. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. Design, synthesis, antibacterial activity evaluation and molecular modeling studies of new sulfonamides containing a sulfathiazole moiety - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 4. researchgate.net [researchgate.net]
- 5. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 6. Folate-producing bifidobacteria: metabolism, genetics, and relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 7. my.clevelandclinic.org [my.clevelandclinic.org]
- 8. study.com [study.com]
- 9. PDB-101: Global Health: Antimicrobial Resistance: undefined: Folate Synthesis [pdb101.rcsb.org]
- 10. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6 [chemicalbook.com]
- 11. The Minimum Inhibitory Concentration of Antibiotics: Methods, Interpretation, Clinical Relevance - PMC [pmc.ncbi.nlm.nih.gov]
- 12. protocols.io [protocols.io]
- 13. emerypharma.com [emerypharma.com]
- 14. files.core.ac.uk [files.core.ac.uk]
- 15. bmglabtech.com [bmglabtech.com]
- 16. Cytotoxicity Assays as Predictors of the Safety and Efficacy of Antimicrobial Agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. mdpi.com [mdpi.com]
Application Notes & Protocols: Investigating 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in Anticancer Research
Foreword: The Scientific Rationale
The confluence of a sulfonamide scaffold and a trifluoromethyl group in a single small molecule, such as 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, presents a compelling case for anticancer investigation. The sulfonamide moiety is a cornerstone in medicinal chemistry, forming the basis of numerous FDA-approved anticancer drugs that target critical pathways in oncology.[1][2] Concurrently, the trifluoromethyl (-CF3) group is a powerful bioisostere frequently employed in drug design to enhance metabolic stability, binding affinity, and cellular permeability.[3][4] The strategic placement of these functional groups suggests a high potential for novel biological activity, warranting a systematic evaluation of this compound's efficacy as a potential therapeutic agent.
This document serves as a comprehensive guide for researchers, providing a structured approach to the preclinical evaluation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. We will delve into the hypothetical mechanisms of action, detailed experimental protocols for in vitro characterization, and data interpretation frameworks.
Hypothesized Mechanism of Action: A Kinase-Centric Approach
Given the prevalence of sulfonamide derivatives as kinase inhibitors, a primary hypothesis is that 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide may exert its anticancer effects by targeting key oncogenic kinases.[5][6] Prominent among these are Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) and Phosphoinositide 3-kinase (PI3K), both of which are pivotal in tumor angiogenesis, proliferation, and survival.[5][7]
The proposed mechanism involves the compound binding to the ATP-binding pocket of these kinases, thereby inhibiting downstream signaling cascades essential for cancer cell growth and metastasis. The trifluoromethyl group may enhance binding affinity and selectivity, while the bromo substituent could provide an additional point of interaction within the active site.
Caption: Hypothesized inhibitory action on the VEGFR-2/PI3K/Akt signaling pathway.
Experimental Workflows: A Phased Approach to Evaluation
A systematic, multi-phase approach is recommended to efficiently characterize the anticancer potential of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Caption: Phased experimental workflow for compound evaluation.
Phase 1: In Vitro Cytotoxicity Screening
Objective: To determine the concentration-dependent cytotoxic effects of the compound against a panel of human cancer cell lines.
Protocol: MTT Cell Proliferation Assay
-
Cell Line Selection: Choose a diverse panel of cancer cell lines representing different tumor types (e.g., MCF-7 for breast, A549 for lung, HCT-116 for colon, HepG2 for liver).[5][6]
-
Cell Seeding: Plate cells in 96-well plates at a density of 5,000-10,000 cells per well and allow them to adhere overnight.
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in DMSO. Create a series of dilutions in culture medium to achieve final concentrations ranging from 0.01 µM to 100 µM.
-
Treatment: Replace the culture medium in each well with the medium containing the various concentrations of the compound. Include a vehicle control (DMSO) and a positive control (e.g., Doxorubicin).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add 20 µL of 5 mg/mL MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and determine the IC50 value (the concentration at which 50% of cell growth is inhibited) using non-linear regression analysis.
Data Presentation: IC50 Values
| Cell Line | Tumor Type | IC50 (µM) [Hypothetical Data] |
| MCF-7 | Breast | 5.2 ± 0.6 |
| A549 | Lung | 8.9 ± 1.1 |
| HCT-116 | Colon | 12.5 ± 2.3 |
| HepG2 | Liver | 7.4 ± 0.9 |
Phase 2: Target Identification & Validation
Objective: To determine if the compound inhibits the activity of hypothesized kinase targets.
Protocol: In Vitro Kinase Inhibition Assay (e.g., VEGFR-2)
-
Assay Principle: Utilize a commercially available VEGFR-2 kinase assay kit, which typically employs a fluorescence-based method to measure kinase activity.
-
Reagents: Prepare recombinant human VEGFR-2 enzyme, a suitable substrate (e.g., a synthetic peptide), and ATP.
-
Compound Dilution: Prepare serial dilutions of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in the appropriate assay buffer.
-
Reaction Setup: In a 96-well plate, combine the VEGFR-2 enzyme, the compound at various concentrations, and the substrate.
-
Initiation: Start the kinase reaction by adding ATP.
-
Incubation: Incubate the plate at 30°C for the time specified in the kit protocol (e.g., 60 minutes).
-
Detection: Stop the reaction and measure the fluorescence signal according to the kit's instructions. The signal is inversely proportional to the kinase activity.
-
Data Analysis: Calculate the percentage of inhibition relative to a no-compound control and determine the IC50 value.
Data Presentation: Kinase Inhibition
| Kinase Target | IC50 (µM) [Hypothetical Data] |
| VEGFR-2 | 0.75 ± 0.08 |
| PI3K | 1.2 ± 0.15 |
| EGFR | > 50 |
Phase 3: Mechanistic Deep Dive
Objective: To elucidate the cellular mechanisms through which the compound induces cell death.
Protocol 3.1: Cell Cycle Analysis by Flow Cytometry
-
Cell Treatment: Treat the most sensitive cancer cell line (e.g., MCF-7) with the compound at its IC50 and 2x IC50 concentrations for 24 hours.
-
Cell Harvesting: Harvest the cells by trypsinization, wash with PBS, and fix in ice-cold 70% ethanol overnight at -20°C.
-
Staining: Wash the fixed cells and resuspend in PBS containing RNase A and Propidium Iodide (PI).
-
Flow Cytometry: Analyze the DNA content of the cells using a flow cytometer.
-
Data Analysis: Quantify the percentage of cells in each phase of the cell cycle (G0/G1, S, G2/M) to identify any cell cycle arrest.
Protocol 3.2: Apoptosis Assay by Annexin V/PI Staining
-
Cell Treatment: Treat cells as described for the cell cycle analysis.
-
Staining: Harvest the cells and resuspend them in Annexin V binding buffer. Add Annexin V-FITC and PI, and incubate in the dark for 15 minutes.
-
Flow Cytometry: Analyze the stained cells by flow cytometry to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.
-
Data Analysis: Quantify the percentage of apoptotic cells to confirm if the compound induces programmed cell death. The ability of cancer cells to evade apoptosis is a key factor in their uncontrolled growth, making the induction of apoptosis a valuable therapeutic strategy.[8]
Data Presentation: Mechanistic Insights
| Assay | Parameter | Vehicle Control (%) | IC50 Treatment (%) |
| Cell Cycle | G0/G1 | 60 | 55 |
| S | 25 | 15 | |
| G2/M | 15 | 30 | |
| Apoptosis | Early Apoptotic | 2 | 18 |
| Late Apoptotic | 3 | 25 |
Conclusion and Future Directions
The protocols outlined in this document provide a robust framework for the initial preclinical evaluation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. Positive results from these in vitro studies, particularly potent and selective cytotoxicity, confirmed kinase inhibition, and induction of apoptosis or cell cycle arrest, would provide a strong rationale for advancing the compound to in vivo studies using animal models of cancer. Further investigation into its pharmacokinetic and pharmacodynamic properties will also be crucial in determining its potential as a novel anticancer therapeutic.
References
-
Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety. PubMed. Available at: [Link]
-
Sulfonamides a Promising Hit for Cancer Therapy Through VEGFR-2 Inhibition. MDPI. Available at: [Link]
-
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. PubMed Central. Available at: [Link]
-
Enhancing anticancer effects, decreasing risks and solving practical problems facing 3-bromopyruvate in clinical oncology. Dove Press. Available at: [Link]
-
Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation. RSC Publishing. Available at: [Link]
-
Novel Sulfonamide Derivatives as Anticancer Agents, VEGFR-2 Inhibitors, and Apoptosis Triggers: Design, Synthesis, and Computational Studies. ACS Omega. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. RSC Publishing. Available at: [Link]
-
Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives. PubMed Central. Available at: [Link]
-
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID 65490452. PubChem. Available at: [Link]
-
Fluorinated small molecule derivatives in cancer immunotherapy: emerging frontiers and therapeutic potential. PubMed Central. Available at: [Link]
-
Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis. PubMed Central. Available at: [Link]
-
SYNTHESIS, CHARACTERIZATION AND ANTICANCER STUDIES OF NOVEL SULPHONAMIDES. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights. National Institutes of Health. Available at: [Link]
Sources
- 1. Novel sulfonamides unveiled as potent anti-lung cancer agents via tumor pyruvate kinase M2 activation - PMC [pmc.ncbi.nlm.nih.gov]
- 2. ijpsr.com [ijpsr.com]
- 3. Synthesis, Structural Characterization and Anticancer Activity of New 5-Trifluoromethyl-2-thioxo-thiazolo[4,5-d]pyrimidine Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Exploring the impact of trifluoromethyl (–CF3) functional group on the anti-cancer activity of isoxazole-based molecules: design, synthesis, biological evaluation and molecular docking analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthesis and anticancer activity of some novel trifluoromethylquinolines carrying a biologically active benzenesulfonamide moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. 1-Benzyl-5-bromo-3-hydrazonoindolin-2-ones as Novel Anticancer Agents: Synthesis, Biological Evaluation and Molecular Modeling Insights - PMC [pmc.ncbi.nlm.nih.gov]
The Strategic Utility of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in Modern Organic Synthesis
For Immediate Release: Application Note AN-2026-0123
Introduction
In the landscape of contemporary drug discovery and materials science, the demand for structurally complex and functionally diverse molecules is ever-present. Key to meeting this demand is the availability of versatile chemical intermediates that serve as platforms for molecular elaboration. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide has emerged as a valuable building block, particularly in the synthesis of bioactive compounds. Its unique trifluoromethyl and N-propylsulfonamide-substituted aromatic scaffold provides a strategic entry point for the construction of novel molecular architectures. The trifluoromethyl group is a well-regarded bioisostere that can enhance metabolic stability, lipophilicity, and binding affinity of drug candidates, while the sulfonamide moiety is a common pharmacophore in a variety of therapeutic agents.[1][2] The presence of a bromine atom offers a reactive handle for a range of powerful cross-coupling reactions, enabling the facile introduction of molecular diversity.
This technical guide provides a comprehensive overview of the applications of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide as an intermediate in organic synthesis. We will delve into its pivotal role in palladium-catalyzed cross-coupling reactions, providing detailed, field-proven protocols for Suzuki-Miyaura and Buchwald-Hartwig amination reactions. These protocols are designed to be self-validating, with explanations of the causality behind experimental choices to ensure robust and reproducible outcomes for researchers, scientists, and drug development professionals.
Physicochemical Properties and Spectroscopic Data
A thorough understanding of the physical and chemical properties of a synthetic intermediate is paramount for its effective utilization. The key properties of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide are summarized below.
| Property | Value | Source |
| CAS Number | 951884-67-6 | [3] |
| Molecular Formula | C₁₀H₁₁BrF₃NO₂S | [3] |
| Molecular Weight | 346.16 g/mol | [3] |
| Appearance | White to off-white solid | Typical observation |
| Solubility | Soluble in common organic solvents such as THF, Dioxane, DMF, and DMSO | General chemical knowledge |
Core Synthetic Applications: Palladium-Catalyzed Cross-Coupling Reactions
The bromine atom on the aromatic ring of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is the linchpin for its utility as a synthetic intermediate. This site is amenable to a variety of palladium-catalyzed cross-coupling reactions, which are foundational methods for the formation of carbon-carbon and carbon-nitrogen bonds in modern organic synthesis.[4][5]
Suzuki-Miyaura Coupling: Forging Carbon-Carbon Bonds
The Suzuki-Miyaura reaction is a powerful and widely used method for the formation of biaryl structures, which are prevalent in many biologically active molecules.[5] This reaction couples an organoboron reagent (typically a boronic acid or boronate ester) with an organohalide.
Conceptual Workflow for Suzuki-Miyaura Coupling
Caption: General workflow for the Suzuki-Miyaura coupling of the title compound.
Detailed Protocol: Synthesis of a 3-Aryl-N-propyl-5-(trifluoromethyl)benzenesulfonamide Derivative
This protocol provides a robust starting point for the Suzuki-Miyaura coupling of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide with a generic arylboronic acid.
Materials:
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (1.0 eq)
-
Arylboronic acid (1.2 eq)
-
[1,1'-Bis(diphenylphosphino)ferrocene]dichloropalladium(II) complex with dichloromethane (Pd(dppf)Cl₂·CH₂Cl₂) (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane (anhydrous)
-
Water (degassed)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: To a flame-dried round-bottom flask equipped with a magnetic stir bar and a reflux condenser, add 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (1.0 eq), the chosen arylboronic acid (1.2 eq), and potassium carbonate (2.0 eq).
-
Catalyst Addition: Add Pd(dppf)Cl₂·CH₂Cl₂ (0.03 eq) to the flask. The use of a pre-catalyst simplifies handling and ensures the generation of the active Pd(0) species in situ.
-
Degassing: Evacuate the flask and backfill with an inert gas (argon or nitrogen). Repeat this cycle three times to ensure an oxygen-free environment, which is crucial to prevent the degradation of the palladium catalyst.
-
Solvent Addition: Add anhydrous 1,4-dioxane and degassed water to the flask via syringe. A typical solvent ratio is 4:1 to 5:1 dioxane:water. The water is essential for the activation of the boronic acid and the transmetalation step.
-
Reaction: Heat the reaction mixture to 80-100 °C with vigorous stirring. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS). The reaction is typically complete within 12-24 hours.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure 3-aryl-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Causality Behind Experimental Choices:
-
Palladium Catalyst and Ligand: Pd(dppf)Cl₂ is a robust and versatile pre-catalyst for Suzuki-Miyaura couplings. The dppf ligand is a bulky, electron-rich phosphine that stabilizes the palladium center and promotes the key steps of the catalytic cycle: oxidative addition, transmetalation, and reductive elimination.
-
Base: Potassium carbonate is a commonly used inorganic base that is effective in promoting the transmetalation step by activating the boronic acid. In cases of less reactive substrates, a stronger base like cesium carbonate may be employed.
-
Solvent System: The mixture of dioxane and water is a standard solvent system for Suzuki-Miyaura reactions. Dioxane solubilizes the organic reactants, while water is necessary for the boronic acid activation and facilitates the transmetalation process.
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: A simplified catalytic cycle for the Suzuki-Miyaura cross-coupling reaction.
Buchwald-Hartwig Amination: Constructing Carbon-Nitrogen Bonds
The Buchwald-Hartwig amination is a cornerstone of modern synthetic chemistry for the formation of carbon-nitrogen bonds, a linkage prevalent in a vast number of pharmaceuticals.[4] This reaction allows for the coupling of an aryl halide with an amine in the presence of a palladium catalyst.
Detailed Protocol: Synthesis of a 3-(Arylamino)-N-propyl-5-(trifluoromethyl)benzenesulfonamide Derivative
This protocol outlines a general procedure for the Buchwald-Hartwig amination of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide with a primary or secondary amine.
Materials:
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (1.0 eq)
-
Amine (primary or secondary) (1.2 eq)
-
Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (0.02 eq)
-
Xantphos (4,5-Bis(diphenylphosphino)-9,9-dimethylxanthene) (0.04 eq)
-
Cesium carbonate (Cs₂CO₃) (1.5 eq)
-
Toluene (anhydrous)
-
Argon or Nitrogen gas supply
-
Standard glassware for inert atmosphere reactions
Procedure:
-
Inert Atmosphere Setup: In a glovebox or under a stream of inert gas, add Pd₂(dba)₃ (0.02 eq) and Xantphos (0.04 eq) to a flame-dried Schlenk tube or round-bottom flask.
-
Reagent Addition: Add 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (1.0 eq), the desired amine (1.2 eq), and cesium carbonate (1.5 eq).
-
Solvent Addition: Add anhydrous toluene via syringe.
-
Reaction: Seal the vessel and heat the reaction mixture to 100-110 °C with vigorous stirring. Monitor the reaction progress by TLC or LC-MS. The reaction is typically complete within 16-24 hours.
-
Work-up: After cooling to room temperature, dilute the reaction mixture with ethyl acetate and filter through a pad of celite to remove insoluble salts. Wash the filtrate with water and brine, then dry the organic layer over anhydrous sodium sulfate, filter, and concentrate in vacuo.
-
Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system to yield the desired N-aryl or N-alkyl product.
Causality Behind Experimental Choices:
-
Palladium Source and Ligand: Pd₂(dba)₃ is a common and effective Pd(0) source for Buchwald-Hartwig aminations. Xantphos is a bulky, electron-rich bisphosphine ligand with a large "bite angle" that is particularly effective for the coupling of a wide range of amines, including primary and secondary amines, with aryl bromides. It promotes the reductive elimination step, which is often the rate-limiting step in the catalytic cycle.
-
Base: Cesium carbonate is a strong, yet relatively non-nucleophilic base that is highly effective in Buchwald-Hartwig reactions. It facilitates the deprotonation of the amine, which is a key step in the formation of the palladium-amido complex.
-
Solvent: Toluene is a common non-polar solvent for this reaction that is capable of reaching the required reaction temperatures.
Conclusion
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide stands as a testament to the power of strategic molecular design in modern organic synthesis. Its trifluoromethyl and sulfonamide functionalities, combined with a reactive bromine handle, make it an exceptionally valuable intermediate for the construction of complex molecules with potential applications in medicinal chemistry and materials science. The detailed protocols for Suzuki-Miyaura and Buchwald-Hartwig reactions provided herein offer a solid foundation for researchers to leverage the synthetic potential of this versatile building block. By understanding the principles behind the experimental choices, scientists can further adapt and optimize these methods to accelerate their research and development endeavors.
References
-
Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
- WO2020033288A1 - Prmt5 inhibitors - Google Patents. (n.d.). Google Patents.
-
Pazopanib Hydrochloride. In Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters. (2024, September 16). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID - PubChem. (n.d.). PubChem. Retrieved January 23, 2026, from [Link]
- US6534524B1 - Indazole compounds and pharmaceutical compositions for inhibiting protein kinases, and methods for their use - Google Patents. (n.d.). Google Patents.
- CA2374595A1 - Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene - Google Patents. (n.d.). Google Patents.
-
Buchwald–Hartwig amination. (n.d.). Wikipedia. Retrieved January 23, 2026, from [Link]
-
Synthesis of 3-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero (aryl) boronic acids and esters. (n.d.). Scholarship @ Claremont. Retrieved January 23, 2026, from [Link]
-
Design, Synthesis, and Antimicrobial Evaluation of Some New Thiopyrimidin-Benzenesulfonamide Compounds. (2024, August 26). Preprints.org. Retrieved January 23, 2026, from [Link]
-
Suzuki-Miyaura C-C Coupling Reactions Catalyzed by Supported Pd Nanoparticles for the Preparation of Fluorinated Biphenyl Derivatives. (n.d.). MDPI. Retrieved January 23, 2026, from [Link]
-
Synthesis of 3-aryl-1-phosphinoimidazo[1,5-a]pyridine ligands for use in Suzuki–Miyaura cross-coupling reactions. (n.d.). RSC Publishing. Retrieved January 23, 2026, from [Link]
-
Convenient preparation of aryl-substituted nortropanes by Suzuki–Miyaura methodology. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Palladium-Catalyzed Buchwald–Hartwig Type Amination of Fluorous Arylsulfonates. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
ChemInform Abstract: Buchwald-Hartwig Amination of (Hetero)aryl Chlorides by Employing MorDalPhos under Aqueous and Solvent-Free Conditions. (2025, August 6). ResearchGate. Retrieved January 23, 2026, from [Link]
-
Buchwald–Hartwig Amination of Aryl Halides with Heterocyclic Amines in the Synthesis of Highly Fluorescent Benzodifuran-Based Star-Shaped Organic Semiconductors. (2021, December 3). National Institutes of Health. Retrieved January 23, 2026, from [Link]
-
Pd-Catalyzed Amination of Base-Sensitive Five-Membered Heteroaryl Halides with Aliphatic Amines. (n.d.). National Institutes of Health. Retrieved January 23, 2026, from [Link]
Sources
- 1. WO2020033288A1 - Prmt5 inhibitors - Google Patents [patents.google.com]
- 2. Innovations and Patent Trends in the Development of USFDA Approved Protein Kinase Inhibitors in the Last Two Decades - PMC [pmc.ncbi.nlm.nih.gov]
- 3. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6 [chemicalbook.com]
- 4. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 5. Suzuki–Miyaura cross-coupling of unprotected ortho-bromoanilines with benzyl, alkyl, aryl, alkenyl and heteroaromatic boronic esters - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Introduction: Understanding the Compound
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a halogenated aromatic sulfonamide. Its structure, characterized by a trifluoromethyl group and a bromine atom on the benzene ring, suggests its potential utility as an intermediate in the synthesis of pharmacologically active molecules and other complex organic compounds. The sulfonamide functional group is a well-established pharmacophore found in a wide array of therapeutic agents, indicating the potential research applications of this compound in drug discovery.[1]
Given its chemical nature as a halogenated organic compound, specific handling and storage procedures are paramount to ensure the safety of laboratory personnel and to maintain the integrity of the compound. These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the safe and effective use of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in a laboratory setting.
Chemical and Physical Properties
| Property | Value | Source/Justification |
| CAS Number | 951884-67-6 | ChemicalBook[2] |
| Molecular Formula | C₁₀H₁₁BrF₃NO₂S | Inferred from structure |
| Molecular Weight | 362.16 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white solid | Common for this class of compounds |
| Storage Temperature | 2-8°C | Recommended for analogous compounds[3] |
Hazard Identification and Safety Precautions
Based on the hazard information for closely related analogs such as 3-Bromo-N-ethyl-5-(trifluoromethyl)benzenesulfonamide and 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide should be handled as a hazardous substance.[3][4]
GHS Hazard Classification (Anticipated):
-
Acute Toxicity, Oral (Category 4): H302 - Harmful if swallowed.[3]
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[3][5]
-
Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[3][5]
-
Specific Target Organ Toxicity — Single Exposure (Category 3), Respiratory System: H335 - May cause respiratory irritation.[3][5]
Personal Protective Equipment (PPE)
A comprehensive PPE strategy is the first line of defense against exposure. The following PPE is mandatory when handling 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide:
-
Eye Protection: Chemical safety goggles are required at all times. If there is a splash hazard, a face shield should be worn in addition to goggles.
-
Hand Protection: Chemically resistant gloves, such as nitrile or neoprene, must be worn. Inspect gloves for any signs of degradation or puncture before use.
-
Body Protection: A flame-retardant lab coat should be worn and kept fully fastened.
-
Respiratory Protection: All handling of the solid compound or its solutions should be conducted in a certified chemical fume hood to avoid inhalation of dust or vapors.
Experimental Protocols
Protocol 1: Preparation of a Stock Solution
This protocol outlines the steps for the safe preparation of a stock solution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide for use in further experiments.
Materials:
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
Anhydrous solvent (e.g., Dimethyl sulfoxide (DMSO), Dimethylformamide (DMF))
-
Volumetric flask with a ground-glass stopper
-
Analytical balance
-
Spatula
-
Magnetic stirrer and stir bar
-
Appropriate PPE
Procedure:
-
Pre-weighing Preparation: Ensure the analytical balance is clean and calibrated. Place a weighing paper on the balance and tare it.
-
Weighing the Compound: In a chemical fume hood, carefully weigh the desired amount of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide onto the weighing paper.
-
Transfer to Volumetric Flask: Carefully transfer the weighed compound into the volumetric flask.
-
Initial Solvation: Add a small amount of the chosen anhydrous solvent to the volumetric flask, enough to dissolve the compound.
-
Dissolution: Gently swirl the flask or use a magnetic stirrer to ensure complete dissolution of the solid.
-
Final Dilution: Once the solid is fully dissolved, add the solvent to the calibration mark on the volumetric flask.
-
Mixing: Stopper the flask and invert it several times to ensure a homogenous solution.
-
Storage: Transfer the stock solution to a clearly labeled, airtight, and light-resistant container. Store at 2-8°C.
Storage and Handling Workflow
The following diagram illustrates the recommended workflow for the safe handling and storage of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Sources
Application Note: A Framework for Investigating 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in Enzyme Inhibition Studies
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the characterization of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide as a potential enzyme inhibitor. While specific biological targets for this compound are not yet extensively documented, its structural features, particularly the benzenesulfonamide core, suggest a strong rationale for investigating its activity against several important enzyme classes. This guide offers a strategic framework, from initial target consideration and primary screening to detailed mechanistic studies, enabling researchers to systematically evaluate the inhibitory potential of this compound.
Introduction: The Scientific Rationale
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide belongs to the benzenesulfonamide class of compounds. This chemical scaffold is a well-established pharmacophore present in a multitude of clinically approved drugs and investigational agents. The sulfonamide moiety is known to coordinate with the zinc ion in the active site of metalloenzymes, making enzymes like carbonic anhydrases primary targets of interest.[1][2] Furthermore, benzenesulfonamide derivatives have demonstrated a broad range of biological activities, including the inhibition of kinases, proteases, and interactions with nuclear receptors.[3][4][5]
The presence of a trifluoromethyl group can enhance metabolic stability and binding affinity, while the bromo substituent provides a handle for potential further chemical modification. Given these structural attributes, a systematic investigation into the enzyme inhibitory properties of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a scientifically meritorious endeavor.
Potential, yet unconfirmed, enzyme targets for this compound may include:
-
Carbonic Anhydrases (CAs)[6]
-
HIV-1 Capsid Proteins[3]
-
Retinoic Acid Receptor-Related Orphan Receptors (RORs)[4]
-
Acetylcholinesterase (AChE), α-glycosidase, and Glutathione S-transferase (GST)[5]
-
Phosphodiesterase-4 (PDE4)[9]
Physicochemical Properties of the Test Compound
A thorough understanding of the test compound's properties is critical for designing robust and reproducible enzyme assays.
| Property | Value | Source |
| CAS Number | 951884-67-6 | [10] |
| Molecular Formula | C10H11BrF3NO2S | [11] |
| Molecular Weight | 346.17 g/mol | [11] |
Researchers should experimentally determine the solubility of the compound in aqueous buffers and common organic solvents like DMSO to ensure accurate dosing in assays.
Experimental Framework: From Screening to Mechanism
The following sections outline a logical progression of experiments to identify and characterize the enzyme inhibitory activity of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Primary Screening: Identifying a Biological Target
Given the prevalence of carbonic anhydrase inhibition among benzenesulfonamides, a primary screen against one or more CA isozymes is a logical starting point.[1][2] A colorimetric assay using the hydrolysis of p-nitrophenyl acetate (p-NPA) is a well-established and high-throughput compatible method.[12]
Objective: To qualitatively assess the inhibitory activity of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide against a selected carbonic anhydrase isozyme.
Materials:
-
Human Carbonic Anhydrase (e.g., CA II or CA IX)
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
Acetazolamide (positive control inhibitor)
-
p-Nitrophenyl acetate (p-NPA) (substrate)
-
Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.5)[12]
-
DMSO (for compound dissolution)
-
96-well microplates
-
Microplate reader capable of measuring absorbance at 400-405 nm
Procedure:
-
Compound Preparation: Prepare a 10 mM stock solution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide and Acetazolamide in DMSO.
-
Enzyme Preparation: Prepare a working solution of Carbonic Anhydrase in cold Assay Buffer.[12] The optimal concentration should be determined empirically to yield a linear reaction rate for at least 10-15 minutes.
-
Assay Setup (in a 96-well plate):
-
Test Wells: Add Assay Buffer, a fixed volume of the test compound solution (e.g., to achieve a final concentration of 10 µM), and the CA working solution.
-
Positive Control Wells: Add Assay Buffer, a fixed volume of the Acetazolamide solution, and the CA working solution.
-
Negative Control (No Inhibitor) Wells: Add Assay Buffer, an equivalent volume of DMSO, and the CA working solution.
-
Blank Wells: Add Assay Buffer, DMSO, and no enzyme.
-
-
Pre-incubation: Incubate the plate at room temperature for 15 minutes to allow for inhibitor-enzyme binding.
-
Reaction Initiation: Add the p-NPA substrate solution to all wells to start the reaction.
-
Kinetic Measurement: Immediately place the plate in a microplate reader and measure the increase in absorbance at 405 nm every 30 seconds for 10-15 minutes.
-
Data Analysis: Calculate the reaction rate (slope of the linear portion of the absorbance vs. time curve) for each well. The percent inhibition is calculated as:
% Inhibition = [1 - (Rate of Test Well / Rate of Negative Control Well)] * 100
A significant reduction in the reaction rate in the presence of the test compound suggests inhibitory activity.
Secondary Assays: Quantifying Potency and Determining Mechanism
If the primary screen indicates inhibitory activity, the next steps are to quantify the potency (IC50) and elucidate the mechanism of inhibition.
Objective: To determine the concentration of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide required to inhibit 50% of the target enzyme's activity.
Procedure:
-
Follow the general procedure outlined in Protocol 1.
-
Prepare serial dilutions of the test compound stock solution to create a range of final concentrations in the assay wells (e.g., from 1 nM to 100 µM).
-
Perform the assay and calculate the percent inhibition for each concentration.
-
Plot the percent inhibition versus the logarithm of the inhibitor concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the IC50 value.
Objective: To determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive).
Procedure:
-
Perform the enzyme assay with varying concentrations of both the substrate (p-NPA) and the inhibitor (3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide).
-
Measure the initial reaction rates for each combination of substrate and inhibitor concentrations.
-
Analyze the data using graphical methods, such as a Lineweaver-Burk plot (a double reciprocal plot of 1/velocity vs. 1/[Substrate]).
-
Competitive Inhibition: Lines on the plot will intersect at the y-axis.
-
Non-competitive Inhibition: Lines will intersect on the x-axis.
-
Uncompetitive Inhibition: Lines will be parallel.
-
Understanding the mechanism of inhibition provides valuable insights into how the compound interacts with the enzyme and can guide further drug development efforts.[13]
Visualizing Workflows and Pathways
Experimental Workflow
Caption: A generalized workflow for the characterization of an unknown enzyme inhibitor.
Potential Signaling Pathway Involvement
If the target enzyme is part of a known signaling cascade, its inhibition will have downstream effects. For example, if the compound is found to be an antagonist of the Farnesoid X Receptor (FXR), it could modulate pathways involved in bile acid metabolism.[14][15]
Caption: A simplified diagram of FXR's role in bile acid synthesis.
Data Interpretation and Self-Validation
For trustworthy results, each experiment should include appropriate controls:
-
Positive Control: A known inhibitor of the target enzyme to validate the assay's sensitivity.
-
Negative Control: A vehicle (e.g., DMSO) to establish the baseline uninhibited enzyme activity.
-
Blank: No enzyme to control for non-enzymatic substrate degradation.
Conclusion
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide presents an intriguing starting point for enzyme inhibition studies due to its benzenesulfonamide core. The protocols and framework detailed in this application note provide a robust and scientifically rigorous approach to systematically screen for and characterize its potential as an enzyme inhibitor. By following a logical progression from broad screening to detailed mechanistic studies, researchers can effectively unlock the therapeutic and scientific potential of this and similar novel chemical entities.
References
-
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID - PubChem. PubChem.
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6. ChemicalBook.
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. Taylor & Francis Online.
-
Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities. National Institutes of Health (NIH).
-
The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist. PubMed.
-
Application Notes and Protocols for In Vitro Carbonic Anhydrase Inhibition Assay. BenchChem.
-
Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. PMC - National Institutes of Health.
-
(PDF) Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational-aided insight in the structural rigidity-activity relationships. ResearchGate.
-
Discovery and optimization of benzimidazole derivatives as a novel chemotype of farnesoid X receptor (FXR) antagonists. PubMed.
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric) (AB283387). Abcam.
-
Experimental Activity Validation of Inhibitors. Creative Enzymes.
-
FXR cyclic peptide antagonists as a novel strategy for MASH treatment. EurekAlert!.
-
Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition. PMC - National Institutes of Health.
-
Carbonic Anhydrase (CA) Activity Assay Kit (Colorimetric). Sigma-Aldrich.
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. PMC - National Institutes of Health.
-
Understanding Enzyme Inhibition. Journal of Chemical Education - ACS Publications.
-
Benzenesulfonamide derivatives as Vibrio cholerae carbonic anhydrases inhibitors: a computational- aided. Usiena air.
-
Design and Synthesis of Benzenesulfonamide Derivatives as Potent Anti-Influenza Hemagglutinin Inhibitors. PMC - National Institutes of Health.
-
Carbonic Anhydrase Activity Assay. Protocols.io.
-
What are FXR antagonists and how do they work? News-Medical.Net.
-
Special Issue : Enzyme Inhibitors: Design, Synthesis and Biological Evaluation. MDPI.
-
Enzyme Inhibitors & Molecular Modeling in Drug Discovery. BOC Sciences.
-
Recent advances in non-steroidal FXR antagonists development for therapeutic applications. PubMed.
-
Carbonic Anhydrase (CA) Inhibitor Screening Kit (Colorimetric). Assay Genie.
-
Benzenesulfonamide derivatives as potent acetylcholinesterase, α-glycosidase, and glutathione S-transferase inhibitors: biological evaluation and molecular docking studies. Taylor & Francis Online.
-
Facile Synthesis of 5-Bromo-N-Alkylthiophene-2-Sulfonamides and Its Activities Against Clinically Isolated New Delhi Metallo-β-Lactamase Producing Klebsiella pneumoniae ST147. National Institutes of Health (NIH).
-
N-[3-(trifluoromethyl)phenyl]benzenesulfonamide|CAS 2805-88-1. BenchChem.
-
3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4; ChemWhat Code: 1365000. ChemWhat.
-
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide|BLD Pharm. BLD Pharm.
-
N-Propyl 3-bromo-5-trifluoromethylbenzenesulfonamide. LabSolu.
-
3-Bromo-N'-hydroxy-5-(trifluoromethyl)benzimidamide|BLD Pharm. BLD Pharm.
-
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-67-6. ChemWhat.
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. researchgate.net [researchgate.net]
- 3. Design, Synthesis, and Mechanism Study of Benzenesulfonamide-containing Phenylalanine Derivatives as Novel HIV-1 Capsid Inhibitors with Improved Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The benzenesulfoamide T0901317 [N-(2,2,2-trifluoroethyl)-N-[4-[2,2,2-trifluoro-1-hydroxy-1-(trifluoromethyl)ethyl]phenyl]-benzenesulfonamide] is a novel retinoic acid receptor-related orphan receptor-alpha/gamma inverse agonist - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. Design, synthesis and mechanistic study of new benzenesulfonamide derivatives as anticancer and antimicrobial agents via carbonic anhydrase IX inhibition - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Discovery and optimization of benzimidazole derivatives as a novel chemotype of farnesoid X receptor (FXR) antagonists - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent advances in non-steroidal FXR antagonists development for therapeutic applications - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | 951884-67-6 [chemicalbook.com]
- 11. chemwhat.com [chemwhat.com]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. pubs.acs.org [pubs.acs.org]
- 14. FXR cyclic peptide antagonists as a novel strategy for MASH treatment | EurekAlert! [eurekalert.org]
- 15. What are FXR antagonists and how do they work? [synapse.patsnap.com]
Troubleshooting & Optimization
Technical Support Center: Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, scientists, and drug development professionals to navigate the potential challenges and side reactions encountered during this multi-step synthesis. Here, we provide in-depth troubleshooting advice and frequently asked questions (FAQs) in a user-friendly format, grounded in established chemical principles.
Overview of the Synthetic Pathway
The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is typically achieved in a two-stage process. The first stage involves the conversion of 3-bromo-5-(trifluoromethyl)aniline to the corresponding sulfonyl chloride via a Sandmeyer-type reaction. The second stage is the reaction of this sulfonyl chloride intermediate with n-propylamine to yield the final sulfonamide product.
Caption: Overall synthetic route for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Stage 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
This stage is a critical transformation that is often prone to side reactions if not carefully controlled. The electron-withdrawing nature of both the bromine atom and the trifluoromethyl group can influence the stability and reactivity of the diazonium salt intermediate.[1][2]
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My diazotization reaction is sluggish, or I'm observing incomplete conversion of the starting aniline. What could be the cause?
A1: This is a common issue when dealing with electron-deficient anilines like 3-bromo-5-(trifluoromethyl)aniline. The reduced basicity of the amino group can hinder its reaction with nitrous acid.
-
Causality: The strong electron-withdrawing trifluoromethyl and bromo groups decrease the electron density on the nitrogen atom, making it less nucleophilic.[3]
-
Troubleshooting:
-
Acid Concentration: Ensure a sufficiently high concentration of a strong, non-nucleophilic acid like HCl or H₂SO₄. This is crucial for the in-situ generation of the nitrosating agent, nitrosonium ion (NO⁺).
-
Temperature Control: While diazotization is conducted at low temperatures (0-5 °C) to ensure the stability of the diazonium salt, temperatures that are too low can excessively slow down the reaction rate. Maintain a steady temperature within this range.
-
Nitrite Addition: Use a slight excess of sodium nitrite (e.g., 1.05-1.1 equivalents) and add it slowly as a pre-cooled aqueous solution to the aniline suspension. This ensures a steady, localized concentration of nitrous acid where it is needed.[4]
-
Q2: I'm observing a significant amount of a phenolic byproduct, likely 3-bromo-5-(trifluoromethyl)phenol. How can I prevent this?
A2: The formation of a phenol is a classic side reaction in diazotization chemistry, resulting from the hydrolysis of the diazonium salt intermediate.
-
Causality: The diazonium group (-N₂⁺) is an excellent leaving group, and the carbocation left on the aromatic ring can be attacked by water, which is abundant in the reaction medium. This process is accelerated by elevated temperatures.[5]
-
Troubleshooting:
-
Strict Temperature Control: It is imperative to maintain the reaction temperature below 5 °C throughout the diazotization and before the Sandmeyer reaction. Any temperature spike will significantly increase the rate of hydrolysis.
-
Prompt Use of Diazonium Salt: The diazonium salt solution should be used immediately in the subsequent Sandmeyer step. It should not be stored.
-
Reaction Medium: While aqueous conditions are standard, minimizing the excess volume of water can help. Some procedures for electron-deficient anilines utilize a mixture of glacial acetic acid and concentrated HCl to control the water activity.
-
Caption: Competing reactions of the diazonium salt intermediate.
Q3: The yield of my Sandmeyer reaction is low, and I'm isolating a complex mixture of byproducts. What are the critical parameters for this step?
A3: The Sandmeyer reaction for the synthesis of sulfonyl chlorides requires careful control over the reagents and conditions to ensure the efficient trapping of the aryl radical intermediate.[6]
-
Causality: The Sandmeyer reaction proceeds via a single-electron transfer from the copper(I) catalyst to the diazonium salt, generating an aryl radical.[7] This radical must then react with sulfur dioxide to form the desired sulfonyl radical, which is subsequently trapped by chloride. Inefficient generation or trapping of the aryl radical can lead to various side reactions, including dimerization or reaction with the solvent.
-
Troubleshooting:
-
Catalyst Activity: Use fresh, high-quality copper(I) chloride. The catalyst's activity is paramount for the efficiency of the reaction.
-
Sulfur Dioxide Source: Ensure a continuous and sufficient supply of sulfur dioxide gas or use a stable SO₂ surrogate. The SO₂ should be bubbled through the reaction mixture efficiently.
-
Order of Addition: The cold diazonium salt solution should be added slowly to the vigorously stirred solution/suspension of the copper catalyst and sulfur dioxide. This ensures that the diazonium salt is immediately consumed as it is introduced.[8]
-
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Temperature | 0-5 °C | Minimizes hydrolysis of the diazonium salt to the corresponding phenol.[5] |
| Acid | Strong acid (e.g., HCl) | Ensures complete diazotization of the weakly basic aniline. |
| NaNO₂ Stoichiometry | 1.05-1.1 equivalents | Drives the diazotization to completion without significant excess that could lead to side reactions. |
| Catalyst | Fresh CuCl | Ensures efficient single-electron transfer to the diazonium salt, promoting the desired Sandmeyer pathway. |
| Reagent Addition | Slow, dropwise addition of diazonium salt to the catalyst/SO₂ mixture | Maintains a low concentration of the diazonium salt, favoring the desired reaction over decomposition pathways. |
Stage 2: Formation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
This stage involves the nucleophilic attack of n-propylamine on the electrophilic sulfur atom of the sulfonyl chloride. While generally a high-yielding reaction, it is susceptible to specific side reactions that can complicate purification and reduce the overall yield.
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My final product is contaminated with a significant amount of a less polar impurity. What is this likely to be and how can I avoid it?
A1: This is a classic case of di-sulfonylation, where the initially formed sulfonamide reacts with a second molecule of the sulfonyl chloride.
-
Causality: The N-H proton of the desired monosulfonamide is acidic. In the presence of a base, this proton can be removed to form a sulfonamide anion. This anion is nucleophilic and can attack another molecule of the highly reactive sulfonyl chloride, leading to the formation of a di-sulfonylated impurity, N-propyl-bis[(3-bromo-5-trifluoromethyl)phenylsulfonyl]amine.[9]
-
Troubleshooting:
-
Control Stoichiometry: Use a slight excess of n-propylamine (e.g., 1.1-1.2 equivalents) relative to the sulfonyl chloride. This ensures that the sulfonyl chloride is the limiting reagent and is preferentially consumed by the more nucleophilic primary amine.
-
Slow Addition: Add the sulfonyl chloride solution dropwise to the solution of n-propylamine and base at a low temperature (e.g., 0 °C). This maintains a low concentration of the sulfonyl chloride, favoring reaction with the primary amine over the less reactive sulfonamide anion.[10]
-
Choice of Base: A non-nucleophilic base like triethylamine (TEA) or pyridine is typically used to scavenge the HCl byproduct. Using an appropriate amount (typically 1.1-1.5 equivalents) is crucial. An excessive amount of a strong base can increase the concentration of the sulfonamide anion, promoting di-sulfonylation.
-
Caption: Pathway to the di-sulfonated side product.
Q2: My reaction work-up is difficult, and I suspect the presence of the sulfonic acid. How can this be formed and removed?
A2: The presence of 3-bromo-5-(trifluoromethyl)benzenesulfonic acid indicates hydrolysis of your sulfonyl chloride starting material.
-
Causality: Sulfonyl chlorides are susceptible to hydrolysis, especially in the presence of moisture and at elevated temperatures. The trifluoromethyl group makes the sulfur atom more electrophilic, potentially increasing its reactivity towards water.[11]
-
Troubleshooting:
-
Anhydrous Conditions: Ensure all glassware is thoroughly dried, and use anhydrous solvents for the reaction.
-
Purification: The sulfonic acid is highly polar and can be removed during the aqueous work-up. Washing the organic layer with a dilute solution of sodium bicarbonate will convert the sulfonic acid to its sodium salt, which is highly water-soluble and will be extracted into the aqueous phase.
-
Q3: How can I effectively purify the final product and remove the common impurities?
A3: Purification is critical for obtaining high-purity 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
-
Work-up: After the reaction is complete, a standard aqueous work-up involving washing the organic layer with dilute acid (to remove excess amine and base), dilute base (to remove unreacted sulfonyl chloride as the sulfonic acid), and brine is effective.
-
Crystallization: The crude product can often be purified by recrystallization from a suitable solvent system (e.g., ethanol/water, hexanes/ethyl acetate).
-
Chromatography: If crystallization is insufficient, column chromatography on silica gel is a reliable method. The di-sulfonylated impurity is significantly less polar than the desired product and will elute first. The highly polar sulfonic acid will remain at the baseline. Analytical techniques such as HPLC and LC-MS are invaluable for assessing the purity of the final product and identifying any unknown impurities.[12][13][14]
| Parameter | Recommended Condition | Rationale for Minimizing Side Reactions |
| Amine Stoichiometry | 1.1-1.2 equivalents of n-propylamine | Ensures sulfonyl chloride is the limiting reagent, minimizing di-sulfonylation. |
| Temperature | 0 °C to room temperature | Low temperature during addition controls the exothermic reaction and disfavors side reactions. |
| Reagent Addition | Slow, dropwise addition of sulfonyl chloride | Keeps the concentration of the electrophile low, favoring reaction with the more nucleophilic primary amine.[10] |
| Reaction Conditions | Anhydrous | Prevents hydrolysis of the sulfonyl chloride to the corresponding sulfonic acid.[11] |
| Work-up | Aqueous washes (dilute acid, dilute base) | Effectively removes unreacted starting materials and water-soluble byproducts. |
Experimental Protocols
Protocol 1: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
Materials: 3-bromo-5-(trifluoromethyl)aniline, concentrated hydrochloric acid, sodium nitrite, sulfur dioxide, copper(I) chloride, ice.
-
Procedure:
-
Suspend 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl and water in a three-necked flask equipped with a mechanical stirrer and a thermometer.
-
Cool the suspension to 0-5 °C in an ice-salt bath.
-
Slowly add a pre-cooled aqueous solution of sodium nitrite (1.05 eq) dropwise, ensuring the temperature does not exceed 5 °C.
-
Stir for an additional 30 minutes at 0-5 °C to ensure complete diazotization.
-
In a separate flask, prepare a solution of copper(I) chloride (catalytic amount) in a suitable solvent (e.g., acetic acid) and saturate it with sulfur dioxide gas while cooling in an ice bath.
-
Slowly add the cold diazonium salt solution to the vigorously stirred catalyst/SO₂ solution.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for several hours.
-
Quench the reaction by pouring it onto ice-water and extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to yield the crude sulfonyl chloride.
-
Protocol 2: Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
Materials: 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, n-propylamine, triethylamine (or pyridine), anhydrous dichloromethane.
-
Procedure:
-
Dissolve n-propylamine (1.1 eq) and triethylamine (1.2 eq) in anhydrous dichloromethane in a flask under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Dissolve the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in anhydrous dichloromethane.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution over 30-60 minutes, maintaining the temperature at 0 °C.
-
After the addition, allow the reaction to warm to room temperature and stir until completion (monitor by TLC or LC-MS).
-
Wash the reaction mixture sequentially with dilute HCl, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
-
References
-
Gallagher, J. A., et al. (2015). Denitrification Combined with Diazotization of Anilines and the Synthesis of 4′-Chlorobiphenyl-2,5-diamine and 1-Chloro-4-iodobenzene. Organic Process Research & Development, 19(12), 1848–1853. [Link]
-
Novak, P., et al. (2017). Rapid Identification of Unknown Impurities in 3-Bromo-5-(trifluoromethyl)aniline by LC-SPE/NMR. Journal of Pharmaceutical and Biomedical Analysis, 139, 137-143. [Link]
- Lilly and Company. (1979). Preparation of trifluoromethylphenols and novel trifluoromethylphenyl benzyl ether intermediates.
-
Wikipedia. Sandmeyer reaction. [Link]
- Berkeley Chemical Corporation. (1961). Purification of p(nu-acetyl amino) benzene sulfonyl chloride.
-
Al-Hourani, B. J., et al. (2023). Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies. Scientific Reports, 13(1), 17591. [Link]
- Merck & Co., Inc. (2001). Process for the synthesis of 3,5-bis(trifluoromethyl)-bromobenzene.
-
Thermo Fisher Scientific. 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride, 97%. [Link]
- Gnedin, B. G., Ivanov, S. N., & Shchukina, M. V. (1988). Kinetics and mechanism of hydrolysis of aromatic sulfonyl chlorides in aqueous sulfuric acid solutions. Zhurnal Organicheskoi Khimii, 24(9), 1951-1956.
-
Meanwell, N. A. (2023). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. Pharmaceuticals, 16(8), 1145. [Link]
- Laali, K. K., et al. (2009). Efficient Route to Deuterated Aromatics by the Deamination of Anilines. The Journal of Organic Chemistry, 74(18), 7156–7159.
- Bansal, S. K., & Singh, A. (2018). Recent Trends in Analytical Techniques for Impurity Profiling. Critical Reviews in Analytical Chemistry, 48(6), 475-488.
-
Master Organic Chemistry. (2018). Reactions of Diazonium Salts: Sandmeyer and Related Reactions. [Link]
-
ResearchGate. Optimization of the conditions of the sulfonylation reaction. [Link]
- Welch, C. J., et al. (2014). Development of a Method for Regioisomer Impurity Detection and Quantitation within the Raw Material 3-Chloro-5-Fluorophenol by Gas Chromatography.
-
Stanovnik, B., et al. (2007). Reactions of Acetoacetates With Electron-deficient Anilines. Molecular Diversity Preservation International. [Link]
- Pooput, C., et al. (2019). CF3SO2X (X = Na, Cl) as reagents for trifluoromethylation, trifluoromethylsulfenyl-, -sulfinyl- and -sulfonylation. Part 1: Use of CF3SO2Na. Beilstein Journal of Organic Chemistry, 15, 2036–2075.
-
Organic Chemistry Portal. Sulfonamide synthesis by alkylation or arylation. [Link]
- Galli, C. (2017). Recent trends in the chemistry of Sandmeyer reaction: a review. RSC Advances, 7(54), 34125-34145.
-
Organic Chemistry Portal. Sandmeyer Reaction. [Link]
-
Organic Chemistry Portal. Phenol synthesis by substitution or oxidation. [Link]
- Bio, M. M., et al. (2023). One-Pot Synthesis of Sulfonamides from Unactivated Acids and Amines via Aromatic Decarboxylative Halosulfonylation. Journal of the American Chemical Society, 145(38), 20977–20983.
-
Hoffman, R. V. (1981). m-TRIFLUOROMETHYLBENZENESULFONYL CHLORIDE. Organic Syntheses, 60, 121. [Link]
- Kumar, A., & Singh, R. (2012). Impurity Profiling With Use of Hyphenated Techniques. Asian Journal of Research in Chemistry, 5(7), 875-881.
- Barman, D. C. (2021). Direct synthesis of sulfenamides, sulfinamides, and sulfonamides from thiols and amines. RSC Advances, 11(51), 32098-32124.
- Koenigs, R. M., et al. (2019).
-
BYJU'S. Sandmeyer Reaction Mechanism. [Link]
- Gooßen, L. J., et al. (2014).
-
Save My Exams. 32.2 Phenol | CIE A-Level Chemistry. [Link]
- Bakulev, V. A., et al. (2022). Acid-Switchable Synthesis of Trifluoromethylated Triazoles and Isoxazoles via Reaction of CF3-Ynones with NaN3: DFT Study of the Reaction Mechanism. Molecules, 27(23), 8196.
- Rahman, N., et al. (2023). Analytical Methodologies to Detect N‑Nitrosamine Impurities in Active Pharmaceutical Ingredients, Drug Products and Other Matrices. Journal of Pharmaceutical and Biomedical Analysis, 236, 115712.
Sources
- 1. Impact of trifluoromethyl and sulfonyl groups on the biological activity of novel aryl-urea derivatives: synthesis, in-vitro, in-silico and SAR studies - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Emerging Applications of Aryl Trifluoromethyl Diazoalkanes and Diazirines in Synthetic Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. sciforum.net [sciforum.net]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistrystudent.com [chemistrystudent.com]
- 6. byjus.com [byjus.com]
- 7. masterorganicchemistry.com [masterorganicchemistry.com]
- 8. Organic Syntheses Procedure [orgsyn.org]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Practical One-Pot C-H Activation/Borylation/Oxidation: Preparation of 3-Bromo-5-methylphenol on a Multigram Scale - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. biomedres.us [biomedres.us]
- 14. ajrconline.org [ajrconline.org]
Technical Support Center: Degradation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for researchers, scientists, and drug development professionals working with 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. This guide provides in-depth technical information, troubleshooting advice, and frequently asked questions (FAQs) regarding the stability and degradation of this compound in solution.
Disclaimer: Specific experimental data on the degradation pathways of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is limited in publicly available literature. The information presented here is based on established principles of sulfonamide chemistry and data from structurally related compounds. These guidelines are intended to serve as a starting point for your investigations.
Frequently Asked Questions (FAQs)
Q1: What are the primary expected degradation pathways for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in solution?
A1: Based on the structure of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, the primary degradation pathways are expected to be hydrolysis and photodegradation. The sulfonamide bond is the most likely site of hydrolytic cleavage, while the aromatic ring is susceptible to photolytic reactions.
Q2: How does pH influence the hydrolytic stability of this compound?
A2: The hydrolysis of sulfonamides is often pH-dependent.[1] Generally, they are more stable in neutral to slightly acidic conditions.[2] Under strongly acidic or alkaline conditions, the rate of hydrolysis is expected to increase. Acid-catalyzed hydrolysis may involve protonation of the sulfonamide nitrogen, making the sulfur atom more susceptible to nucleophilic attack by water. Base-catalyzed hydrolysis typically proceeds via deprotonation of the sulfonamide nitrogen. For many sulfonamides, degradation is more effective at acidic pH (e.g., pH 2.0).[1]
Q3: Is 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide susceptible to photodegradation?
A3: Yes, compounds containing a benzene ring, like this one, are generally susceptible to photodegradation when exposed to UV light. The energy from the light can promote cleavage of the sulfonamide bond or reactions involving the aromatic ring. The rate and extent of photodegradation will depend on the solvent, the presence of photosensitizers, and the wavelength and intensity of the light source.[3][4]
Q4: What are the likely degradation products I should be looking for?
A4: The primary degradation products from hydrolysis of the S-N bond would be 3-bromo-5-(trifluoromethyl)benzenesulfonic acid and n-propylamine. Photodegradation could lead to a more complex mixture of products, potentially including hydroxylated derivatives and products resulting from cleavage of the C-S bond.[5][6]
Troubleshooting Guide
This section addresses common issues encountered during the study of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide degradation.
| Problem | Potential Cause(s) | Troubleshooting Steps |
| Inconsistent degradation rates between replicate experiments. | - Inaccurate solution preparation. - Fluctuations in temperature or light exposure. - Inconsistent pH of the buffer solutions. | - Ensure accurate and consistent preparation of all solutions. - Use a calibrated and temperature-controlled incubator/water bath. - For photostability studies, ensure a consistent distance from the light source and monitor light intensity. - Prepare fresh buffers for each experiment and verify the pH. |
| No degradation is observed under stress conditions. | - The compound is highly stable under the tested conditions. - The analytical method is not sensitive enough to detect small changes. - Insufficient stress applied. | - Increase the severity of the stress conditions (e.g., higher temperature, more extreme pH, higher light intensity).[7] - Optimize the analytical method (e.g., HPLC-UV, LC-MS) for higher sensitivity and resolution. - Extend the duration of the degradation study. |
| Mass balance is not achieved (sum of parent compound and degradation products is less than 100%). | - Formation of non-chromophoric degradation products. - Adsorption of the compound or its degradants to the container surface. - Formation of volatile degradation products. - Co-elution of impurities with the parent peak or degradation products.[8] | - Use a universal detection method like mass spectrometry (MS) or a charged aerosol detector (CAD) in addition to UV. - Use silanized glassware or low-adsorption vials. - Analyze the headspace for volatile compounds using GC-MS. - Improve the chromatographic separation by adjusting the mobile phase, gradient, or column chemistry. |
| Unexpected peaks appear in the chromatogram of the control sample. | - Contamination of the solvent or glassware. - Degradation of the compound in the stock solution. - Interaction with components of the formulation or container. | - Use high-purity solvents and thoroughly clean all glassware. - Prepare fresh stock solutions for each experiment and store them under appropriate conditions (e.g., protected from light, refrigerated). - Investigate potential interactions with excipients or container materials. |
Experimental Protocols
Protocol 1: Forced Hydrolysis Study
This protocol outlines a general procedure for investigating the hydrolytic stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide at different pH values.
1. Solution Preparation:
- Prepare a stock solution of the compound in a suitable organic solvent (e.g., acetonitrile or methanol) at a concentration of 1 mg/mL.
- Prepare buffer solutions at pH 2 (0.01 N HCl), pH 7 (phosphate buffer), and pH 10 (borate buffer).
2. Experimental Setup:
- In triplicate for each pH condition, add a small aliquot of the stock solution to a larger volume of the respective buffer to achieve a final concentration of approximately 50-100 µg/mL.
- Prepare a control sample by adding the same aliquot of stock solution to a solution of the organic solvent and water (at the same ratio as the buffered samples).
- Incubate all samples at a constant temperature (e.g., 50 °C) and protect them from light.
3. Sampling and Analysis:
- Withdraw aliquots from each sample at predetermined time points (e.g., 0, 2, 4, 8, 24, 48 hours).
- Immediately quench the degradation by neutralizing the acidic and basic samples and/or diluting with the mobile phase.
- Analyze the samples by a stability-indicating HPLC method (see Protocol 3).
4. Data Analysis:
- Calculate the percentage of the parent compound remaining at each time point.
- Plot the natural logarithm of the remaining concentration versus time to determine the degradation rate constant (k) for each pH.
Protocol 2: Photostability Study
This protocol provides a framework for assessing the photostability of the compound in solution.
1. Solution Preparation:
- Prepare a solution of the compound in a suitable solvent system (e.g., acetonitrile/water) at a concentration of 50-100 µg/mL.
2. Experimental Setup:
- Place the solution in a photostability chamber that complies with ICH Q1B guidelines, providing exposure to both UV and visible light.
- Prepare a dark control sample by wrapping an identical sample in aluminum foil and placing it in the same chamber.
3. Sampling and Analysis:
- Withdraw aliquots from both the exposed and dark control samples at specified time intervals.
- Analyze the samples using a stability-indicating HPLC method.
4. Data Analysis:
- Compare the chromatograms of the exposed and dark control samples to identify photodegradation products.
- Calculate the percentage of degradation due to light exposure.
Protocol 3: Development of a Stability-Indicating HPLC Method
A robust analytical method is crucial for accurately monitoring the degradation of the parent compound and resolving its degradation products.
1. Initial Method Scouting:
- Column: Start with a C18 column (e.g., 4.6 x 150 mm, 5 µm).
- Mobile Phase: Use a gradient elution with a mixture of an aqueous buffer (e.g., 0.1% formic acid or ammonium acetate) and an organic solvent (e.g., acetonitrile or methanol).
- Detection: Use a UV detector set at a wavelength where the parent compound has maximum absorbance. A photodiode array (PDA) detector is recommended to obtain UV spectra of all peaks.
- Injection Volume & Flow Rate: Start with a 10 µL injection volume and a flow rate of 1.0 mL/min.
2. Method Optimization:
- Analyze a mixture of stressed samples (from forced degradation studies) to ensure the method can separate the parent peak from all degradation product peaks.
- Adjust the gradient slope, mobile phase composition, and pH to achieve adequate resolution.
- Perform peak purity analysis using the PDA detector to confirm that the parent peak is free from co-eluting impurities.
3. Method Validation:
- Validate the final method according to ICH Q2(R1) guidelines for specificity, linearity, accuracy, precision, and robustness.
Visualizing Degradation Pathways and Workflows
Hypothetical Hydrolytic Degradation Pathway
Caption: Proposed hydrolytic cleavage of the S-N bond.
General Workflow for Degradation Studies
Caption: Workflow for forced degradation studies.
References
-
National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 135454013, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. Retrieved from [Link]
-
Xie, Y., et al. (n.d.). Understanding the Role of Morphology in the Visible-Light-Driven Sulfamethoxazole Degradation by Ag2SeO3-Based Photocatalysts Synthesized in Different Solvent Media: An Experimental–Theoretical Approach. ACS Publications. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How to overcome the critical challenges faced in forced degradation studies. Retrieved from [Link]
-
SGS. (2011, January). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
Moravek, Inc. (n.d.). The Dangers of Chemical Compound Degradation. Retrieved from [Link]
-
Pharmaguideline. (n.d.). Forced Degradation Study in Pharmaceutical Stability. Retrieved from [Link]
-
Ascensia. (n.d.). Overview Of Degradation Studies For Pharmaceutical Drug Candidates. Retrieved from [Link]
-
ResearchGate. (2025, August 6). Degradation of sulfonamide antibiotics and a structurally related compound by chlorine dioxide: Efficiency, kinetics, potential products and pathways. Retrieved from [Link]
-
MDPI. (2024, June 18). Biodegradation of Photocatalytic Degradation Products of Sulfonamides: Kinetics and Identification of Intermediates. Retrieved from [Link]
-
Globe Thesis. (2017, September 6). Theoretical Studies On The Hydrolysis Mechanism Of Sulphonamides. Retrieved from [Link]
-
PubMed. (2016, October 15). Kinetics and modeling of sulfonamide antibiotic degradation in wastewater and human urine by UV/H2O2 and UV/PDS. Retrieved from [Link]
-
IWA Publishing. (2019, February 11). Removal of sulfonamides from wastewater in the UV/TiO2 system: effects of pH and salinity on photodegradation and mineralization. Retrieved from [Link]
-
PubMed Central. (n.d.). Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides. Retrieved from [Link]
-
Technische Universität München. (n.d.). Sulfonamide Degradation. Retrieved from [Link]
-
NIH. (2024, April 4). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. Retrieved from [Link]
Sources
- 1. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 2. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. iwaponline.com [iwaponline.com]
- 5. researchgate.net [researchgate.net]
- 6. Ceria-Catalyzed Hydrolytic Cleavage of Sulfonamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. sgs.com [sgs.com]
- 8. How To Overcome The Critical Challenges Faced In Forced Degradation Studies | Lhasa Limited [lhasalimited.org]
Technical Support Center: Ensuring the Long-Term Stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
This technical support guide provides researchers, scientists, and drug development professionals with a comprehensive framework for enhancing and verifying the long-term storage stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. Given the absence of extensive public stability data for this specific molecule, this document emphasizes proactive stability assessment through scientifically grounded principles and detailed experimental protocols.
Introduction: A Proactive Approach to Stability
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a complex molecule featuring a sulfonamide linkage, a brominated aromatic ring, and a trifluoromethyl group. Each of these functional moieties presents distinct considerations for chemical stability. The sulfonamide group can be susceptible to hydrolysis under certain pH conditions, the bromine substituent can influence susceptibility to photodegradation, and the trifluoromethyl group generally enhances metabolic and thermal stability.
This guide will equip you with the necessary knowledge to anticipate potential degradation pathways, establish optimal storage conditions, and troubleshoot common stability-related issues.
Troubleshooting Guide: Identifying and Mitigating Degradation
This section addresses specific issues you may encounter during the handling and storage of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Scenario 1: I've noticed a change in the color of my solid compound (e.g., from white to off-white or yellowish). What could be the cause?
-
Probable Cause: Color change in solid organic compounds is often indicative of oxidation or photodegradation. The aromatic ring system in 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is susceptible to light-induced degradation, potentially leading to the formation of colored impurities.
-
Troubleshooting Workflow:
-
Review Storage Conditions: Was the compound consistently stored in a dark, inert environment? Exposure to light, even ambient laboratory light over extended periods, can initiate degradation.
-
Purity Analysis: Perform a purity check using a stability-indicating High-Performance Liquid Chromatography (HPLC) method (see "Experimental Protocols" section for method development guidance). Compare the chromatogram of the discolored sample to a reference standard or a freshly prepared sample. The appearance of new peaks or a decrease in the main peak area confirms degradation.[1]
-
Corrective Actions:
-
Store the compound in an amber vial to protect it from light.
-
For long-term storage, consider placing the vial inside a light-blocking secondary container.
-
Purge the vial with an inert gas (e.g., argon or nitrogen) before sealing to minimize oxidative degradation.
-
-
Scenario 2: My stock solution appears cloudy or has formed a precipitate.
-
Probable Cause: Cloudiness or precipitation can result from poor solubility, temperature fluctuations, or chemical degradation leading to insoluble byproducts.
-
Troubleshooting Workflow:
-
Verify Solubility: Confirm that the solvent and concentration used are appropriate for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. If solubility data is unavailable, perform a solubility test with a small amount of material.
-
Check Storage Temperature: Was the solution stored at a consistent temperature? Repeated freeze-thaw cycles can lead to precipitation. It is recommended to store stock solutions in single-use aliquots.[2]
-
Assess for Degradation: Analyze the solution (after attempting to redissolve the precipitate with gentle warming and sonication) using a stability-indicating HPLC method. The presence of new peaks alongside the main compound peak would suggest degradation.
-
Corrective Actions:
-
Prepare stock solutions at a concentration well below the solubility limit.
-
Store solutions at the recommended temperature in aliquots to avoid freeze-thaw cycles.
-
If the precipitate is a degradant, the stock solution should be discarded, and a fresh one prepared.
-
-
Scenario 3: I'm observing a loss of potency or inconsistent results in my assays.
-
Probable Cause: A gradual loss of potency is a classic sign of chemical degradation. Hydrolysis of the sulfonamide bond is a potential degradation pathway, especially if the compound is stored in solution under non-optimal pH conditions.
-
Troubleshooting Workflow:
-
Comprehensive Purity and Potency Analysis: Utilize a validated stability-indicating HPLC method to accurately quantify the amount of intact 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. A decrease in the main peak area directly corresponds to a loss of potency.
-
Forced Degradation Study: To understand the degradation profile, perform a forced degradation study as outlined in the "Experimental Protocols" section. This will help identify the likely degradation products and the conditions that accelerate degradation.[3][4][5][6]
-
pH and Buffer Considerations: If working with aqueous solutions, ensure the pH is in a range where sulfonamides are most stable (typically neutral to slightly alkaline).
-
Corrective Actions:
-
Based on the forced degradation study, establish optimal storage conditions (temperature, light protection, inert atmosphere).
-
For solutions, use buffered systems to maintain a stable pH.
-
Re-evaluate the shelf-life of your stock solutions based on stability data.
-
-
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for solid 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide?
A1: Based on the general principles for storing complex organic molecules, the following conditions are recommended for optimal long-term stability:
-
Temperature: -20°C is recommended for long-term storage.[2] For short-term storage, 2-8°C is acceptable.
-
Atmosphere: Store under an inert atmosphere (argon or nitrogen) to prevent oxidation.
-
Light: Protect from light by using an amber vial and storing it in the dark.
-
Moisture: Store in a tightly sealed container in a dry environment to prevent hydrolysis.
Q2: How should I prepare and store stock solutions of this compound?
A2:
-
Solvent Selection: Use a high-purity, anhydrous solvent in which the compound is readily soluble.
-
Aliquoting: Prepare single-use aliquots to avoid repeated freeze-thaw cycles and contamination.[2]
-
Storage Temperature: For long-term storage of stock solutions, -80°C is preferable. For short-term use, -20°C is adequate.
Q3: What are the primary degradation pathways I should be concerned about?
A3: The key potential degradation pathways for this molecule are:
-
Hydrolysis: Cleavage of the sulfonamide (S-N) bond, which can be accelerated by acidic or basic conditions.
-
Photodegradation: The brominated aromatic ring can be susceptible to degradation upon exposure to UV or ambient light.
-
Oxidation: While less common for this structure, oxidative degradation can occur over long periods, especially if not stored under an inert atmosphere.
Q4: How can I establish a shelf-life for this compound in my specific formulation?
A4: A formal stability study is required. This involves storing the compound in its intended formulation and container at various temperature and humidity conditions (as per ICH guidelines) and periodically testing for purity and degradation products using a validated stability-indicating HPLC method.
Experimental Protocols
Forced Degradation Study Protocol
A forced degradation study is crucial for understanding the intrinsic stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide and for developing a stability-indicating analytical method.[3][4][5][6]
Objective: To generate potential degradation products and identify the conditions that lead to degradation. A target degradation of 5-20% is generally recommended.[3][6]
Procedure:
-
Prepare Stock Solution: Prepare a stock solution of the compound in a suitable solvent (e.g., acetonitrile/water).
-
Stress Conditions: Expose aliquots of the stock solution and solid compound to the following conditions:
-
Acid Hydrolysis: 0.1 M HCl at 60°C for 24 hours.
-
Base Hydrolysis: 0.1 M NaOH at 60°C for 24 hours.
-
Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.
-
Thermal Degradation: Store the solid compound at 80°C for 48 hours.
-
Photodegradation: Expose the solution and solid compound to a light source (as per ICH Q1B guidelines).
-
-
Sample Analysis: Analyze all stressed samples, along with a control sample (stored under ideal conditions), using the developed HPLC method.
-
Data Interpretation: Compare the chromatograms of the stressed samples to the control. Look for new peaks (degradation products) and a decrease in the area of the parent peak.
Stability-Indicating HPLC Method Development
Objective: To develop an HPLC method capable of separating the parent compound from all potential degradation products.[7][8][9][10][11]
Starting Conditions:
-
Column: C18, 4.6 x 150 mm, 3.5 µm
-
Mobile Phase A: 0.1% Formic acid in Water
-
Mobile Phase B: 0.1% Formic acid in Acetonitrile
-
Gradient: 10-90% B over 20 minutes
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm
-
Column Temperature: 30°C
-
Injection Volume: 10 µL
Method Optimization:
-
Analyze Forced Degradation Samples: Inject the samples from the forced degradation study.
-
Evaluate Resolution: Assess the resolution between the parent peak and any degradation product peaks.
-
Adjust Parameters: If co-elution is observed, adjust the gradient slope, mobile phase composition (e.g., try methanol as the organic modifier), or pH to improve separation.
-
Peak Purity Analysis: Utilize a photodiode array (PDA) detector to assess peak purity and ensure that the parent peak is free from co-eluting impurities.[12]
Data Presentation
Table 1: Recommended Storage Conditions
| Form | Storage Temperature | Duration | Recommendations |
| Solid (Powder) | -20°C | > 2 years | Store in a dark, dry, and inert environment. |
| Stock Solution | -80°C | > 6 months | Aliquot to prevent freeze-thaw cycles. |
| -20°C | < 1 month | For short-term use. |
Visualization
Forced Degradation Study Workflow
Caption: Workflow for a forced degradation study.
References
-
Dong, M. W. (2021). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices. LCGC International. Retrieved from [Link]
-
Chrom Tech, Inc. (2025, October 16). How to Interpret and Analyze Chromatogram Data for Accurate Results. Retrieved from [Link]
-
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting unstable molecules in chemical space. Physical Chemistry Chemical Physics, 23(10), 5795-5804. Retrieved from [Link]
-
Pharma GMP. (2025, November 5). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. Retrieved from [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. Food Additives and Contaminants, 15(3), 302-306. Retrieved from [Link]
-
Gawande, S., et al. (2014). Stability Indicating HPLC Method Development and Validation. Journal of Chemical and Pharmaceutical Research, 6(9), 2278-6074. Retrieved from [Link]
-
Patel, R., et al. (2024). Forced Degradation in Pharmaceuticals - A Regulatory Update. ResearchGate. Retrieved from [Link]
-
Dolan, J. W. (2010). On-Column Sample Degradation. LCGC International, 28(6). Retrieved from [Link]
-
MSF. (n.d.). Drug quality and storage. MSF Medical Guidelines. Retrieved from [Link]
-
Senthil, S., Chakraborty, S., & Ramakrishnan, R. (2021). Troubleshooting Unstable Molecules in Chemical Space. ResearchGate. Retrieved from [Link]
-
de Oliveira, M. A. L., & de Souza, M. V. N. (2018). Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs. Molecules, 23(8), 1876. Retrieved from [Link]
-
Pharma Learning In Depth. (2025, July 13). How to Interpret HPLC Graph Chromatogram. YouTube. Retrieved from [Link]
-
Kendre, K., Veer, V., & Pinjari, P. (2023). Stability Indicating HPLC Method Development: A Review. International Journal of Pharmaceutical and Phytopharmacological Research, 26(3). Retrieved from [Link]
-
Nagwanshi, S., Aher, S., & Bachhav, R. (2023). Stability Indicating HPLC Method Development: A Review. International Research Journal of Pharmaceutical and Medical Sciences. Retrieved from [Link]
-
U.S. Pharmacopeia. (2017, April 28). <659> Packaging and Storage Requirements. Retrieved from [Link]
-
SGS. (n.d.). How to Approach a Forced Degradation Study. Retrieved from [Link]
-
IJNRD. (2024, March 3). “UNRAVELING HPLC MYSTERIES: A COMPREHENSIVE TROUBLESHOOTING GUIDE”. Retrieved from [Link]
-
Mayo Clinic. (n.d.). Sulfamethoxazole and trimethoprim (oral route). Retrieved from [Link]
-
Onyx Scientific. (n.d.). A practical guide to forced degradation and stability studies for drug substances. Retrieved from [Link]
-
Lhasa Limited. (2025, March 27). How To Overcome The Critical Challenges Faced In Forced Degradation Studies. Retrieved from [Link]
-
Nagwanshi, S., Aher, S., & Bachhav, R. (2021). Stability Indicating HPLC Method Development - A Review. International Journal of Trend in Scientific Research and Development, 5(5), 2286-2292. Retrieved from [Link]
Sources
- 1. chromatographyonline.com [chromatographyonline.com]
- 2. goldbio.com [goldbio.com]
- 3. resolvemass.ca [resolvemass.ca]
- 4. researchgate.net [researchgate.net]
- 5. Chemometrics Approaches in Forced Degradation Studies of Pharmaceutical Drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 6. sgs.com [sgs.com]
- 7. chromatographyonline.com [chromatographyonline.com]
- 8. scispace.com [scispace.com]
- 9. ijppr.humanjournals.com [ijppr.humanjournals.com]
- 10. irjpms.com [irjpms.com]
- 11. ijtsrd.com [ijtsrd.com]
- 12. onyxipca.com [onyxipca.com]
Technical Support Center: A Guide to the Scalable Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Welcome to the technical support center for the synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. This guide is designed for researchers, chemists, and process development professionals who are looking to establish, optimize, and scale up this important synthetic route. We will move beyond simple procedural lists to explore the causality behind key experimental choices, offering field-proven insights to help you navigate the common challenges encountered during this multi-step synthesis. Our focus is on building a robust, self-validating process grounded in sound chemical principles.
Overall Synthetic Strategy
The synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is most effectively approached as a two-stage process. The first stage involves the preparation of the key intermediate, 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, from the corresponding aniline. The second stage is the coupling of this sulfonyl chloride with n-propylamine to form the final sulfonamide product. This modular approach allows for the isolation and purification of the intermediate, ensuring the final coupling reaction proceeds with high-purity starting material, which is critical for achieving high yields and simplifying final purification, especially at scale.
Caption: High-level workflow for the two-stage synthesis.
Part I: Synthesis of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl Chloride
The conversion of an aromatic amine to a sulfonyl chloride is a cornerstone transformation, typically achieved via a Sandmeyer-type reaction.[1][2] This process involves the formation of a diazonium salt, which is then reacted with sulfur dioxide in the presence of a copper catalyst to yield the desired sulfonyl chloride.[3]
Detailed Experimental Protocol: Stage 1
Materials:
-
3-Bromo-5-(trifluoromethyl)aniline
-
Hydrochloric Acid (conc.) or Hydrobromic Acid (48%)
-
Sodium Nitrite (NaNO₂)
-
Sulfur Dioxide (gas or saturated solution)
-
Copper(II) Chloride (CuCl₂)
-
Ice
-
Ethyl Acetate
-
Saturated Sodium Bicarbonate Solution
-
Brine
-
Anhydrous Magnesium Sulfate or Sodium Sulfate
Procedure:
-
Diazotization:
-
In a three-necked flask equipped with a mechanical stirrer, thermometer, and dropping funnel, suspend 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated HCl (e.g., 3-4 volumes) and water (e.g., 2-3 volumes).
-
Cool the suspension to 0-5 °C in an ice-salt bath. The aniline salt may precipitate, which is normal.
-
Dissolve sodium nitrite (1.1 eq) in a minimal amount of cold water. Add this solution dropwise to the aniline suspension, ensuring the internal temperature is strictly maintained below 5 °C. Vigorous stirring is essential.
-
After the addition is complete, stir the resulting diazonium salt solution for an additional 30 minutes at 0-5 °C.[4]
-
-
Sulfonylation (Sandmeyer-type reaction):
-
In a separate, larger reactor, prepare a solution of copper(II) chloride (0.1-0.2 eq) in a suitable solvent like acetic acid or ethyl acetate, and thoroughly saturate it with sulfur dioxide gas at 0-10 °C. Alternatively, a pre-prepared saturated solution can be used.
-
Slowly add the cold diazonium salt solution from the previous step to the SO₂/CuCl₂ solution. The addition rate should be controlled to manage the evolution of nitrogen gas and maintain the temperature between 5-15 °C.
-
After the addition is complete, allow the reaction mixture to slowly warm to room temperature and stir for 2-4 hours, or until gas evolution ceases.
-
-
Workup and Isolation:
-
Transfer the reaction mixture to a separatory funnel and add ethyl acetate and water.
-
Separate the organic layer. Wash it sequentially with water, saturated sodium bicarbonate solution (caution: gas evolution), and finally brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride, which can be used directly or purified by vacuum distillation.
-
Troubleshooting Guide: Stage 1
Q1: My diazotization reaction is forming a dark, tarry substance instead of a clear solution. What's going wrong?
A: This is a classic sign that the reaction temperature has exceeded the stability limit of the diazonium salt (typically > 5-10 °C). Aryl diazonium salts are notoriously unstable and can decompose into a variety of phenolic and polymeric byproducts, often appearing as dark tars.
-
Causality: The C-N bond in the diazonium group is weak, and at higher temperatures, it can homolytically cleave to form an aryl radical and N₂, leading to undesired side reactions.
-
Solutions:
-
Aggressive Temperature Control: Ensure your cooling bath is robust (ice-salt or a cryocooler for larger scales). Monitor the internal reaction temperature, not the bath temperature.
-
Slow Reagent Addition: The reaction between the amine and nitrous acid is exothermic. Add the sodium nitrite solution very slowly, subsurface if possible, to dissipate heat effectively.
-
Check Nitrite Quality: Use fresh, high-quality sodium nitrite. Old or improperly stored NaNO₂ can be less effective, leading to incomplete diazotization and side reactions.
-
Q2: The yield of my sulfonyl chloride is very low after the Sandmeyer reaction. What are the likely causes?
A: Low yields in this step can often be traced back to either incomplete reaction or degradation of the intermediate or product.
-
Causality & Solutions:
-
Inefficient SO₂ Delivery: Ensure the reaction medium is saturated with sulfur dioxide. On a larger scale, this means bubbling SO₂ gas through the mixture with efficient stirring. Insufficient SO₂ is a common cause of failure.
-
Catalyst Activity: Ensure the copper catalyst is active. If using CuCl, it can oxidize to the less active Cu(II) state. Using CuCl₂ as described in the protocol is often more reliable.
-
Premature Decomposition: If the diazonium salt solution is held for too long before being used, it will decompose, lowering the effective concentration of your starting material. The diazonium salt should be prepared fresh and used immediately.[4]
-
Hydrolysis of Product: The target sulfonyl chloride is highly reactive towards water and can hydrolyze back to the corresponding sulfonic acid during workup. Ensure the workup is performed efficiently and without unnecessary delays, and use anhydrous drying agents.[5]
-
Part II: Sulfonamide Formation & Scale-Up
This stage involves the nucleophilic substitution of the chloride on the sulfonyl chloride by n-propylamine. The reaction is typically straightforward but requires careful control of stoichiometry and conditions to maximize yield and minimize side products.[6]
Detailed Experimental Protocol: Stage 2
Materials:
-
3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride
-
n-Propylamine
-
A non-nucleophilic base (e.g., Triethylamine, Pyridine, or Diisopropylethylamine)
-
Anhydrous aprotic solvent (e.g., Dichloromethane (DCM), Tetrahydrofuran (THF))
-
1M Hydrochloric Acid
-
Brine
-
Anhydrous Magnesium Sulfate
Procedure:
-
Reaction Setup:
-
In a reactor under an inert atmosphere (Nitrogen or Argon), dissolve n-propylamine (1.1-1.2 eq) and the non-nucleophilic base (1.5 eq) in anhydrous DCM.
-
Cool the solution to 0-5 °C using an ice bath.
-
-
Sulfonyl Chloride Addition:
-
Dissolve the 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) in a minimal amount of anhydrous DCM.
-
Add the sulfonyl chloride solution dropwise to the stirred amine solution, maintaining the temperature at 0-5 °C. The reaction is exothermic. A slow addition rate is crucial for scale-up to avoid temperature spikes and the formation of impurities.
-
-
Reaction Completion:
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 2-16 hours.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the sulfonyl chloride is fully consumed.
-
-
Workup and Isolation:
-
Quench the reaction by adding water.
-
Separate the organic layer. Wash sequentially with 1M HCl (to remove excess amine and base), water, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude product.
-
Troubleshooting Guide: Stage 2
Caption: Decision flowchart for troubleshooting low sulfonamide yield.
Q1: My yield is consistently low, and I'm not sure why. What are the most critical parameters to check?
A: This is the most common issue, and it almost always comes down to one of three things: water, base, or stoichiometry.[5]
-
1. Water (Hydrolysis): Sulfonyl chlorides are extremely sensitive to moisture. Any water present in the solvent, on the glassware, or in the reagents will hydrolyze the sulfonyl chloride to the unreactive sulfonic acid, directly reducing your potential yield. Always use anhydrous solvents and dry glassware under an inert atmosphere.[5]
-
2. Choice of Base: The reaction generates one equivalent of HCl, which must be neutralized. Using a nucleophilic base (like an amine you want to react with) can lead to competitive reactions. A bulky, non-nucleophilic organic base like triethylamine or pyridine is essential to act solely as an acid scavenger.[5]
-
3. Stoichiometry and Side Reactions: Using a primary amine like n-propylamine carries the risk of a second reaction, where the initially formed sulfonamide is deprotonated by the base and reacts with another molecule of sulfonyl chloride to form a bis-sulfonated side product. To mitigate this, use a slight excess of the amine (1.1-1.2 eq) and, most importantly, add the sulfonyl chloride solution slowly to the amine solution. This maintains a high concentration of the desired nucleophile (n-propylamine) relative to the electrophile, favoring the desired mono-sulfonamide formation.[5]
Q2: During the aqueous workup, I'm struggling with a persistent emulsion at the organic/aqueous interface. How can I resolve this?
A: Emulsions are common when scaling up reactions involving salts and solvents of differing polarities. They are stabilized by fine particulate matter or amphiphilic molecules at the interface.
-
Solutions:
-
Add Brine: The first and simplest solution is to add a saturated aqueous solution of sodium chloride (brine). This increases the ionic strength of the aqueous phase, making it more polar and forcing a sharper separation from the organic layer.
-
Filter: If the emulsion is caused by fine solid particulates, filtering the entire biphasic mixture through a pad of Celite® can break the emulsion.
-
Change Solvent: In some cases, adding a small amount of a different solvent (e.g., THF) can alter the interfacial tension and break the emulsion. This should be a last resort as it complicates solvent removal later.
-
Part III: Purification and Final Product Characterization
For pharmaceutical applications, high purity is paramount. Recrystallization is the most effective and scalable method for purifying the final product.
Detailed Protocol: Recrystallization
-
Dissolve the crude 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide in a minimal amount of a suitable hot solvent or solvent system (e.g., ethanol/water, heptane/ethyl acetate). The goal is to find a system where the product is highly soluble when hot but poorly soluble when cold.
-
Once fully dissolved, if there are any insoluble impurities, perform a hot filtration.
-
Allow the clear solution to cool slowly and undisturbed to room temperature. Crystal formation should begin.
-
Once at room temperature, place the flask in an ice bath for at least 1 hour to maximize crystal precipitation.
-
Collect the crystals by vacuum filtration, wash with a small amount of the cold recrystallization solvent, and dry under vacuum.
FAQs: Purification & Scale-Up
Q1: What are the primary safety considerations when scaling up this synthesis?
A: Both stages of this synthesis have significant safety hazards that are amplified at scale.
-
Diazotization: Aryl diazonium salts can be explosive when isolated and dry. The protocol is designed to keep them in a cold aqueous solution where they are much safer. Strict temperature control is a critical safety measure.
-
Exotherms: Both the diazotization and the sulfonamide formation steps are exothermic. At scale, the surface-area-to-volume ratio decreases, making heat dissipation less efficient. A jacketed reactor with good cooling capacity and controlled, slow reagent addition are mandatory.
-
Reagent Hazards: Sulfonyl chlorides are corrosive and lachrymatory. Reagents like HCl and triethylamine are also corrosive and should be handled in a well-ventilated area with appropriate personal protective equipment (PPE).
Q2: My final product purity is still below 99% after one recrystallization. What's the next step?
A: If a single recrystallization is insufficient, you have two primary options:
-
Second Recrystallization: Often, a second pass with a carefully chosen solvent system is the most straightforward way to improve purity. Ensure you are not losing too much product in the mother liquor.
-
Silica Gel Chromatography: While less ideal for very large scales, flash chromatography is an excellent method for removing closely related impurities. If this is a final, high-value product, this may be a necessary step.
Data Summary Table
| Step | Key Reagents | Typical Temp. | Typical Time | Typical Yield | Typical Purity (Crude) |
| 1. Diazotization | Aniline, NaNO₂, HCl | 0-5 °C | 30-60 min | N/A (in situ) | N/A |
| 1. Sulfonylation | Diazonium Salt, SO₂, CuCl₂ | 5-25 °C | 3-6 hours | 70-85% | 85-95% |
| 2. Sulfonamide Formation | Sulfonyl Chloride, n-Propylamine, Et₃N | 0-25 °C | 2-16 hours | 85-95% | 90-98% |
| 3. Recrystallization | Crude Product, Solvent | Cooled from reflux | 2-12 hours | >85% recovery | >99% |
References
- BenchChem. (2025). Common Issues in Sulfonamide Synthesis and Solutions. BenchChem Technical Support.
- Google Patents. (2021). Process for the preparation of substituted benzene sulfonyl chlorides. CN112759536A.
- BenchChem. (2025). Application Notes and Protocols: Synthesis of 1-Bromo-3,5-dichlorobenzene via a Modified Sandmeyer Reaction. BenchChem Technical Support.
-
BYJU'S. (n.d.). Sandmeyer Reaction Mechanism. Retrieved January 23, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Sandmeyer Reaction. Retrieved January 23, 2026, from [Link]
Sources
- 1. Sandmeyer Reaction [organic-chemistry.org]
- 2. byjus.com [byjus.com]
- 3. CN112759536A - Process for the preparation of substituted benzene sulfonyl chlorides - Google Patents [patents.google.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. thieme-connect.com [thieme-connect.com]
Technical Support Center: A Guide to the Stability and Handling of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Introduction
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a specialized chemical compound integral to various advanced research and development applications. Its distinct molecular architecture, featuring a sulfonamide group, a bromine atom, and a trifluoromethyl group, provides unique chemical properties. However, the inherent reactivity of the sulfonamide and the carbon-bromine bond demands meticulous handling and storage protocols to prevent chemical decomposition and ensure the validity and reproducibility of experimental results. This guide offers comprehensive technical support for researchers, scientists, and drug development professionals, focusing on mitigating degradation and troubleshooting common stability issues.
Understanding the Chemical Stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
The stability profile of this compound is predominantly governed by its key functional moieties: the benzenesulfonamide and the trifluoromethyl group.
-
Benzenesulfonamide Moiety: The sulfonamide group is a known point of potential instability. Scientific literature indicates that various sulfonamides are susceptible to degradation through hydrolysis, particularly in strongly acidic or basic environments.[1][2] They can also be sensitive to photodegradation and oxidative conditions.[3] The sulfur-nitrogen bond represents a potential cleavage site, which can lead to the formation of the corresponding sulfonic acids and amines.
-
Trifluoromethyl Group: In stark contrast, the trifluoromethyl (-CF3) group is renowned for its exceptional stability.[4][5] This high degree of metabolic and chemical resilience is a primary reason for its widespread use in pharmaceutical design.[5] The strength of the carbon-fluorine bonds renders the -CF3 group resistant to a wide array of chemical transformations under typical experimental conditions.
-
Aromatic Ring and Halogen: The bromo- and trifluoromethyl-substituted benzene ring is generally stable. Nevertheless, the carbon-bromine bond can be labile under specific reductive or organometallic conditions. While not a concern during routine handling, this is a critical consideration in certain synthetic applications.
Based on these established chemical principles, it is reasonable to conclude that the most probable decomposition pathways for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide involve reactions of the sulfonamide group.
Troubleshooting Guide: A Proactive Approach to Preventing Decomposition
This section is structured in a question-and-answer format to directly address common challenges and observations related to the stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Question 1: I'm observing a new, unexpected spot on my TLC plate or an unknown peak in my LC-MS analysis after storing a solution of the compound for a few days. What is the likely cause?
Answer: This observation is a classic indicator of compound decomposition. The degradation of the sulfonamide moiety is the most probable cause. Several factors could be contributing to this issue:
-
Solvent Choice: Although many common organic solvents are appropriate, extended storage in protic solvents (e.g., methanol, ethanol) or aqueous solutions, particularly at non-neutral pH, can promote the hydrolysis of the sulfonamide bond.
-
pH of the Medium: Sulfonamides have demonstrated instability in acidic conditions.[1][2] If your experimental protocol involves an acidic medium, it is advisable to neutralize the solution before storage or, preferably, prepare it fresh for each use.
-
Exposure to Light: Aromatic compounds, including sulfonamides, can be sensitive to light.[6] Photodegradation can result in the formation of various byproducts.
-
Temperature: Elevated temperatures are known to accelerate the rate of chemical decomposition.[7]
Question 2: The physical appearance of my solid sample of the compound has changed (e.g., color, consistency). Can I still use it?
Answer: A noticeable change in the physical state of the solid compound is a strong indication of degradation. It is highly recommended to discard any sample that has visibly changed. To prevent this from occurring:
-
Proper Storage: The solid compound should be stored in a tightly sealed, opaque container to shield it from light and atmospheric moisture.[7][8]
-
Inert Atmosphere: For long-term storage, creating an inert atmosphere by displacing air with a gas like argon or nitrogen is a best practice to prevent oxidative degradation.
-
Temperature Control: Adhere to the storage temperature recommended by the supplier, which is typically in a refrigerator (2-8°C) or freezer (-20°C).[9]
Question 3: My experimental protocol requires the use of a strong base or acid with the compound. What precautions should I take?
Answer: The sulfonamide linkage is known to be susceptible to cleavage under harsh pH conditions.
-
Strong Bases: Strong bases can deprotonate the sulfonamide nitrogen. While generally more stable under basic than acidic conditions, this can sometimes lead to molecular rearrangement or decomposition. If a strong base is unavoidable, utilize the lowest effective temperature and minimize the reaction time.
-
Strong Acids: Strong acids are known to catalyze the hydrolysis of the sulfonamide bond.[2] If your protocol necessitates acidic conditions, consider using milder acids or protecting the sulfonamide group if the synthesis allows. Executing the reaction at a low temperature is crucial to minimize degradation.
Question 4: Are there specific classes of reagents that are incompatible with this compound?
Answer: Beyond strong acids and bases, exercise caution with the following:
-
Strong Reducing Agents: Reagents such as lithium aluminum hydride (LiAlH4) have the potential to reduce the sulfonamide group. The C-Br bond may also be susceptible to reduction.
-
Strong Oxidizing Agents: Advanced oxidation processes are effective in degrading sulfonamides.[3][10] Avoid contact with potent oxidants unless the explicit goal is to modify the molecule.
-
UV Light: As previously noted, UV irradiation can induce degradation.[3][11] It is important to protect your experiments from direct sunlight and other sources of UV radiation.
Frequently Asked Questions (FAQs)
Q: What are the optimal storage conditions for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide?
A: For maximal long-term stability, the solid compound should be stored in a cool, dark, and dry environment.[7][8] A refrigerator set to 2-8°C is a common recommendation.[9] The compound should be kept in a tightly sealed container, ideally under an inert atmosphere. Solutions should be prepared fresh whenever feasible. For short-term storage of a solution, use an anhydrous, aprotic solvent and store it in a tightly capped vial with minimal headspace at a low temperature, protected from light.
Q: In which solvents does the compound exhibit the greatest stability?
A: The compound is expected to be most stable in aprotic organic solvents like dichloromethane (DCM), tetrahydrofuran (THF), and ethyl acetate. While it is soluble in polar aprotic solvents such as DMSO and DMF, these solvents are hygroscopic and can absorb moisture from the air, which may facilitate hydrolysis over time.[12] Protic solvents and aqueous solutions should be used with the awareness that they can promote decomposition, especially over prolonged periods.
Q: How can I effectively monitor the purity of my compound over time?
A: The purity of the compound can be routinely monitored using standard analytical chemistry techniques:
-
Thin-Layer Chromatography (TLC): A rapid and straightforward method to qualitatively check for the presence of impurities.
-
High-Performance Liquid Chromatography (HPLC): Offers a quantitative assessment of purity.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): Can aid in the identification of potential degradation products.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: Provides detailed structural information and can detect the presence of impurities.
It is a good laboratory practice to regularly check the purity of your stock material, especially before its use in critical experiments.
Experimental Protocols for Preventing Decomposition
Protocol 1: Recommended Storage and Handling of the Solid Compound
-
Receiving and Initial Inspection: Upon receipt of the compound, carefully inspect the container for any signs of damage. Mark the date of receipt on the label.
-
Aliquoting: If you plan to use small quantities over an extended period, it is highly advisable to aliquot the solid into smaller, single-use vials. This practice minimizes the exposure of the bulk material to atmospheric moisture and temperature fluctuations.
-
Inert Atmosphere: For enhanced long-term storage, place the vials inside a larger container with a desiccant. For the highest level of stability, backfill the vials with an inert gas such as argon or nitrogen before sealing.
-
Storage Conditions: Store the sealed vials in a refrigerator at 2-8°C, ensuring they are protected from light.
Protocol 2: Preparation and Short-Term Storage of Stock Solutions
-
Solvent Selection: Choose a dry, aprotic solvent in which the compound is readily soluble.
-
Preparation: Prepare the solution at the desired concentration. Whenever possible, use a freshly opened bottle of anhydrous solvent to minimize water content.
-
Storage: Store the solution in a vial equipped with a PTFE-lined cap to guarantee a tight seal. To minimize the volume of air in the headspace, select a vial that is appropriately sized for the volume of your solution.
-
Labeling and Conditions: Clearly label the vial with the compound's name, concentration, the solvent used, and the date of preparation. Store the solution in a refrigerator and protect it from light. It is recommended to use the solution within a few days of preparation. For experiments of longer duration, preparing fresh solutions is the most reliable approach.
Visualizing Decomposition and Prevention Strategies
Potential Decomposition Pathway
Caption: A diagram illustrating the potential degradation of the sulfonamide bond.
Recommended Workflow for Stable Compound Handling
Caption: A recommended workflow for the proper handling of the compound.
Summary of Key Stability Parameters
| Parameter | Recommendation | Rationale |
| Storage Temperature | 2-8°C (Solid) | Reduces the rate of potential decomposition reactions.[7] |
| Light Exposure | Store in opaque containers or in a dark environment. | Prevents the photodegradation of the aromatic sulfonamide structure.[6][8] |
| pH | Avoid strongly acidic or basic conditions. | The sulfonamide bond is susceptible to hydrolysis at pH extremes.[1][2] |
| Atmosphere | Store under an inert gas (e.g., Ar, N2). | Minimizes the risk of oxidative degradation. |
| Solvent for Solutions | Use anhydrous, aprotic solvents. | Reduces the risk of solvent-mediated hydrolysis. |
| Solution Storage Time | Prepare fresh; if necessary, store for a minimal duration at 2-8°C. | Minimizes the potential for solvent-mediated degradation over time. |
By diligently adhering to these guidelines, researchers can substantially improve the stability of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, which will contribute to more reliable, accurate, and reproducible experimental outcomes.
References
-
3-Bromo-N-(3-methoxypropyl)-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-81-4; ChemWhat Code: 1365000. ChemWhat. Retrieved from [Link]
-
Standard Operating Procedure for Handling Storage and Disposal for Time Sensitive Chemicals. University of Notre Dame Risk Management and Safety. Retrieved from [Link]
-
Al-Rashida, M., et al. (2022). Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity. PubMed Central. Retrieved from [Link]
-
Trifluoromethyl group - Wikipedia. Retrieved from [Link]
-
Wang, J., et al. (2021). Enhanced Degradation of Sulfonamide Antibiotics by UV Irradiation Combined with Persulfate. MDPI. Retrieved from [Link]
-
J. M. (2025). The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. PubMed Central. Retrieved from [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Taylor & Francis Online. Retrieved from [Link]
-
Drug quality and storage | MSF Medical Guidelines. Médecins Sans Frontières. Retrieved from [Link]
-
Liu, D., et al. (2024). Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21. PubMed Central. Retrieved from [Link]
-
Reddit discussion on stability of trifluoromethyl-containing compounds. (2023). r/chemistry. Retrieved from [Link]
-
Alfredsson, G., & Ohlsson, A. (1998). Stability of sulphonamide drugs in meat during storage. PubMed. Retrieved from [Link]
-
Sulfonamide Degradation. Technical University of Munich. Retrieved from [Link]
-
The solubility of benzenesulfonamide studied both experimentally and... ResearchGate. Retrieved from [Link]
-
CHAPTER 1 AROMATIC WATERS. BS Publications. Retrieved from [Link]
-
N-Butyl 3-bromo-5-(trifluoromethyl)benzenesulfonamide. Pharmaffiliates. Retrieved from [Link]
-
Alizadeh, R., et al. (2020). Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study. PubMed. Retrieved from [Link]
-
Sharma, P., et al. (2024). Deciphering the degradation of sulfonamides by UV/chlorination in aqueous solution: kinetics, reaction pathways, and toxicological evolution. ResearchGate. Retrieved from [Link]
Sources
- 1. Isolation, identification, and optimization of conditions for the degradation of four sulfonamide antibiotics and their metabolic pathways in Pseudomonas stutzeri strain DLY-21 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Sulfonamide Degradation - Institut für Wasserchemie und Chemische Balneologie [ch.nat.tum.de]
- 3. mdpi.com [mdpi.com]
- 4. Trifluoromethyl group - Wikipedia [en.wikipedia.org]
- 5. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 6. bspublications.net [bspublications.net]
- 7. Drug quality and storage | MSF Medical Guidelines [medicalguidelines.msf.org]
- 8. riskmanagement.nd.edu [riskmanagement.nd.edu]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. Degradation of sulfonamide antibiotics using ozone-based advanced oxidation process: Experimental, modeling, transformation mechanism and DFT study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
Validation & Comparative
A Senior Application Scientist's Guide to the Comparative Analysis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide Analogs
For Researchers, Scientists, and Drug Development Professionals
The benzenesulfonamide scaffold is a privileged structure in medicinal chemistry, renowned for its role in a multitude of therapeutic agents. Its enduring appeal lies in its synthetic tractability and its ability to engage with a wide array of biological targets, often through coordination with a metal ion in an enzyme active site. This guide focuses on a specific, highly functionalized member of this class: 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. We will provide a comparative analysis of its analogs, grounded in experimental data and established medicinal chemistry principles, to offer a strategic roadmap for lead optimization efforts.
The Core Scaffold: Rationale for Analog Development
The parent compound, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, presents a compelling starting point for a drug discovery campaign. Its key features include:
-
The Sulfonamide Moiety: This zinc-binding group is critical for the inhibition of metalloenzymes, most notably the carbonic anhydrases (CAs).[1][2]
-
The Trifluoromethyl Group: This strongly electron-withdrawing group modulates the pKa of the sulfonamide, enhancing its binding affinity to the target enzyme. It also improves metabolic stability and lipophilicity.[3]
-
The N-propyl Group: This substituent can be varied to probe hydrophobic pockets within the enzyme's active site, influencing both potency and selectivity.[2]
-
The Bromo Substituent: This serves as a versatile synthetic handle, allowing for the introduction of a wide range of chemical diversity through modern cross-coupling reactions.
The primary objective of analog development is to systematically modify these positions to enhance potency, selectivity against off-target isoforms, and overall drug-like properties. This guide will explore the structure-activity relationships (SAR) that emerge from these modifications.
Synthetic Pathways: A Modular Approach to Analog Generation
A robust and adaptable synthetic strategy is crucial for generating a diverse library of analogs for SAR studies. The most efficient route involves the preparation of a key intermediate, the corresponding benzenesulfonyl chloride, followed by its reaction with a variety of amines.
General Synthetic Workflow:
Figure 1: General synthetic workflow for the preparation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide analogs.
Experimental Protocol: Synthesis of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
Preparation of 3-Bromo-5-(trifluoromethyl)benzenesulfonyl chloride:
-
To a stirred suspension of 3-bromo-5-(trifluoromethyl)aniline (1.0 eq) in a mixture of concentrated hydrochloric acid and glacial acetic acid at 0°C, a solution of sodium nitrite (1.1 eq) in water is added dropwise, maintaining the temperature below 5°C.
-
The resulting diazonium salt solution is then slowly added to a pre-saturated solution of sulfur dioxide in glacial acetic acid containing a catalytic amount of copper(II) chloride.
-
The reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours.
-
The mixture is then poured onto crushed ice, and the precipitated sulfonyl chloride is collected by filtration, washed with cold water, and dried under vacuum.
-
-
Sulfonamide Formation:
-
The crude 3-bromo-5-(trifluoromethyl)benzenesulfonyl chloride (1.0 eq) is dissolved in a suitable solvent such as dichloromethane or tetrahydrofuran.
-
To this solution, n-propylamine (1.2 eq) and a base such as pyridine or triethylamine (1.5 eq) are added, and the mixture is stirred at room temperature for 12-18 hours.
-
The reaction is monitored by thin-layer chromatography. Upon completion, the reaction mixture is diluted with ethyl acetate and washed sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
-
The organic layer is dried over anhydrous magnesium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography on silica gel to yield the desired product.
-
Comparative Analysis of Analog Performance: A Focus on Carbonic Anhydrase Inhibition
To provide a tangible context for our analysis, we will consider the inhibition of human carbonic anhydrase II (hCA II), a well-studied, ubiquitous isoform, and a tumor-associated isoform, hCA IX, as representative targets. The data presented in the following tables are illustrative and based on established trends in the literature.[1][2][4]
Structure-Activity Relationship at the N-Alkyl Position
The N-substituent of the sulfonamide plays a crucial role in interacting with the hydrophobic half of the CA active site.[2] Varying the size and nature of this group can significantly impact both potency and isoform selectivity.
| Analog | N-Substituent | IC50 (nM) vs. hCA II | IC50 (nM) vs. hCA IX | Key Insights |
| Parent | n-Propyl | 120 | 25 | Establishes baseline activity. |
| A1 | Ethyl | 250 | 45 | Reduced chain length decreases hydrophobic interactions, lowering potency. |
| A2 | Isopropyl | 95 | 20 | Branching is well-tolerated and can improve packing in the active site. |
| A3 | n-Butyl | 70 | 15 | Increased chain length enhances hydrophobic interactions, improving potency. |
| A4 | Cyclobutyl | 85 | 18 | Cyclic structures can confer favorable conformational rigidity. |
| A5 | Benzyl | 30 | 8 | The aromatic ring can engage in additional π-π or hydrophobic interactions. |
Interpretation: The data demonstrates a clear trend: increasing the lipophilicity and size of the N-substituent generally leads to enhanced inhibitory activity against both isoforms. The significant increase in potency observed with the benzyl group (A5) suggests the presence of an accessible aromatic-binding region within the active site, a feature that can be further exploited in analog design.
Diversification of the Aromatic Core via Cross-Coupling
The bromine atom at the 3-position is a key point for diversification. Palladium-catalyzed cross-coupling reactions, such as the Suzuki and Sonogashira couplings, are powerful tools for introducing new aryl and alkynyl groups, respectively.[5] This allows for the exploration of additional binding pockets and can significantly impact selectivity.
Figure 2: Diversification of the 3-bromo position using palladium-catalyzed cross-coupling reactions.
| Analog | 3-Substituent | IC50 (nM) vs. hCA II | IC50 (nM) vs. hCA IX | Selectivity (hCA II / hCA IX) | Key Insights |
| Parent | Bromo | 120 | 25 | 4.8 | Baseline selectivity. |
| B1 | Phenyl | 90 | 18 | 5.0 | Modest improvement in potency. |
| B2 | 4-Methoxyphenyl | 85 | 12 | 7.1 | Electron-donating group enhances potency and selectivity. |
| B3 | 4-Fluorophenyl | 100 | 22 | 4.5 | Minimal impact on activity. |
| B4 | Thien-2-yl | 75 | 15 | 5.0 | Heteroaromatic rings are well-tolerated. |
| B5 | Phenylethynyl | 50 | 8 | 6.3 | The linear, rigid linker may access a deeper pocket, improving potency. |
Interpretation: Modification at the 3-position can fine-tune the electronic and steric properties of the inhibitor, leading to improved potency and selectivity. The introduction of an extended, rigid moiety via a Sonogashira coupling (B5) proved particularly effective, suggesting that this vector can be further explored to optimize interactions with the target enzyme.
Ensuring Scientific Integrity: Self-Validating Protocols
To ensure the reliability and reproducibility of our findings, all experimental protocols must be self-validating. For enzyme inhibition assays, this means not only determining the IC50 value but also elucidating the mechanism of inhibition.
Experimental Protocol: Carbonic Anhydrase Inhibition Assay
-
Enzyme and Substrate Preparation: A stock solution of purified hCA II or hCA IX is prepared in the appropriate buffer (e.g., Tris-SO4). A stock solution of the substrate, 4-nitrophenyl acetate (4-NPA), is prepared in acetonitrile.
-
Compound Preparation: Test compounds are dissolved in DMSO to create high-concentration stock solutions, from which serial dilutions are made.
-
Assay Procedure:
-
In a 96-well plate, add buffer, enzyme solution, and the test compound at various concentrations.
-
Include positive controls (a known inhibitor, e.g., acetazolamide) and negative controls (DMSO vehicle).
-
Pre-incubate the enzyme and inhibitor for a defined period (e.g., 15 minutes) at room temperature.
-
Initiate the reaction by adding the 4-NPA substrate.
-
Monitor the hydrolysis of 4-NPA to 4-nitrophenol by measuring the increase in absorbance at 400 nm over time using a plate reader.
-
-
Data Analysis:
-
Calculate the initial reaction rates from the linear portion of the absorbance curves.
-
Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.
-
Determine the IC50 value by fitting the data to a dose-response curve.
-
To determine the inhibition mechanism (e.g., competitive, non-competitive), the assay is repeated at various substrate concentrations, and the data are analyzed using Lineweaver-Burk or Dixon plots.
-
Future Directions and Optimization Strategies
The comparative analysis presented herein illuminates several promising avenues for the continued optimization of the 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide scaffold:
-
Exploiting Aromatic Interactions: The enhanced potency of the N-benzyl (A5) and 3-phenylethynyl (B5) analogs strongly suggests that incorporating and optimizing aromatic interactions is a fruitful strategy. Further exploration of substituted aryl and heteroaryl groups at both positions is warranted.
-
Balancing Lipophilicity and Potency: While increased lipophilicity has generally correlated with higher potency in this series, it is crucial to maintain favorable physicochemical properties to ensure good oral bioavailability and avoid issues with non-specific binding.
-
Targeting Selectivity: The development of isoform-selective inhibitors is a key goal in modern drug discovery.[2] By systematically exploring the chemical space around the core scaffold, it may be possible to identify substituents that exploit subtle differences in the active sites of different CA isoforms, leading to highly selective inhibitors.
References
-
Benzenesulfonamide Analogs: Synthesis, Anti-GBM Activity and Pharmacoprofiling. National Institutes of Health. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health. Available at: [Link]
-
Novel small molecule inhibitors of 3-phosphoinositide-dependent kinase-1. PubMed. Available at: [Link]
-
Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. MDPI. Available at: [Link]
-
Synthesis and biological evaluation of trifluoromethyl-containing auxin derivatives. National Institutes of Health. Available at: [Link]
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]
-
Protein Kinase Inhibitors. Blue Ridge Institute for Medical Research. Available at: [Link]
-
Biological activity of a benzene sulfonamide on perfusion pressure and coronary resistance using an isolated rat heart model. ResearchGate. Available at: [Link]
-
Privileged Scaffold Hybridization in the Design of Carbonic Anhydrase Inhibitors. National Institutes of Health. Available at: [Link]
-
Discovery of Inhibitors of Trypanosoma brucei by Phenotypic Screening of a Focused Protein Kinase Library. PubMed. Available at: [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Design, synthesis and preliminary antimicrobial evaluation of N-alkyl chain-tethered C-5 functionalized bis-isatins. Royal Society of Chemistry. Available at: [Link]
-
Synthesis and biological evaluation of a nonsteroidal bromine-76-labeled androgen receptor ligand 3-[76Br]bromo-hydroxyflutamide. PubMed. Available at: [Link]
-
Structure-Activity Relationship Studies Based on 3D-QSAR CoMFA/CoMSIA for Thieno-Pyrimidine Derivatives as Triple Negative Breast Cancer Inhibitors. MDPI. Available at: [Link]
-
SU14813: a novel multiple receptor tyrosine kinase inhibitor with potent antiangiogenic and antitumor activity. PubMed. Available at: [Link]
-
Design, synthesis, and carbonic anhydrase inhibition activities of Schiff bases incorporating benzenesulfonamide scaffold: Molecular docking application. National Institutes of Health. Available at: [Link]
-
Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors. National Institutes of Health. Available at: [Link]
-
Five-Membered Heterocyclic Sulfonamides as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
Sources
- 1. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Design, synthesis and biological evaluation of arylsulfonamides as ADAMTS7 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
The Halogen Effect: A Comparative Guide to the Efficacy of Brominated vs. Chlorinated Benzenesulfonamides
In the landscape of medicinal chemistry and drug development, the benzenesulfonamide scaffold stands as a privileged structure, forming the foundation of a multitude of therapeutic agents. The strategic modification of this core, particularly through halogenation, has proven to be a powerful tool for modulating physicochemical properties and enhancing biological activity. This guide provides an in-depth, objective comparison of the efficacy of brominated versus chlorinated benzenesulfonamides, drawing upon experimental data to inform researchers, scientists, and drug development professionals in their pursuit of novel therapeutics.
Introduction: The Significance of Halogenation in Benzenesulfonamide Drug Design
The introduction of halogen atoms—most commonly chlorine and bromine—into the benzenesulfonamide framework can profoundly influence a molecule's pharmacokinetic and pharmacodynamic profile. Halogenation can impact lipophilicity, metabolic stability, and binding affinity to target proteins. These modifications are not merely incremental; the choice between a bromine and a chlorine substituent can lead to distinct biological outcomes, a critical consideration in lead optimization. This guide will explore these differences through the lens of two primary applications: antimicrobial activity and enzyme inhibition, focusing on carbonic anhydrases.
Comparative Efficacy Analysis
Antimicrobial Activity: A Tale of Two Halogens in Different Environments
A compelling illustration of the differential effects of bromination and chlorination is found in the antimicrobial properties of N-halo-benzenesulfonamides. A direct comparison between N-bromo-4-methylbenzenesulfonamide sodium (Bromamine T) and its chlorinated analog, N-chloro-4-methylbenzenesulfonamide sodium (Chloramine T), reveals a nuanced relationship between the choice of halogen and the biological context.
In the absence of a significant organic (protein) load, brominated compounds generally exhibit superior bactericidal activity. However, this advantage can be reversed in a protein-rich environment, such as a wound bed or mucous membranes.[1][2]
Table 1: Comparative Bactericidal Activity of Bromamine T and Chloramine T
| Condition | Organism | Compound | Observation | Reference |
| Without Protein Load | E. coli, S. aureus | Bromamine T | Higher bactericidal activity compared to Chloramine T. | [1] |
| With Protein Load (Peptone) | E. coli, S. aureus | Chloramine T | Higher potential as a topical anti-infective due to reduced loss of activity. | [1] |
| With Protein Load (Peptone) | Bromamine T | Increased loss of bactericidal activity. | [1] |
This reversal of efficacy underscores a critical principle in drug design: the environment of action can dictate the optimal chemical structure. The higher reactivity of the N-Br bond may lead to more potent antimicrobial action in clean conditions, but it also renders the molecule more susceptible to inactivation by organic matter. Conversely, the greater stability of the N-Cl bond in chloramine T allows it to retain its activity more effectively in complex biological milieu.[1]
Logical Relationship: Impact of Protein Load on Halogenated Benzenesulfonamide Efficacy
Caption: Efficacy of N-halo-benzenesulfonamides is context-dependent.
Enzyme Inhibition: A Case Study of Carbonic Anhydrases
Benzenesulfonamides are classic inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial in various physiological processes.[3] Halogenation of the benzenesulfonamide ring is a common strategy to enhance inhibitory potency and modulate isoform selectivity.
A comparative study of halogenated benzenesulfonamide derivatives provides quantitative insights into the impact of bromine versus chlorine substitution on the inhibition of several human carbonic anhydrase (hCA) isoforms.[3]
Table 2: Inhibition Constants (Kᵢ) of Halogenated Benzenesulfonamides against hCA Isoforms
| Compound | Substitution | hCA I (Kᵢ, nM) | hCA II (Kᵢ, nM) | hCA IX (Kᵢ, nM) | hCA XII (Kᵢ, nM) | Reference |
| 3e | 2-Bromophenyl | 29.8 | 3.0 | 341.8 | 161.0 | [3] |
| 3g | 4-Chlorophenyl | 16.7 | 6.0 | 72.1 | 47.2 | [3] |
| AAZ | Reference | 250 | 12.1 | 25.7 | 5.7 | [3] |
AAZ: Acetazolamide, a standard carbonic anhydrase inhibitor.
The data reveals a complex structure-activity relationship (SAR):
-
Against hCA I and hCA II (cytosolic isoforms): The 2-bromophenyl derivative (3e ) is a more potent inhibitor of the physiologically dominant hCA II isoform (Kᵢ = 3.0 nM) compared to the 4-chlorophenyl analog (3g , Kᵢ = 6.0 nM). Conversely, the chlorinated compound shows slightly higher potency against hCA I.[3]
-
Against hCA IX and hCA XII (tumor-associated isoforms): The 4-chlorophenyl derivative (3g ) is a significantly more potent inhibitor of both cancer-related isoforms compared to the 2-bromophenyl derivative (3e ). This is particularly pronounced for hCA IX, where the Kᵢ is nearly five times lower.[3]
These findings highlight that not only the nature of the halogen but also its position on the phenyl ring are critical determinants of inhibitory activity and isoform selectivity. The 4-chlorophenyl substitution appears particularly favorable for targeting the tumor-associated hCA IX and XII.[3]
Experimental Protocols
To ensure the reproducibility and validation of the presented findings, detailed methodologies for the key assays are provided below.
Protocol: Antimicrobial Susceptibility Testing (Quantitative Killing Test)
This protocol is designed to determine the bactericidal activity of halogenated benzenesulfonamides.
Causality Behind Experimental Choices:
-
Washed Microorganisms: Using washed microorganisms minimizes the interference of residual growth media, ensuring that the observed killing is a direct result of the compound's activity.
-
Inclusion of Peptone: The parallel experiment with peptone simulates a protein-rich environment, which is crucial for assessing the compound's stability and efficacy in a more biologically relevant context.
-
Neutralization: Stopping the reaction with a neutralizer at specific time points is essential for accurately quantifying the surviving bacteria.
Step-by-Step Methodology:
-
Bacterial Culture Preparation: Culture Escherichia coli or Staphylococcus aureus in a suitable broth medium overnight at 37°C.
-
Harvesting and Washing: Centrifuge the bacterial culture to pellet the cells. Wash the pellet three times with a sterile phosphate-buffered saline (PBS) to remove media components.
-
Inoculum Preparation: Resuspend the final pellet in PBS and adjust the optical density to achieve a starting concentration of approximately 10⁶ colony-forming units (CFU)/mL.
-
Assay Setup:
-
Condition 1 (Without Protein): In a sterile tube, mix the bacterial suspension with the test compound (e.g., Bromamine T or Chloramine T) at the desired concentration in PBS.
-
Condition 2 (With Protein): In a separate tube, perform the same mixture but in PBS supplemented with a defined concentration of peptone (e.g., 0.05%).
-
-
Incubation: Incubate the tubes at a controlled temperature (e.g., 37°C).
-
Sampling and Neutralization: At predetermined time points (e.g., 0, 5, 15, 30 minutes), withdraw an aliquot from each tube and immediately transfer it to a solution containing a suitable neutralizer (e.g., sodium thiosulfate) to stop the antimicrobial action.
-
Quantification: Perform serial dilutions of the neutralized samples and plate them on nutrient agar plates.
-
Colony Counting: Incubate the plates overnight at 37°C and count the resulting colonies to determine the number of viable bacteria (CFU/mL) at each time point.
-
Data Analysis: Plot the log₁₀ reduction in CFU/mL against time to generate killing curves and compare the efficacy of the compounds.
Experimental Workflow: Antimicrobial Killing Test
Caption: Workflow for assessing bactericidal activity.
Protocol: Carbonic Anhydrase Inhibition Assay (Stopped-Flow)
This protocol measures the inhibition of CA-catalyzed CO₂ hydration.
Causality Behind Experimental Choices:
-
Stopped-Flow Technique: This method is essential for measuring rapid enzymatic reactions, like the one catalyzed by carbonic anhydrase, by enabling the observation of the initial rates of reaction immediately after mixing the enzyme and substrate.[4]
-
pH Indicator: A pH indicator is used to monitor the change in proton concentration resulting from the CO₂ hydration reaction, providing a real-time readout of enzyme activity.
-
CO₂ as Substrate: A CO₂-saturated solution is used as the substrate, and its hydration to bicarbonate and a proton is the reaction being measured.
Step-by-Step Methodology:
-
Reagent Preparation:
-
Buffer: Prepare a buffer solution (e.g., Tris-HCl) at a specific pH (e.g., 7.5) containing a pH indicator (e.g., p-nitrophenol).
-
Enzyme Solution: Prepare solutions of the desired human carbonic anhydrase isoform at a constant concentration in the buffer.
-
Inhibitor Solutions: Prepare serial dilutions of the brominated and chlorinated benzenesulfonamide inhibitors in a suitable solvent (e.g., DMSO) and then dilute further in the buffer.
-
Substrate Solution: Prepare a CO₂-saturated water solution.
-
-
Assay Procedure:
-
Equilibrate the enzyme and inhibitor solutions by pre-incubating them for a set period (e.g., 15 minutes) at a controlled temperature (e.g., 25°C).
-
Load the enzyme-inhibitor mixture into one syringe of the stopped-flow instrument and the CO₂-saturated solution into the other.
-
-
Data Acquisition:
-
Rapidly mix the contents of the two syringes. The hydration of CO₂ to bicarbonate and a proton will cause a change in pH, which is detected by the change in absorbance of the pH indicator.
-
Record the change in absorbance over time for the initial phase of the reaction.
-
-
Data Analysis:
-
Determine the initial rate of the enzymatic reaction from the slope of the absorbance versus time curve.
-
Measure the rates at various inhibitor concentrations.
-
Calculate the inhibition constant (Kᵢ) by fitting the data to the appropriate inhibition model (e.g., Michaelis-Menten for competitive inhibition).
-
Conclusion and Future Directions
The comparative analysis of brominated and chlorinated benzenesulfonamides reveals that the choice of halogen is a critical decision in drug design, with significant consequences for biological activity.
-
In the realm of antimicrobial agents , the superior intrinsic activity of brominated derivatives may be offset by their reduced stability in proteinaceous environments, where chlorinated analogs can prove more robust.[1]
-
For carbonic anhydrase inhibition , halogenation generally enhances potency, but the specific halogen and its substitution pattern are key to achieving desired isoform selectivity. The data presented suggests that chlorination may be particularly advantageous for targeting tumor-associated isoforms hCA IX and XII.[3]
This guide underscores the necessity of empirical testing to validate design hypotheses. Future research should focus on expanding the direct comparative analysis of a wider range of brominated and chlorinated benzenesulfonamides against a broader panel of biological targets. Such studies, guided by the principles of structure-activity relationships, will continue to refine our ability to rationally design more effective and selective therapeutics based on the versatile benzenesulfonamide scaffold.
References
-
Supuran, C. T. (2023). Carbonic anhydrase inhibitors – Knowledge and References. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Ghorab, M. M., et al. (2022). Carbonic Anhydrase Inhibition Activities of Schiff's Bases Based on Quinazoline-Linked Benzenesulfonamide. Molecules. [Link]
-
Nagl, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. Journal of Applied Microbiology. [Link]
-
Demirdag, R., et al. (2016). Inhibitory effects of sulfenimides on human and bovine carbonic anhydrase enzymes. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Angeli, A., et al. (2021). Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases. PLOS ONE. [Link]
-
Nagl, M., et al. (2014). Superior bactericidal activity of N-bromine compounds compared to their N-chlorine analogues can be reversed under protein load. ResearchGate. [Link]
-
Carta, F., et al. (2003). Carbonic Anhydrase Inhibitors. Inhibition of Tumor-Associated Isozyme IX by Halogenosulfanilamide and Halogenophenylaminobenzolamide Derivatives. Journal of Medicinal Chemistry. [Link]
-
Angeli, A., et al. (2022). Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells. Journal of Enzyme Inhibition and Medicinal Chemistry. [Link]
-
Paketuryte, V., et al. (2019). Pyrrolidinone-bearing methylated and halogenated benzenesulfonamides as inhibitors of carbonic anhydrases. Bioorganic & Medicinal Chemistry. [Link]
-
Gieling, R. G., et al. (2017). A Novel Stopped-Flow Assay for Quantitating Carbonic-Anhydrase Activity and Assessing Red-Blood-Cell Hemolysis. Frontiers in Physiology. [Link]
-
Maren, T. H. (1992). Direct measurements of the rate constants of sulfonamides with carbonic anhydrase. Molecular Pharmacology. [Link]
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. Novel benzenesulfonamides containing a dual triazole moiety with selective carbonic anhydrase inhibition and anticancer activity - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Benzenesulfonamides with different rigidity-conferring linkers as carbonic anhydrase inhibitors: an insight into the antiproliferative effect on glioblastoma, pancreatic, and breast cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Thiazide and other Cl-benzenesulfonamide-bearing clinical drug affinities for human carbonic anhydrases - PMC [pmc.ncbi.nlm.nih.gov]
A Researcher's Guide to Validating the Antibacterial Efficacy of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
In the face of escalating antimicrobial resistance, the scientific community is in a perpetual search for novel antibacterial agents. This guide provides a comprehensive framework for the validation of the antibacterial activity of a novel sulfonamide derivative, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. We will delve into the experimental design, present hypothetical comparative data against established antibiotics, and interpret the potential therapeutic value of this compound. This document is intended for researchers, scientists, and professionals in the field of drug development.
Introduction: The Promise of a Novel Sulfonamide
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic compound belonging to the sulfonamide class of drugs.[1] Historically, sulfonamides were the first class of synthetic antimicrobial agents to be used systemically and have been instrumental in combating bacterial infections.[1] They are known for their broad-spectrum activity against both Gram-positive and some Gram-negative bacteria.[2] The unique structural modifications of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, specifically the bromo and trifluoromethyl substitutions on the benzene ring and the N-propyl group, warrant a thorough investigation of its antibacterial potential.
Postulated Mechanism of Action: A Competitive Antagonist
Sulfonamides act as competitive inhibitors of the bacterial enzyme dihydropteroate synthase (DHPS).[1][3] This enzyme is crucial for the synthesis of folic acid, an essential nutrient for bacterial DNA and protein synthesis.[4][5] By mimicking the natural substrate of DHPS, para-aminobenzoic acid (PABA), sulfonamides block the folic acid synthesis pathway, leading to a bacteriostatic effect, where bacterial growth and multiplication are inhibited.[1][3][5] It is hypothesized that 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide follows this established mechanism of action.
Caption: Postulated mechanism of action of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide.
Experimental Validation: A Step-by-Step Protocol
To empirically validate the antibacterial activity of our target compound, a series of standardized in vitro assays are essential. The following protocols for determining the Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) are based on the guidelines from the Clinical and Laboratory Standards Institute (CLSI).[6]
Materials
-
Test Compound: 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
-
Control Antibiotics: Sulfamethoxazole, Ciprofloxacin
-
Bacterial Strains:
-
Staphylococcus aureus (ATCC 29213) - Gram-positive
-
Enterococcus faecalis (ATCC 29212) - Gram-positive
-
Escherichia coli (ATCC 25922) - Gram-negative
-
Pseudomonas aeruginosa (ATCC 27853) - Gram-negative
-
-
Media: Cation-adjusted Mueller-Hinton Broth (CAMHB), Mueller-Hinton Agar (MHA)
-
Equipment: 96-well microtiter plates, incubator, spectrophotometer
Minimum Inhibitory Concentration (MIC) Assay Protocol
The MIC is the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism after overnight incubation.[6][7] The broth microdilution method is a standard procedure for determining MIC values.[8][9]
-
Preparation of Inoculum: Aseptically pick 3-5 isolated colonies of the test bacterium from a fresh (18-24 hours) MHA plate. Suspend the colonies in sterile saline to match the turbidity of a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL).
-
Preparation of Test Compound and Controls: Prepare a stock solution of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide and the control antibiotics in a suitable solvent. Perform serial two-fold dilutions in CAMHB in a 96-well microtiter plate to achieve a range of concentrations.
-
Inoculation: Dilute the standardized bacterial suspension in CAMHB to a final concentration of approximately 5 x 10^5 CFU/mL in each well of the microtiter plate.
-
Incubation: Incubate the plates at 35 ± 2 °C for 16-20 hours in ambient air.
-
Reading Results: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the organism.
Minimum Bactericidal Concentration (MBC) Assay Protocol
The MBC is the lowest concentration of an antimicrobial agent required to kill 99.9% of the initial bacterial inoculum.[10][11]
-
Subculturing: Following the MIC determination, take a 10 µL aliquot from each well that shows no visible growth and plate it onto an MHA plate.[12]
-
Incubation: Incubate the MHA plates at 35 ± 2 °C for 18-24 hours.
-
Reading Results: The MBC is the lowest concentration that results in no more than 0.1% survival of the initial inoculum (i.e., a 99.9% kill rate).[10]
Caption: Experimental workflow for MIC and MBC determination.
Comparative Antibacterial Spectrum: Hypothetical Data
The following table presents hypothetical MIC and MBC values for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide and control antibiotics against a panel of Gram-positive and Gram-negative bacteria.
| Organism | Gram Stain | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | Sulfamethoxazole | Ciprofloxacin |
| MIC (µg/mL) | MBC (µg/mL) | MIC (µg/mL) | ||
| S. aureus (ATCC 29213) | Positive | 8 | 32 | 16 |
| E. faecalis (ATCC 29212) | Positive | 16 | 64 | 32 |
| E. coli (ATCC 25922) | Negative | 32 | >128 | 64 |
| P. aeruginosa (ATCC 27853) | Negative | >128 | >128 | >128 |
Interpretation of Results
Based on the hypothetical data, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide demonstrates moderate activity against Gram-positive bacteria, with MIC values of 8 µg/mL and 16 µg/mL for S. aureus and E. faecalis, respectively. This activity is superior to that of the parent sulfonamide, sulfamethoxazole. The MBC values suggest a predominantly bacteriostatic effect, which is characteristic of sulfonamides.[1][5]
The compound exhibits weaker activity against the Gram-negative bacterium E. coli and appears to be inactive against P. aeruginosa. This is not unexpected, as the outer membrane of Gram-negative bacteria can present a significant barrier to drug penetration.[13] The lack of activity against P. aeruginosa is also a known limitation of many sulfonamides.[2]
In comparison, ciprofloxacin, a broad-spectrum fluoroquinolone, shows potent bactericidal activity against all tested strains, highlighting its established clinical utility.
Conclusion and Future Directions
The hypothetical validation of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide suggests that it is a promising lead compound for the development of new antibacterial agents, particularly against Gram-positive pathogens. Its potential for improved potency over existing sulfonamides warrants further investigation.
Future studies should focus on:
-
Broad-spectrum screening: Testing against a wider panel of clinical isolates, including resistant strains like MRSA.
-
Mechanism of action studies: Confirming the inhibition of dihydropteroate synthase.
-
Structure-activity relationship (SAR) studies: Synthesizing and testing analogs to optimize potency and spectrum.
-
In vivo efficacy studies: Evaluating the compound's performance in animal models of infection.
-
Toxicity profiling: Assessing the compound's safety profile.
This structured approach to validation is crucial for advancing promising new chemical entities from the laboratory to potential clinical applications.
References
-
Akbar, S. (2020). Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. RSC Advances, 10(44), 26553-26566. Available from: [Link]
-
Balouiri, M., Sadiki, M., & Ibnsouda, S. K. (2016). Methods for in vitro evaluating antimicrobial activity: A review. Journal of Pharmaceutical Analysis, 6(2), 71-79. Available from: [Link]
-
Cleveland Clinic. (2022). Sulfonamides. Available from: [Link]
-
Clinical and Laboratory Standards Institute. (n.d.). CLSI Guidelines. Available from: [Link]
-
Study.com. (n.d.). Sulfonamide: Mechanism of Action & Uses. Available from: [Link]
-
Wiegand, I., Hilpert, K., & Hancock, R. E. (2008). Agar and broth dilution methods to determine the minimal inhibitory concentration (MIC) of antimicrobial substances. Nature Protocols, 3(2), 163-175. Available from: [Link]
-
Microbe Online. (2022). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC). Available from: [Link]
-
BMG LABTECH. (n.d.). The minimum bactericidal concentration of antibiotics. Available from: [Link]
-
The Open University. (n.d.). 4.1 Gram-positive and Gram-negative bacteria. Available from: [Link]
-
protocols.io. (2023). Minimum Inhibitory Concentration (MIC) and Minimum Bactericidal Concentration (MBC) Assays Using Broth Microdilution Method. Available from: [Link]
-
MSD Manual Professional Edition. (n.d.). Sulfonamides. Available from: [Link]
Sources
- 1. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Sulfonamides - Infectious Diseases - MSD Manual Professional Edition [msdmanuals.com]
- 4. my.clevelandclinic.org [my.clevelandclinic.org]
- 5. Sulfonamide: Mechanism of Action & Uses - Video | Study.com [study.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. idexx.dk [idexx.dk]
- 8. protocols.io [protocols.io]
- 9. Evaluation of novel compounds as anti-bacterial or anti-virulence agents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. bmglabtech.com [bmglabtech.com]
- 11. microchemlab.com [microchemlab.com]
- 12. bio-protocol.org [bio-protocol.org]
- 13. Understanding antibiotic resistance: Week 2: 4.1 | OpenLearn - Open University [open.edu]
A Comparative Guide to the Cross-Reactivity Profiling of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
This guide provides a comprehensive framework for characterizing the target selectivity and cross-reactivity of the novel compound, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. As this molecule lacks extensive prior characterization, we present a systematic, multi-assay strategy to identify its primary biological targets and compare its selectivity against established pharmacological agents. This document is intended for researchers, scientists, and drug development professionals engaged in the early-stage evaluation of new chemical entities.
Introduction: Deconstructing the Candidate
3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide is a synthetic organic compound featuring a benzenesulfonamide core. This scaffold is a well-established pharmacophore present in a wide array of clinically approved drugs.[1][2] The molecule's design incorporates two key halogen substituents known to modulate pharmacological properties:
-
Trifluoromethyl (-CF3) Group: This moiety is a cornerstone of modern medicinal chemistry, often introduced to enhance metabolic stability, increase lipophilicity, and improve target binding affinity.[3][4][5] Its strong electron-withdrawing nature can significantly alter the electronic properties of the aromatic ring.
-
Bromo (-Br) Group: The inclusion of a bromine atom can influence the compound's pharmacokinetic profile and create specific halogen bonds with target proteins, potentially increasing therapeutic activity or altering selectivity.[6][7]
Given the prevalence of the benzenesulfonamide core in established inhibitors, we hypothesize that the primary biological targets for this compound are likely to be found within two major enzyme families: Carbonic Anhydrases (CAs) and Protein Kinases .
-
Carbonic Anhydrase Inhibition: Benzenesulfonamides are the archetypal inhibitors of CAs, a family of zinc metalloenzymes crucial for pH regulation and other physiological processes.[8][9][10] Drugs like Acetazolamide are classic examples used to treat glaucoma, epilepsy, and altitude sickness.[11][12]
-
Kinase Inhibition: More recently, benzenesulfonamide derivatives have been identified as potent inhibitors of various protein kinases, which are critical regulators of cell signaling.[13] This has made them attractive scaffolds for the development of anticancer agents, such as PI3K/mTOR and AXL kinase inhibitors.[14][15]
This guide outlines a logical, tiered experimental workflow to test these hypotheses, identify the primary target(s), and rigorously assess the compound's selectivity profile in comparison to benchmark inhibitors.
The Comparative Framework: Selecting Benchmark Compounds
To objectively evaluate the selectivity of our test compound, "Compound-X" (3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide), we have selected a panel of well-characterized drugs that represent the hypothesized target classes and a key off-target class.
| Compound | Class | Rationale for Inclusion |
| Acetazolamide | Broad-Spectrum Carbonic Anhydrase Inhibitor | The "gold standard" positive control for CA inhibition.[5][16][11] |
| Staurosporine | Broad-Spectrum Kinase Inhibitor | A potent but highly non-selective kinase inhibitor; used to benchmark broad kinase activity.[2][3][17][18] |
| Dasatinib | Multi-Targeted Tyrosine Kinase Inhibitor | A clinically relevant, potent inhibitor of BCR-ABL and Src family kinases; represents a more selective kinase inhibitor profile.[13][19][20][21] |
| Propranolol | Beta-Adrenergic Antagonist (GPCR) | A representative of a large, structurally distinct major drug target class (GPCRs) to test for broad cross-reactivity.[1][22][23] |
Experimental Workflow for Selectivity Profiling
Our approach is a multi-stage process designed to move from broad, high-throughput screening to specific, cell-based validation of target engagement.
Caption: High-level workflow for characterizing a novel compound.
Phase 1: Primary Target Identification
The initial phase aims to broadly screen Compound-X against the hypothesized target families to identify high-affinity interactions.
The KINOMEscan® platform is a competition-based binding assay that quantitatively measures the interaction of a compound against a large panel of human kinases.[7][24][25][26] This ATP-independent assay is highly effective for identifying direct physical interactions.
Experimental Protocol (Adapted from Eurofins DiscoverX methodology): [24][25]
-
Assay Principle: Kinases are tagged with DNA and incubated with an immobilized, active-site directed ligand. The test compound is added in competition. The amount of kinase bound to the solid support is measured via qPCR of the DNA tag.
-
Procedure:
-
Compound-X and benchmark inhibitors (Staurosporine, Dasatinib) are prepared at a standard screening concentration (e.g., 10 µM).
-
Each compound is incubated with each of the 400+ kinases in the panel in the presence of the immobilized ligand.
-
Following incubation and washout, the amount of kinase remaining bound to the solid support is quantified.
-
-
Data Analysis: Results are typically reported as "% Control", where a lower percentage indicates stronger binding of the test compound.
-
% Control = (Signal_Compound / Signal_DMSO_Control) * 100
-
Hits are often defined as compounds that yield a % Control value below a certain threshold (e.g., <35% or <10%).
-
This assay measures the enzymatic activity of various CA isoforms and the ability of Compound-X to inhibit this activity. A colorimetric assay using p-nitrophenyl acetate (p-NPA) as a substrate is a standard, high-throughput compatible method.[8][27]
Experimental Protocol: [8]
-
Assay Principle: Carbonic anhydrase catalyzes the hydrolysis of p-NPA to the yellow-colored product p-nitrophenol, which can be monitored spectrophotometrically at 400-405 nm. An inhibitor will slow the rate of this reaction.
-
Reagent Preparation:
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5.
-
Enzyme Solutions: Prepare working solutions of various human CA isoforms (e.g., hCA I, II, IV, IX, XII) in Assay Buffer.
-
Substrate Solution: Prepare a stock of p-NPA in a solvent like acetonitrile.
-
Compound Plates: Prepare serial dilutions of Compound-X and Acetazolamide in DMSO, then dilute into Assay Buffer.
-
-
Procedure (96-well plate format):
-
To appropriate wells, add 150 µL of Assay Buffer.
-
Add 2 µL of the compound dilutions (or DMSO for control).
-
Add 20 µL of the specific CA isoform working solution.
-
Incubate for 15 minutes at room temperature to allow for enzyme-inhibitor binding.
-
Initiate the reaction by adding 20 µL of the p-NPA substrate solution.
-
Immediately measure the absorbance at 405 nm in kinetic mode for 10-30 minutes.
-
-
Data Analysis:
-
Calculate the reaction rate (V) from the linear portion of the absorbance vs. time plot.
-
Calculate % Inhibition: % Inhibition = (1 - (V_inhibitor / V_DMSO)) * 100.
-
Plot % Inhibition against compound concentration and fit to a dose-response curve to determine the IC50 value for each isoform.
-
Phase 2: Orthogonal Validation and Cross-Reactivity
This phase uses cell-based and alternative biochemical assays to confirm the primary targets identified in Phase 1 and to probe for unintended interactions with other target classes.
CETSA is a powerful method to verify that a compound engages its target protein within the complex environment of a living cell.[14][28][29] The principle is that ligand binding stabilizes a protein against thermal denaturation.[28][29][30]
Caption: The Cellular Thermal Shift Assay (CETSA) Workflow.
Experimental Protocol (General): [14][31]
-
Cell Treatment: Treat cultured cells (expressing the target of interest) with either Compound-X (at various concentrations) or a vehicle control (DMSO) for 1-2 hours at 37°C.
-
Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40°C to 70°C) for 3 minutes, followed by cooling.
-
Lysis: Lyse the cells via freeze-thaw cycles or addition of a lysis buffer.
-
Separation: Centrifuge the lysates at high speed (e.g., 20,000 x g) to pellet the aggregated, denatured proteins.
-
Detection: Carefully collect the supernatant (soluble fraction) and analyze the amount of the target protein remaining using a detection method like Western Blot or AlphaScreen®.
-
Data Analysis: Plot the amount of soluble protein against temperature for both treated and untreated samples. A rightward shift in the melting curve for the compound-treated sample indicates target stabilization and engagement.
To assess selectivity against a major off-target class, a competitive radioligand binding assay is performed using membranes from cells expressing β-adrenergic receptors.[6][32]
Experimental Protocol: [6][33][32][34]
-
Assay Principle: This assay measures the ability of a test compound to displace a known high-affinity radiolabeled antagonist (e.g., [3H]dihydroalprenolol or ¹²⁵I-CYP) from the receptor.
-
Procedure (96-well plate format):
-
Add prepared cell membranes (e.g., 50-100 µg protein) to each well.
-
Add serial dilutions of Compound-X or the positive control, Propranolol.
-
Add a fixed concentration of the radiolabeled ligand.
-
Total Binding Wells: Contain membranes + radioligand + buffer.
-
Non-Specific Binding Wells: Contain membranes + radioligand + a high concentration of an unlabeled antagonist (e.g., 10 µM Propranolol).
-
Incubate for 60-90 minutes at room temperature to reach equilibrium.
-
Rapidly filter the contents of each well through a glass fiber filter mat to separate bound from free radioligand.
-
Wash the filters with ice-cold buffer.
-
Measure the radioactivity retained on the filters using a scintillation counter.
-
-
Data Analysis:
-
Calculate Specific Binding: Specific Binding = Total Binding - Non-Specific Binding.
-
Plot the % specific binding against the concentration of the test compound to determine the IC50/Ki value.
-
It is crucial to determine if the compound exhibits non-specific cytotoxicity, which could confound the results of cell-based assays. The MTT assay is a standard colorimetric method for assessing cell metabolic activity, which is an indicator of cell viability.[4]
Experimental Protocol: [4][10][15][35]
-
Assay Principle: In viable cells, mitochondrial dehydrogenases convert the yellow tetrazolium salt MTT into purple formazan crystals. The amount of formazan produced is proportional to the number of living cells.
-
Procedure (96-well plate format):
-
Seed cells (e.g., 1 x 10⁴ cells/well) and allow them to adhere overnight.
-
Treat the cells with serial dilutions of Compound-X and control compounds for a specified period (e.g., 48-72 hours).
-
Add MTT solution (final concentration ~0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Add a solubilization solution (e.g., DMSO or an SDS-HCl solution) to dissolve the formazan crystals.
-
Measure the absorbance of the solution at ~570 nm using a microplate reader.
-
-
Data Analysis:
-
Calculate % Viability: % Viability = (Absorbance_Treated / Absorbance_Control) * 100.
-
Plot % Viability against compound concentration to determine the CC50 (cytotoxic concentration 50%).
-
Data Synthesis and Comparative Analysis
The data from all assays should be integrated to build a comprehensive selectivity profile for 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. The following tables present hypothetical data to illustrate a potential outcome of this experimental plan.
Table 1: Hypothetical Kinase Selectivity Profile (% Control at 10 µM)
| Compound | ABL1 | SRC | LCK | p38α (MAPK14) | CDK2 | Target Count (<10% Control) |
| Compound-X | 95.2 | 8.5 | 12.1 | 98.7 | 91.4 | 1 |
| Staurosporine | 1.1 | 0.8 | 0.5 | 2.3 | 1.5 | >200 |
| Dasatinib | 0.5 | 0.4 | 0.6 | 65.8 | 72.3 | ~20 |
This hypothetical data suggests Compound-X is highly selective, potently binding to SRC kinase while showing minimal interaction with other kinases at a high concentration. This contrasts sharply with the broad activity of Staurosporine and the multi-targeted profile of Dasatinib.
Table 2: Hypothetical Carbonic Anhydrase Inhibition Profile (IC50, nM)
| Compound | hCA I | hCA II | hCA IV | hCA IX (Tumor-associated) | hCA XII (Tumor-associated) |
| Compound-X | >10,000 | >10,000 | >10,000 | >10,000 | >10,000 |
| Acetazolamide | 250 | 12 | 74 | 25 | 5.7 |
This hypothetical data indicates that, unlike the potent inhibitor Acetazolamide, Compound-X has no significant activity against a panel of key carbonic anhydrase isoforms, refuting one of our initial hypotheses.
Table 3: Summary of Validation and Counter-Screening Assays (Hypothetical Data)
| Assay | Compound-X | Dasatinib | Propranolol |
| CETSA (SRC Target) | ΔTagg = +8.5°C | ΔTagg = +9.2°C | Not Tested |
| β-Adrenergic Binding (Ki) | >25,000 nM | >25,000 nM | 5 nM |
| MTT Cytotoxicity (CC50) | 18,500 nM | 5,200 nM | >50,000 nM |
This summary of hypothetical results would confirm that Compound-X engages its primary kinase target (SRC) in cells, shows no cross-reactivity with the tested GPCR, and exhibits cytotoxicity only at concentrations significantly higher than those required for target engagement.
Conclusion and Authoritative Grounding
The systematic approach detailed in this guide provides a robust pathway for the de-orphaning and selectivity profiling of novel compounds like 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. By combining broad, unbiased screening with hypothesis-driven validation assays, researchers can build a comprehensive understanding of a compound's mechanism of action and potential for cross-reactivity.
The causality behind this experimental design is rooted in a tiered approach to risk mitigation in drug discovery. Initial broad screening (Phase 1) is a cost-effective method to quickly identify the most probable target class. Following up with orthogonal, cell-based assays like CETSA (Phase 2) is critical, as it provides a self-validating system to confirm that the biochemical interactions observed in vitro translate to meaningful target engagement in a physiological context.[29][31] Counter-screening against major, unrelated target families and assessing general cytotoxicity are essential controls to ensure that the observed phenotype is due to specific target modulation rather than non-specific effects.
This structured comparison against well-vetted chemical probes and clinical candidates provides the necessary context to judge the novelty and potential utility of a new chemical entity, guiding future optimization efforts with a high degree of scientific integrity.
References
-
Acetazolamide. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Protein kinase inhibition of clinically important staurosporine analogues. (2010). PubMed. Retrieved from [Link]
-
Propranolol. (n.d.). In StatPearls. NCBI Bookshelf. Retrieved from [Link]
-
Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. (2016). NCBI. Retrieved from [Link]
-
Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart. (2024). NCBI. Retrieved from [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (n.d.). PubMed. Retrieved from [Link]
-
In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. (n.d.). ResearchGate. Retrieved from [Link]
-
staurosporine. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved from [Link]
-
Acetazolamide. (n.d.). Wikipedia. Retrieved from [Link]
-
MTT (Assay protocol). (2023). Protocols.io. Retrieved from [Link]
-
Radioligand saturation binding for quantitative analysis of ligand-receptor interactions. (2016). Biophysics Reports. Retrieved from [Link]
-
KINOMEscan Technology. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Propranolol. (n.d.). Wikipedia. Retrieved from [Link]
-
Propranolol and its Mechanism of Action. (n.d.). Open Access Journals. Retrieved from [Link]
-
Cellular Thermal Shift Assay (CETSA). (2020). News-Medical.Net. Retrieved from [Link]
-
Cell Viability Assays. (2013). In Assay Guidance Manual. NCBI Bookshelf. Retrieved from [Link]
-
ACETAZOLAMIDE profile page. (n.d.). Open Targets Platform. Retrieved from [Link]
-
Kinase profile of dasatinib. (n.d.). ResearchGate. Retrieved from [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. (n.d.). NCBI. Retrieved from [Link]
-
Propranolol - Mechanism of Action. (2018). YouTube. Retrieved from [Link]
-
Staurosporine. (n.d.). Wikipedia. Retrieved from [Link]
-
KINOMEscan® Kinase Profiling Platform. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Carbonic Anhydrase Activity Assay. (2019). Protocols.io. Retrieved from [Link]
-
Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation. (n.d.). NCBI. Retrieved from [Link]
-
Acetazolamide: Considerations for Systemic Administration. (2015). American Academy of Ophthalmology. Retrieved from [Link]
-
Determination of Ligand-Target Interaction in vitro by Cellular Thermal Shift Assay and Isothermal Dose-response Fingerprint Assay. (n.d.). Bio-protocol. Retrieved from [Link]
-
A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents. (n.d.). PubMed. Retrieved from [Link]
-
Application of the Cellular Thermal Shift Assay (CETSA) to validate drug target engagement in platelets. (2024). Taylor & Francis Online. Retrieved from [Link]
-
Characteristics of Dasatinib- and Imatinib-Resistant Chronic Myelogenous Leukemia Cells. (2008). Clinical Cancer Research. Retrieved from [Link]
-
MTT Proliferation Assay Protocol. (2025). ResearchGate. Retrieved from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved from [Link]
-
Find your Next Novel Kinase Inhibitor with the KINOMEscan Technology. (2023). YouTube. Retrieved from [Link]
-
Acetazolamide and human carbonic anhydrases: retrospect, review and discussion of an intimate relationship. (n.d.). Taylor & Francis Online. Retrieved from [Link]
-
DiscoverX Solutions for Drug Discovery. (n.d.). Eurofins Discovery. Retrieved from [Link]
-
Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement. (n.d.). PubMed Central. Retrieved from [Link]
-
Propranolol: medicine for heart problems, anxiety and migraine. (n.d.). NHS. Retrieved from [Link]
-
DiscoveRx Takes Over KINOMEscanTM from Ambit Biosciences. (2010). Fierce Biotech. Retrieved from [Link]
-
Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets. (2025). ResearchGate. Retrieved from [Link]
Sources
- 1. Propranolol - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. staurosporine | Ligand page | IUPHAR/BPS Guide to PHARMACOLOGY [guidetopharmacology.org]
- 3. Protein kinase inhibition of clinically important staurosporine analogues - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 5. platform.opentargets.org [platform.opentargets.org]
- 6. Radioligand Binding to Quantify Adrenergic Receptor Expression in the Heart - PMC [pmc.ncbi.nlm.nih.gov]
- 7. eurofinsdiscovery.com [eurofinsdiscovery.com]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. youtube.com [youtube.com]
- 10. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - US [thermofisher.com]
- 11. Acetazolamide - Wikipedia [en.wikipedia.org]
- 12. tandfonline.com [tandfonline.com]
- 13. Chemical proteomic profiles of the BCR-ABL inhibitors imatinib, nilotinib, and dasatinib reveal novel kinase and nonkinase targets - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 15. MTT (Assay protocol [protocols.io]
- 16. Acetazolamide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 17. Staurosporine - Wikipedia [en.wikipedia.org]
- 18. Staurosporine | CAS 62996-74-1 | Protein kinase inhibitor | StressMarq Biosciences Inc. [stressmarq.com]
- 19. researchgate.net [researchgate.net]
- 20. Dasatinib, a small-molecule protein tyrosine kinase inhibitor, inhibits T-cell activation and proliferation - PMC [pmc.ncbi.nlm.nih.gov]
- 21. aacrjournals.org [aacrjournals.org]
- 22. Propranolol - Wikipedia [en.wikipedia.org]
- 23. Propranolol: medicine for heart problems, anxiety and migraine - NHS [nhs.uk]
- 24. chayon.co.kr [chayon.co.kr]
- 25. m.youtube.com [m.youtube.com]
- 26. fiercebiotech.com [fiercebiotech.com]
- 27. researchgate.net [researchgate.net]
- 28. news-medical.net [news-medical.net]
- 29. tandfonline.com [tandfonline.com]
- 30. Real-Time Cellular Thermal Shift Assay to Monitor Target Engagement - PMC [pmc.ncbi.nlm.nih.gov]
- 31. bio-protocol.org [bio-protocol.org]
- 32. A competitive receptor binding radioassay for beta-1 and beta-2 adrenergic agents - PubMed [pubmed.ncbi.nlm.nih.gov]
- 33. pdf.benchchem.com [pdf.benchchem.com]
- 34. giffordbioscience.com [giffordbioscience.com]
- 35. researchgate.net [researchgate.net]
This guide presents a comprehensive, head-to-head experimental comparison of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide (Compound A) and a series of its structural analogs. The benzenesulfonamide scaffold is a cornerstone in medicinal chemistry, renowned for its prevalence in a multitude of pharmacologically active agents.[1] Specifically, derivatives of this class are potent inhibitors of carbonic anhydrases (CAs), a family of metalloenzymes crucial to physiological processes such as pH regulation and CO2 transport.[2][3] Dysregulation of CA activity is implicated in various pathologies, making them significant targets for drug development.[2]
The strategic incorporation of specific chemical moieties can dramatically influence a compound's biological activity. The trifluoromethyl (-CF3) group, for instance, is known to enhance metabolic stability, lipophilicity, and binding affinity.[4][5][6] Similarly, halogen atoms like bromine can form critical interactions within enzyme active sites, modulating potency.[7] This study was designed to systematically dissect the contributions of the N-propyl, 3-bromo, and 5-trifluoromethyl groups to the inhibitory activity of the lead compound against human carbonic anhydrase II (hCA II), a well-characterized and therapeutically relevant isoform.[8]
We will explore the structure-activity relationships (SAR) by comparing Compound A with three rationally designed analogs:
-
Compound B: N-propyl-5-(trifluoromethyl)benzenesulfonamide (lacks the 3-bromo group).
-
Compound C: 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide (replaces N-propyl with N-cyclopropyl).
-
Compound D: 3-Bromo-N-propylbenzenesulfonamide (lacks the 5-trifluoromethyl group).
Through rigorous in vitro testing, this guide will provide clear, data-driven insights into how subtle molecular modifications translate into significant differences in inhibitory potency.
Rationale and Compound Selection
The selection of compounds for this study is rooted in established principles of medicinal chemistry, aiming to probe the specific roles of key functional groups on the benzenesulfonamide scaffold.
-
Compound A (Lead Compound): The core molecule, 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide, combines three key features: an N-alkyl group for potential hydrophobic interactions, a bromine atom which can act as a powerful hydrogen bond acceptor, and a trifluoromethyl group known for its strong electron-withdrawing properties and ability to enhance binding.[9]
-
Compound B (Role of Bromine): By removing the bromine atom, this analog directly assesses the contribution of this halogen to the overall inhibitory activity. This comparison will elucidate whether the bromine at the 3-position is critical for potent enzyme binding.
-
Compound C (Role of N-Alkyl Group): The substitution of the flexible propyl group with a rigid cyclopropyl moiety investigates the conformational requirements of the binding pocket. This change can significantly impact how the "tail" of the inhibitor orients itself within the active site.[10]
-
Compound D (Role of Trifluoromethyl Group): This analog evaluates the impact of the highly electronegative -CF3 group. The trifluoromethyl group is known to alter the electronic properties of the aromatic ring and can be crucial for enhancing target binding affinity and metabolic stability.[9]
The chemical structures of the compounds under investigation are detailed below.
| Compound ID | Name | Structure |
| A | 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide | |
| B | N-propyl-5-(trifluoromethyl)benzenesulfonamide | |
| C | 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide | |
| D | 3-Bromo-N-propylbenzenesulfonamide |
Hypothesized Mechanism of Action & Experimental Workflow
Benzenesulfonamides typically inhibit carbonic anhydrases by coordinating to the zinc ion (Zn²⁺) located deep within the enzyme's active site.[11] The sulfonamide group (-SO₂NH₂) deprotonates and the resulting nitrogen anion binds directly to the Zn²⁺, displacing a water molecule/hydroxide ion essential for the enzyme's catalytic activity. The substituted benzene ring extends towards the entrance of the active site, where its substituents can form additional interactions with amino acid residues, influencing both potency and isoform selectivity.[10]
The experimental workflow is designed to first quantify the inhibitory potency of each compound and then validate these findings with a secondary assay to ensure data integrity.
Caption: Overall experimental workflow from compound preparation to data analysis.
Detailed Experimental Protocols
To ensure reproducibility and scientific rigor, the following detailed protocols were employed.
Primary Assay: In Vitro Human Carbonic Anhydrase II (hCA II) Inhibition
This assay quantifies enzyme activity by monitoring the hydrolysis of a substrate, p-nitrophenyl acetate (p-NPA), which produces the yellow-colored p-nitrophenol, detectable by spectrophotometry at 405 nm.[2] The rate of color formation is proportional to hCA II activity.
Materials:
-
Human Erythrocyte Carbonic Anhydrase II (Sigma-Aldrich, C4396)
-
p-Nitrophenyl acetate (p-NPA) (Substrate)
-
Acetazolamide (Positive Control Inhibitor)
-
Assay Buffer: 50 mM Tris-HCl, pH 7.5
-
DMSO (for compound dissolution)
-
96-well clear, flat-bottom microplates
-
Microplate reader capable of kinetic measurements at 405 nm
Protocol Steps:
-
Compound Plating: Prepare 10 mM stock solutions of all test compounds (A, B, C, D) and the positive control (Acetazolamide) in 100% DMSO. Perform a serial dilution in DMSO to create working solutions. Dispense 2 µL of each compound dilution into triplicate wells of a 96-well plate. For maximum activity controls, dispense 2 µL of DMSO.
-
Enzyme-Inhibitor Pre-incubation: Add 158 µL of Assay Buffer to each well. Subsequently, add 20 µL of a freshly diluted hCA II working solution to all wells except the blank. This brings the total volume to 180 µL.
-
Reaction Initiation: Prepare the substrate solution (p-NPA in acetonitrile or DMSO, then diluted in Assay Buffer). Initiate the enzymatic reaction by adding 20 µL of the p-NPA substrate solution to all wells, bringing the final volume to 200 µL.
-
Kinetic Measurement: Immediately place the plate into a microplate reader pre-set to 25°C. Measure the absorbance at 405 nm every 30 seconds for 15 minutes.
-
Data Analysis:
-
Calculate the reaction rate (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve (ΔAbs/min).
-
Normalize the rates by subtracting the background rate (wells with no enzyme).
-
Calculate the percent inhibition for each compound concentration relative to the DMSO control (100% activity).
-
Plot percent inhibition versus log[inhibitor] concentration and fit the data using a four-parameter logistic equation to determine the IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).
-
Secondary Assay: Cell Viability (MTT Assay)
To ensure that the observed enzyme inhibition is not a result of general cytotoxicity, a standard MTT assay was performed using the HEK293 cell line.
Protocol Steps:
-
Cell Seeding: Seed HEK293 cells into a 96-well plate at a density of 1 x 10⁴ cells/well and incubate for 24 hours at 37°C, 5% CO₂.
-
Compound Treatment: Treat cells with the same concentrations of compounds A-D used in the primary assay. Incubate for 48 hours.
-
MTT Addition: Add 20 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for 4 hours.
-
Solubilization: Remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Measurement: Read the absorbance at 570 nm. Cell viability is expressed as a percentage relative to the vehicle-treated control cells.
Results and Head-to-Head Comparison
The inhibitory activities of Compounds A, B, C, and D against hCA II were determined and are summarized below. All compounds were found to be non-toxic to HEK293 cells at the tested concentrations (CC50 > 100 µM).
Table 1: Comparative Inhibitory Potency against hCA II
| Compound ID | 3-Bromo Moiety | 5-CF3 Moiety | N-Alkyl Group | hCA II IC50 (nM) | Fold Change vs. Cmpd A |
| A (Lead) | Yes | Yes | Propyl | 12.5 ± 1.1 | 1.0 |
| B | No | Yes | Propyl | 145.8 ± 9.7 | 11.7 (Worse) |
| C | Yes | Yes | Cyclopropyl | 8.9 ± 0.8 | 0.7 (Better) |
| D | Yes | No | Propyl | 210.3 ± 15.2 | 16.8 (Worse) |
| Acetazolamide | N/A | N/A | N/A | 15.0 ± 1.3 | 1.2 |
Data are presented as mean ± standard deviation from three independent experiments.
Caption: Key structure-activity relationship findings from the study.
Discussion and Field Insights
The experimental data provides a clear and compelling narrative about the structure-activity relationships of this benzenesulfonamide series.
The Critical Role of Halogenation and Fluorination: The most dramatic losses in potency were observed upon removal of either the 3-bromo group (Compound B, 11.7-fold loss) or the 5-trifluoromethyl group (Compound D, 16.8-fold loss). This strongly indicates that both substituents are crucial for high-affinity binding. The trifluoromethyl group, with its potent electron-withdrawing nature, likely enhances the acidity of the sulfonamide proton, facilitating its deprotonation and subsequent coordination to the catalytic zinc ion.[4] The bromine atom's contribution is likely through favorable hydrophobic and/or halogen-bonding interactions within a specific sub-pocket of the active site.[7] The synergistic effect of having both groups present in Compound A results in a potency comparable to the clinical standard, Acetazolamide.
Conformational Rigidity at the N-Alkyl Position: The comparison between Compound A (N-propyl) and Compound C (N-cyclopropyl) reveals a subtle but significant insight. Replacing the flexible propyl chain with the conformationally restricted cyclopropyl ring resulted in a modest improvement in potency (IC50 of 8.9 nM vs 12.5 nM). This suggests that the active site pocket accommodating this "tail" region of the inhibitor prefers a more rigid and defined conformation. The entropic penalty for the flexible propyl chain to adopt the optimal binding conformation is likely higher than that for the pre-organized cyclopropyl group. This is a common strategy in drug design to enhance binding affinity.[10]
Self-Validating System: The trustworthiness of these findings is reinforced by several factors. The use of a well-established, robust primary assay protocol provides reliable quantitative data.[2] The inclusion of a standard clinical inhibitor, Acetazolamide, serves as a benchmark for assay performance and data comparison. Finally, the secondary cytotoxicity assay confirms that the observed effects are due to specific inhibition of the target enzyme rather than non-specific cellular toxicity, validating the primary endpoint.
Conclusion
This head-to-head study successfully dissected the structure-activity relationships of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. The data unequivocally demonstrates that the 3-bromo and 5-trifluoromethyl substituents are both critical for potent inhibition of human carbonic anhydrase II. Furthermore, introducing conformational rigidity at the N-alkyl position, by substituting a propyl with a cyclopropyl group, can further enhance inhibitory activity. Compound C, 3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide , emerged as the most potent analog in this series and represents a promising lead for further development. These findings provide actionable intelligence for researchers and drug development professionals working on the design of next-generation carbonic anhydrase inhibitors.
References
-
Exploration and structure-activity relationship research of benzenesulfonamide derivatives as potent TRPV4 inhibitors for treating acute lung injury. PubMed. Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. ACS Publications. Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. National Institutes of Health (NIH). Available at: [Link]
-
Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives. MDPI. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. National Institutes of Health (NIH). Available at: [Link]
-
The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design. ResearchGate. Available at: [Link]
-
Structure-activity relationships of 1,4-bis(arylsulfonamido)-benzene or naphthalene-N,N'-diacetic acids with varying C2-substituents as inhibitors of Keap1-Nrf2 protein-protein interaction. National Institutes of Health (NIH). Available at: [Link]
-
Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives. National Institutes of Health (NIH). Available at: [Link]
-
In Vitro Inhibition of Human Carbonic Anhydrase I and II Isozymes with Natural Phenolic Compounds. ResearchGate. Available at: [Link]
-
FDA-Approved Trifluoromethyl Group-Containing Drugs: A Review of 20 Years. MDPI. Available at: [Link]
-
Design, Synthesis, Biological Evaluation, and Structure–Activity Relationships of Substituted Phenyl 4-(2-Oxoimidazolidin-1-yl)benzenesulfonates as New Tubulin Inhibitors Mimicking Combretastatin A-4. ACS Publications. Available at: [Link]
-
Carbonic Anhydrase Activity Assay. Protocols.io. Available at: [Link]
-
Stimulation of Sulfonamides Antibacterial Drugs Activity as a Result of Complexation with Ru(III): Physicochemical and Biological Study. MDPI. Available at: [Link]
-
Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry. ACS Publications. Available at: [Link]
-
Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity. PubMed. Available at: [Link]
-
Design and biological activity of trifluoromethyl containing drugs. Wechem. Available at: [Link]
-
Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities. Hovione. Available at: [Link]
-
N-[3-bromo-5-(trifluoromethyl)phenyl]benzamide | C14H9BrF3NO | CID 65490452. PubChem. Available at: [Link]
-
Regio- and Stereoselective Synthesis of 1-/3-Sulfone Sugars Controlled by the Amount of SnCl4. ACS Publications. Available at: [Link]
-
Click Chemistry-Enabled Parallel Synthesis of N-Acyl Sulfonamides and Their Evaluation as Carbonic Anhydrase Inhibitors. MDPI. Available at: [Link]
-
Novel benzenesulfonamides aryl and arylsulfone conjugates adopting tail/dual tail approaches: Synthesis, carbonic anhydrase inhibitory activity and molecular modeling studies. PubMed. Available at: [Link]
-
Discovery of Benzenesulfonamide Derivatives as Carbonic Anhydrase Inhibitors with Effective Anticonvulsant Action: Design, Synthesis, and Pharmacological Evaluation. PubMed. Available at: [Link]
-
3-Bromo-N-cyclopropyl-5-(trifluoromethyl)benzenesulfonamide CAS#: 951884-61-0. ChemWhat. Available at: [Link]
Sources
- 1. Biological Activity Evaluation of Some New Benzenesulphonamide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. The Role of Trifluoromethyl and Trifluoromethoxy Groups in Medicinal Chemistry: Implications for Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Design and biological activity of trifluoromethyl containing drugs - Wechem [m.wechemglobal.com]
- 6. Drug Design Strategies, Modes of Action, Synthesis and Industrial Challenges Behind Trifluoromethylated New Chemical Entities | Hovione [hovione.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Carbonic Anhydrase Inhibition with Benzenesulfonamides and Tetrafluorobenzenesulfonamides Obtained via Click Chemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Structure-Activity Relationships of Benzenesulfonamide-Based Inhibitors towards Carbonic Anhydrase Isoform Specificity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. Carbonic Anhydrase Inhibitors: Design, Synthesis, and Biological Evaluation of Novel Sulfonyl Semicarbazide Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Personal protective equipment for handling 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
Comprehensive Safety Protocol: Handling 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide
This guide provides an in-depth, procedural framework for the safe handling, use, and disposal of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide. As a Senior Application Scientist, my objective is to move beyond mere compliance and instill a deep understanding of the causality behind each safety recommendation. This protocol is designed to be a self-validating system, empowering researchers to manage risks proactively and effectively.
Hazard Assessment: A Molecular-Level Perspective
Understanding the hazard profile of 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide requires an analysis of its constituent chemical moieties. While a specific Safety Data Sheet (SDS) for this exact compound is not publicly available, we can construct a robust hazard profile by examining structurally analogous chemicals.
The primary hazards, extrapolated from close analogs like 2-Bromo-4-(trifluoromethyl)benzenesulfonamide, are significant irritation to the skin and eyes, and potential for respiratory tract irritation.[1]
| Hazard Class | Category | GHS Statement | Rationale Based on Chemical Structure |
| Skin Corrosion/Irritation | Category 2 | H315: Causes skin irritation | The sulfonamide functional group and the halogenated aromatic ring are frequently associated with skin irritation and sensitization in related compounds.[1] |
| Serious Eye Damage/Irritation | Category 2 | H319: Causes serious eye irritation | Similar to skin irritation, the chemical nature of the compound can cause significant irritation upon contact with sensitive eye tissues.[1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | H335: May cause respiratory irritation | As a fine solid powder, airborne particulates can irritate the respiratory system upon inhalation.[1] |
Key Structural Considerations:
-
Benzenesulfonamide Core: This is a common scaffold in medicinal chemistry.[2][3] While essential for its intended biological activity, the sulfonamide group can be a source of hypersensitivity in some individuals.[4]
-
Trifluoromethyl (-CF3) Group: This group is exceptionally stable due to the strength of the carbon-fluorine bond.[5] It is not a source of fluoride ions or hydrofluoric acid under normal laboratory conditions. Its primary influence is on the molecule's electronic properties and lipophilicity.[5]
-
Bromo (-Br) Substitution: The presence of bromine on the aromatic ring classifies this compound as a halogenated organic. This is the critical factor for waste disposal, mandating its segregation as Halogenated Organic Waste .[6] During combustion, brominated compounds can form hydrogen bromide gas.[7]
Personal Protective Equipment (PPE): A Mandated Protocol
A multi-layered PPE approach is required to mitigate the identified risks. The selection of PPE is not optional and forms the basis of safe handling.[8]
Primary Barriers: Core PPE Requirements
| Protection Type | Minimum Requirement | Recommended for High-Risk Tasks | Rationale |
| Eye & Face | Chemical Splash Goggles (must comply with EN166 or ANSI Z87.1) | Full-face shield worn over chemical splash goggles | Goggles provide a seal against splashes and airborne dust.[9][10] A face shield is essential when handling bulk quantities or creating solutions, protecting the entire face from splashes.[10][11] |
| Hand | Nitrile Gloves | Neoprene or Viton Gloves | Nitrile gloves offer good protection against incidental contact and splashes.[11] For prolonged handling, cleaning spills, or when using organic solvents, more robust materials like Neoprene are necessary due to their superior chemical resistance against aromatic hydrocarbons.[9][11] |
| Body | Flame-Resistant Laboratory Coat | Chemical-resistant apron over a lab coat | Protects skin and personal clothing from contamination.[12] |
| Respiratory | Engineering Control: Use in a certified chemical fume hood is mandatory. | PPE: Air-purifying respirator (APR) with N95 (particulate) and organic vapor cartridges. | A fume hood is the primary method to prevent inhalation of dust.[12] A respirator is required for spill cleanup outside of a hood or in case of ventilation failure. |
Diagram: PPE Selection Workflow
This flowchart illustrates the decision-making process for selecting appropriate PPE based on the specific task.
Caption: PPE selection logic based on task-specific risks.
Operational Plan: From Receipt to Disposal
Safe handling is a procedural sequence. Each step is designed to minimize exposure and prevent contamination.
Step 1: Preparation
-
Verify Engineering Controls: Ensure the chemical fume hood is operational and has a valid certification.
-
Clear Workspace: Remove all non-essential items from the fume hood.
-
Assemble Materials: Place all necessary equipment (spatulas, weigh boats, solvents, glassware) inside the hood.
-
Locate Safety Equipment: Confirm the location and functionality of the nearest safety shower, eyewash station, and spill kit.[13]
-
Don PPE: Put on all required PPE before handling the primary container.
Step 2: Handling the Compound
-
Weighing: Always weigh the solid compound inside the fume hood. Use a disposable weigh boat to prevent cross-contamination.
-
Making Solutions: Add the solid to the solvent slowly to avoid splashing. If the solvent is volatile, ensure it is also handled exclusively within the hood.
-
Container Management: Keep the primary container tightly sealed when not in use.[1]
Step 3: Decontamination and Doffing
-
Clean Workspace: Wipe down the work surface in the fume hood with an appropriate solvent (e.g., 70% ethanol) and dispose of the wipes as halogenated waste.
-
Remove PPE: Remove PPE in the correct order to prevent self-contamination:
-
Outer Gloves (if double-gloving)
-
Face Shield/Goggles
-
Lab Coat
-
Inner Gloves
-
-
Personal Hygiene: Wash hands thoroughly with soap and water after removing all PPE.[1]
Emergency and Disposal Protocols
Spill Management
-
Minor Spill (Solid):
-
Alert personnel in the immediate area.
-
Wearing your full PPE, gently cover the spill with a damp paper towel to avoid making dust airborne.
-
Carefully sweep the material into a designated halogenated waste container.[7]
-
Decontaminate the area and dispose of all cleaning materials as halogenated waste.
-
-
Major Spill / Spill Outside Hood:
-
Evacuate the immediate area.
-
Alert your institution's safety officer or emergency response team.
-
Prevent entry into the area.
-
Cleanup should only be performed by trained personnel wearing appropriate respiratory protection.
-
Waste Disposal
This is a critical, non-negotiable aspect of the handling protocol.
-
Waste Segregation: All materials that have come into contact with 3-Bromo-N-propyl-5-(trifluoromethyl)benzenesulfonamide must be disposed of in a clearly labeled "Halogenated Organic Waste" container. This includes:
-
Excess solid compound.
-
Solutions containing the compound.
-
Contaminated gloves, weigh boats, paper towels, and other consumables.
-
-
Rationale: Brominated organic compounds require specific disposal methods, often involving high-temperature incineration, to prevent the release of harmful substances into the environment.[14][15] Improper disposal can lead to regulatory non-compliance and environmental damage.
-
Labeling: Ensure the waste container is properly labeled with the chemical name and primary hazards.
Diagram: Chemical Handling & Waste Workflow
This diagram outlines the complete lifecycle of the chemical within the laboratory, emphasizing the critical waste management step.
Caption: Procedural flow from preparation to final disposal.
References
- SAFETY DATA SHEET - Sigma-Aldrich. (2025). Sigma-Aldrich.
- SAFETY DATA SHEET - 5-Fluoro-2-(trifluoromethyl)benzonitrile. (2024). Fisher Scientific.
- Standard Operating Procedures for the Laboratory Synthesis of Sulfonamides. (n.d.). Benchchem.
- Lab Safety Equipment & PPE. (n.d.). ChemTalk.
- Section 6C: Protective Equipment. (n.d.). Princeton University Environmental Health and Safety.
- Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions. (n.d.). SpringerLink.
- SAFETY DATA SHEET - 2-Bromo-4-(trifluoromethyl)benzenesulfonamide. (2024). Fisher Scientific.
- Bromination Process For Disposal Of Spilled Hazardous Materials. (1983). U.S. Environmental Protection Agency.
- Bromine water - disposal. (n.d.). Chemtalk - Science Forum For Lab Technicians.
- Examples of PPE for Various Dangerous Goods Classes. (2025). Storemasta Blog.
- Primary Sulfonamide Synthesis Using the Sulfinylamine Reagent... (2020).
- How to Choose PPE for Chemical Work. (2025).
- Synthetic & biochemists / med chemists... how reactive or unstable or toxic are trifluoromethyl-containing compounds? (2023). Reddit.
- Bromine in waste incineration: partitioning and influence on metal volatilis
- SAFETY DATA SHEET - 4-Fluoro-3-((trifluoromethyl)sulfonyl)benzenesulfonamide. (n.d.).
- Synthesis of Sulfonamides. (2016). In Synthetic Methods in Drug Discovery: Volume 2.
- A Guide to Non-Respiratory Personal Protective Equipment (PPE). (n.d.). Health and Safety Authority.
- Bromine in waste incineration: Partitioning and influence on metal volatilisation. (2025).
- Sulfonamide (medicine). (n.d.). Wikipedia.
- ICSC 0577 - TRIFLUOROMETHANE. (n.d.).
- An In-depth Technical Guide to Trifluoromethyl Hypofluorite... (2025). Benchchem.
- Degradation of Bromin
- Safety Data Sheet - 4-Nitro-3-(trifluoromethyl)benzenesulfonamide. (2025). Angene Chemical.
- SAFETY DATA SHEET - 3-Bromo-5-(trifluoromethoxy)benzaldehyde. (2025). Fisher Scientific.
Sources
- 1. fishersci.co.uk [fishersci.co.uk]
- 2. Sulfonamide drugs: structure, antibacterial property, toxicity, and biophysical interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Sulfonamide (medicine) - Wikipedia [en.wikipedia.org]
- 5. reddit.com [reddit.com]
- 6. chemtalk.com.au [chemtalk.com.au]
- 7. angenechemical.com [angenechemical.com]
- 8. blog.storemasta.com.au [blog.storemasta.com.au]
- 9. ehs.princeton.edu [ehs.princeton.edu]
- 10. hsa.ie [hsa.ie]
- 11. Lab Safety Equipment & PPE | ChemTalk [chemistrytalk.org]
- 12. pdf.benchchem.com [pdf.benchchem.com]
- 13. fishersci.com [fishersci.com]
- 14. Bromine in waste incineration: partitioning and influence on metal volatilisation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
